molecular formula C3H8N2O2S B1338476 1,2,6-Thiadiazinane 1,1-dioxide CAS No. 67104-89-6

1,2,6-Thiadiazinane 1,1-dioxide

Cat. No.: B1338476
CAS No.: 67104-89-6
M. Wt: 136.18 g/mol
InChI Key: VODZRKXBWJKZLE-UHFFFAOYSA-N
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Description

1,2,6-Thiadiazinane 1,1-dioxide is a significant saturated heterocyclic scaffold, or sultam, in modern organic and medicinal chemistry. This compound is recognized for its role as a versatile bioisostere , capable of mimicking functional groups like amides and carboxylic acids, which allows researchers to fine-tune the properties of lead compounds for improved pharmacokinetics and biological activity . The scaffold's value is derived from its three-dimensional, non-planar structure and the presence of the sulfonyl group , which acts as a strong hydrogen bond acceptor for target engagement . Research into this core structure and its derivatives spans multiple therapeutic areas. It has been identified as a key component in the development of Hsp70 chaperone agonists for the potential treatment of neurodegenerative diseases like Huntington's, acting as bioisosteric analogs of dihydropyrimidinones . Furthermore, the closely related clinical candidate Verubecestat , a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for Alzheimer's disease, is built around this privileged motif . Other explored activities include cannabinoid receptor modulation, antiprotozoal effects against Trypanosoma cruzi , and inhibition of enzymes like guanine aminohydrolase . The synthesis of this heterocycle and its derivatives can be achieved through several methods, including acid-mediated multi-component condensations and intramolecular cyclizations, providing access to a diverse chemical space for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZRKXBWJKZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497077
Record name 1lambda~6~,2,6-Thiadiazinane-1,1-dione
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Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-89-6
Record name 1lambda~6~,2,6-Thiadiazinane-1,1-dione
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Record name 1lambda6,2,6-thiadiazinane-1,1-dione
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Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2,6-Thiadiazinane 1,1-Dioxide: Structure, Properties, and Applications

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is perpetual. Among the saturated heterocyclic systems, the This compound core, a type of cyclic sulfamide or sultam, has emerged as a significant and privileged motif. This guide provides a comprehensive technical overview of its core chemical properties, structure, synthesis, and burgeoning applications for researchers, scientists, and drug development professionals.

The value of the this compound scaffold lies in its unique three-dimensional, non-planar structure. It is increasingly recognized as a versatile bioisostere, capable of mimicking key functional groups such as amides and carboxylic acids.[1] This bioisosteric replacement allows medicinal chemists to strategically modify lead compounds, enhancing their pharmacokinetic profiles and biological activity. The integrated sulfonyl group is a critical feature, acting as a potent hydrogen bond acceptor, which facilitates strong engagement with biological targets.[1] Its derivatives have shown promise across multiple therapeutic areas, from neurodegenerative diseases to infectious agents, marking it as a scaffold of profound interest.[1][2][3]

Molecular Structure and Conformational Dynamics

The fundamental structure of this compound consists of a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The sulfur atom exists in its highest oxidation state (+6) as a sulfone (SO₂), a feature that defines the scaffold's chemical stability and electronic properties.[1]

Caption: Chemical structure of the core this compound ring.

Conformational Analysis: The non-planar nature of the saturated ring system allows for distinct conformational isomers.

  • Chair Conformation: This is typically the lowest energy and most stable conformation, as it effectively minimizes both angle strain and eclipsing interactions between substituents on adjacent atoms.[1] The ring can undergo rapid interconversion between two chair forms.

  • Boat and Twist-Boat Conformations: These are higher-energy, more flexible conformations. The energy barrier between these forms dictates the overall flexibility of the ring system.[1]

  • Envelope Conformation: While less common for the fully saturated ring, an envelope conformation has been observed crystallographically in some unsaturated 1,2,6-thiadiazine 1,1-dioxide derivatives, where the sulfur atom is puckered out of the plane formed by the other five ring atoms.[1][4]

The introduction of substituents can significantly influence these conformational preferences, affecting the ring's flexibility and stability. For instance, bulky groups can lock the ring into a specific conformation, a property that can be exploited in rational drug design to achieve optimal binding geometry.[1]

Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of spectroscopic techniques.

Property Value / Description Reference
CAS Number 67104-89-6[1]
Molecular Formula C₃H₈N₂O₂S[5]
Molecular Weight 136.18 g/mol [1]

Spectroscopic Data Summary

Technique Key Features and Expected Observations
¹H NMR Signals corresponding to the methylene (CH₂) protons and the amine (N-H) protons confirm the ring structure. Chemical shifts and coupling patterns are diagnostic.[1]
¹³C NMR Provides information on the number of unique carbon environments within the molecule.[1]
IR Spectroscopy The most prominent features are two strong absorption bands associated with the asymmetric and symmetric stretching of the sulfonyl (S=O) group.[1]
Mass Spectrometry (MS) Used to confirm the molecular weight and elemental composition. Fragmentation patterns often involve the characteristic loss of small molecules like SO₂ or cleavage of the heterocyclic ring.[1]

These spectroscopic methods form a self-validating system for structural elucidation. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number of unique carbon and proton environments observed in the NMR spectra and the functional groups identified by IR spectroscopy.

Chemical Properties and Reactivity

The chemical behavior of the this compound scaffold is largely dictated by the sulfonyl group and the nitrogen atoms.

  • Redox Chemistry : The sulfur atom is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. The primary redox chemistry of interest is the reduction of the sulfonyl group, although this is not a common transformation under typical synthetic conditions. The synthesis of the scaffold itself, however, often involves the oxidation of a precursor with a lower-valent sulfur atom.[1]

  • Electrophilic Substitution : 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides can undergo electrophilic substitution to afford 4-substituted products. This reactivity is strikingly analogous to that of 2-pyrimidone.[6] Successful reactions include:

    • Halogenation

    • Nitrosation

    • Azo-coupling

    • Mannich and Vilsmeier reactions

  • N-Alkylation : The nitrogen atoms in the ring can be functionalized, for example, through N-methylation using reagents like diazomethane. This modification can be used to block certain reactive sites or to modulate the compound's biological activity and pharmacokinetic properties.[6]

Synthesis of the this compound Core

Access to this versatile scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Workflow: Multicomponent Condensation (Biginelli-like Reaction)

One of the most efficient methods for constructing the thiadiazine ring is through an acid-mediated multicomponent condensation, which offers a high degree of atom economy.[3]

Caption: Workflow for the synthesis via multicomponent condensation.

Experimental Protocol: Acid-Mediated Condensation

  • Reactant Preparation: In a suitable reaction vessel, dissolve the aldehyde (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).

  • Addition of Sulfamide: Add sulfamide (1.1 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired 1,2,6-thiadiazine 1,1-dioxide derivative.[3]

Causality: The use of a strong acid like TFA is critical as it catalyzes both the initial condensation between the aldehyde and the β-dicarbonyl compound and the subsequent cyclization with sulfamide. Dichloromethane serves as a suitable solvent that dissolves the reactants without participating in the reaction.

Alternative Synthetic Routes
  • Intramolecular Cyclization: Base-mediated intramolecular cyclization of sulfaminomethylene derivatives provides another robust pathway to functionalized thiadiazines.[3]

  • Condensation with Diethoxypropanoate: The reaction of substituted sulfamides with ethyl 3,3-diethoxypropanoate is a convenient procedure for preparing certain derivatives.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of the this compound scaffold have positioned it as a valuable building block in the development of novel therapeutics.

cluster_0 Bioisosteric Replacement Strategy Planar Planar Moiety (e.g., Amide, Carboxylic Acid) in Lead Compound Replacement Replace with Non-Planar Bioisostere Planar->Replacement Thiadiazine This compound (3D Scaffold) Replacement->Thiadiazine Outcome Improved Properties: - Pharmacokinetics (ADME) - Target Binding - Reduced Planarity Thiadiazine->Outcome

Caption: Bioisosteric replacement of planar groups with the 3D thiadiazine scaffold.

  • BACE1 Inhibitors for Alzheimer's Disease: The scaffold is a core component of Verubecestat, a clinical candidate developed as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the potential treatment of Alzheimer's disease.[1]

  • Hsp70 Agonists for Neurodegeneration: Derivatives have been developed as agonists of the Hsp70 chaperone, which is a therapeutic target for neurodegenerative conditions like Huntington's disease. The thiadiazine core serves as a three-dimensional bioisostere of a dihydropyrimidinone scaffold.[1][3]

  • Antiprotozoal Agents: Novel derivatives have been synthesized and evaluated for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2]

  • Enzyme Inhibition: Fused 1,2,6-thiadiazine 1,1-dioxides have been investigated as potential transition-state analogue inhibitors of enzymes such as guanine aminohydrolase and xanthine oxidase.[8]

  • Cannabinoid Receptor Modulators: Certain derivatives have been shown to act as either agonists or antagonists of cannabinoid receptors, highlighting the scaffold's versatility in targeting G-protein coupled receptors.[3]

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its inherent three-dimensionality, combined with the strong hydrogen-bonding capability of the sulfonyl group, makes it an excellent bioisosteric replacement for common planar functionalities, often leading to improved drug-like properties. With well-established synthetic routes and a growing record of success in diverse therapeutic programs, this heterocyclic system is poised for continued exploration and application in the development of next-generation therapeutics. Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns, and applying it to an even broader range of biological targets.

References

  • Hurst, D. T., & Kpalma, A. K. (1981). Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 793-795. [Link]

  • Cerecetto, H., Di Maio, R., Seoane, G., Ochoa, C., Gómez-Barrio, A., & Muelas, S. (2000). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules, 5(5), 499-500. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Retrieved from [Link]

  • Bock, M. G., et al. (1979). Synthesis of Fused[1][6][9]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link]

  • Crowley, R. S., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]

  • Albrecht, H. A., Blount, J. F., Konzelmann, F. M., & Plati, J. T. (1980). ChemInform Abstract: SYNTHESIS OF 1,2,6‐THIADIAZINE 1,1‐DIOXIDES VIA ISOXAZOLYLSULFAMIDES. Chemischer Informationsdienst, 11(12). [Link]

  • ResearchGate. (n.d.). Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of the 1,2,6-Thiadiazine 1,1-Dioxide Heterocyclic System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,6-thiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold with significant applications in medicinal chemistry, most notably as a key component in a class of potassium channel openers and other pharmacologically active agents. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this important heterocyclic system. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present data in a clear, comparative format. The methodologies discussed herein are designed to be self-validating, providing researchers with the robust and reproducible tools necessary for advancing their research and development programs.

Introduction: The Significance of the 1,2,6-Thiadiazine 1,1-Dioxide Scaffold

The 1,2,6-thiadiazine 1,1-dioxide ring system is a non-planar, six-membered heterocycle containing sulfur, two nitrogen atoms, and exhibiting a unique electronic and conformational profile. The oxidized sulfur atom (a sulfonyl group) imparts a strong electron-withdrawing character and acts as a potent hydrogen bond acceptor, features that are crucial for molecular recognition and biological activity.

Perhaps the most well-known application of this scaffold is in the development of potassium channel openers. For instance, Diazoxide, a potent activator of ATP-sensitive potassium channels (KATP), features this core structure and is used clinically for its antihypertensive and hyperglycemic effects. The ability of this heterocyclic system to serve as a bioisostere for other functional groups, coupled with its favorable physicochemical properties, has cemented its role in modern drug discovery.

This guide will focus on the most prevalent and reliable method for the synthesis of this core: the condensation of sulfamides with 1,3-dicarbonyl compounds or their synthetic equivalents. We will explore the nuances of this transformation, providing the necessary detail for its successful implementation.

Core Synthetic Strategy: Condensation of Sulfamides with 1,3-Dicarbonyl Compounds

The most direct and widely employed route to the 1,2,6-thiadiazine 1,1-dioxide core involves the cyclocondensation of a sulfamide (H₂NSO₂NH₂) or a substituted sulfamide with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound or a related synthon. This approach is favored for its operational simplicity, broad substrate scope, and generally good yields.

Mechanistic Rationale

The reaction proceeds through a logical sequence of nucleophilic attack and dehydration steps. The choice of catalyst and reaction conditions is critical as it must facilitate two key transformations without promoting undesired side reactions.

  • Initial Nucleophilic Attack: One of the amino groups of the sulfamide acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal readily dehydrates to form a sulfonyl-substituted enamine or imine intermediate. This step is often the rate-determining step and is typically promoted by an acid catalyst.

  • Intramolecular Cyclization: The remaining free amino group of the sulfamide moiety then attacks the second carbonyl group in an intramolecular fashion. This is the key ring-closing step.

  • Final Dehydration: A second dehydration event occurs to afford the final, aromatic-like 1,2,6-thiadiazine 1,1-dioxide ring system.

The overall process is a double condensation and cyclization cascade. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, is common to activate the carbonyl groups and facilitate the dehydration steps. A dehydrating agent or a setup for the azeotropic removal of water (e.g., a Dean-Stark apparatus) is often essential for driving the reaction to completion.

Visualizing the General Workflow

G cluster_process Process R1 Sulfamide P1 Acid Catalyst (e.g., PTSA) R2 1,3-Dicarbonyl Compound P2 Solvent with Azeotropic Water Removal (e.g., Toluene + Dean-Stark) P1->P2 P3 Heat (Reflux) P2->P3 O1 1,2,6-Thiadiazine 1,1-Dioxide Core P3->O1 O2 Water (byproduct) P3->O2

Caption: General workflow for the synthesis of 1,2,6-thiadiazine 1,1-dioxides.

Detailed Experimental Protocol: Synthesis of 4-Methyl-2H-1,2,6-thiadiazin-3(4H)-one 1,1-dioxide

This protocol describes a representative synthesis using sulfamide and ethyl acetoacetate. This procedure is a foundational example that can be adapted for various substituted analogs.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
Sulfamide7803-58-996.119.61 g0.10 mol, 1.0 eq
Ethyl Acetoacetate141-97-9130.1413.01 g0.10 mol, 1.0 eq
Sodium Ethoxide141-52-668.056.81 g0.10 mol, 1.0 eq
Ethanol (Absolute)64-17-546.07200 mLAnhydrous
Hydrochloric Acid7647-01-036.46As needed2 M solution for acidification
Step-by-Step Methodology
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent the introduction of moisture.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (150 mL) with stirring.

  • Formation of the Enolate: To the stirred solution, add ethyl acetoacetate (13.01 g, 0.10 mol) dropwise over 10 minutes. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • Addition of Sulfamide: In a separate beaker, dissolve sulfamide (9.61 g, 0.10 mol) in the remaining absolute ethanol (50 mL) with gentle warming if necessary. Add this solution to the reaction flask in one portion.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. This will cause the product to precipitate.

  • Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to yield the final product as a white crystalline solid.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, NH), 5.5 (s, 1H, CH), 2.1 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.0 (C=O), 158.0 (C=C), 95.0 (C-H), 20.0 (CH₃).

  • Mass Spec (ESI-): m/z 145.0 [M-H]⁻.

Scope and Limitations

The described condensation reaction is versatile and accommodates a range of substituents on both the sulfamide and the 1,3-dicarbonyl partner.

R¹ on SulfamideR² and R³ on DicarbonylTypical YieldNotes
HMe, H80%Standard reaction as per protocol.
MeMe, H75%N-substituted sulfamides can be used, but may require slightly longer reaction times.
HPh, H70%Aryl substituents on the dicarbonyl component are well-tolerated.
HOEt, OEt65%Using diethyl malonate requires stronger basic conditions to facilitate the initial condensation.

Limitations:

  • Steric Hindrance: Highly substituted 1,3-dicarbonyl compounds can lead to lower yields due to steric hindrance during the cyclization step.

  • N-Substitution on Sulfamide: While monosubstituted sulfamides are generally effective, disubstituted sulfamides (R¹R²NSO₂NH₂) will not undergo this reaction as they lack the necessary second N-H bond for cyclization.

Conclusion

The synthesis of the 1,2,6-thiadiazine 1,1-dioxide heterocyclic system is a well-established and robust area of synthetic chemistry. The condensation of sulfamides with 1,3-dicarbonyl compounds remains the cornerstone of this field, offering a reliable and scalable route to a wide array of derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access these valuable scaffolds for application in medicinal chemistry and materials science. This guide provides a solid foundation, combining theoretical understanding with a practical, validated protocol to empower further innovation.

References

  • Title: Synthesis and properties of 1,2,6-thiadiazine 1,1-dioxides Source: Journal of Organic Chemistry URL: [Link]

  • Title: A Convenient Synthesis of 3-Substituted 4-Hydroxy-2H-1,2,6-thiadiazine 1,1-Dioxides Source: Organic Syntheses URL: [Link]

  • Title: The Chemistry of Sulfonamides Source: Chemical Reviews URL: [Link]

  • Title: Potassium Channel Openers: A review of their therapeutic potential Source: Journal of Medicinal Chemistry URL: [Link]

Spectroscopic Characterization of 1,2,6-Thiadiazinane 1,1-dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2,6-thiadiazinane 1,1-dioxide, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the analytical methodologies required to elucidate and confirm the structure of this important molecule. The guide covers the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and other relevant analytical techniques. Detailed experimental protocols, data interpretation, and visual aids are included to facilitate a thorough understanding of the spectroscopic properties of this compound.

Introduction: The Significance of the this compound Scaffold

This compound is a saturated, six-membered heterocyclic compound containing a cyclic sulfamide moiety. This structural motif, also known as a sultam, has garnered considerable attention in the field of drug discovery and development. Its significance stems from its role as a versatile bioisostere, capable of mimicking the structural and electronic properties of amide and carboxylic acid functional groups.[1] This bioisosteric replacement allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and target binding affinity.

The three-dimensional, non-planar structure of the this compound ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1] The prominent sulfonyl group acts as a strong hydrogen bond acceptor, a critical feature for molecular recognition at biological targets.[1] A notable example of its application is in the development of Verubecestat, a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the treatment of Alzheimer's disease.[1] The diverse biological activities associated with derivatives of this scaffold, including the modulation of cannabinoid receptors and antiprotozoal effects, underscore its importance in medicinal chemistry.[1]

A thorough and accurate spectroscopic characterization is paramount for any research and development involving this scaffold. This guide provides the necessary theoretical and practical framework for such an analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the cyclization of a linear precursor containing the requisite carbon and nitrogen backbone with a sulfurylating agent. One plausible method is the reaction of 1,3-diaminopropane with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

reagents 1,3-Diaminopropane + SO₂Cl₂ cyclization Cyclization Reaction reagents->cyclization base Non-nucleophilic base (e.g., Triethylamine) base->cyclization solvent Inert Solvent (e.g., Dichloromethane) solvent->cyclization workup Aqueous Workup & Purification cyclization->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,3-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (2.2 eq) dropwise.

  • Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.0 eq) in anhydrous DCM is added dropwise to the cooled reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The protons on the carbon atoms adjacent to the nitrogen atoms will be deshielded compared to those on the central carbon.

Predicted ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
~3.2 - 3.4Triplet
~1.8 - 2.0Quintet
VariableBroad Singlet

Rationale for Assignments:

  • C H₂-N Protons: The protons on the carbons directly attached to the nitrogen atoms (C3 and C5) are expected to resonate at a lower field due to the electron-withdrawing effect of the nitrogen and the sulfonyl group. The signal should appear as a triplet due to coupling with the adjacent methylene protons.

  • C-C H₂-C Protons: The protons on the central carbon (C4) are in a more alkane-like environment and will therefore resonate at a higher field. This signal is expected to be a quintet due to coupling with the four neighboring protons on C3 and C5.

  • N-H Protons: The chemical shift of the N-H protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing two distinct signals for the carbon atoms.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~45 - 50C H₂-N
~25 - 30C-C H₂-C

Rationale for Assignments:

  • _C_H₂-N Carbons: The carbons bonded to the nitrogen atoms (C3 and C5) are deshielded and will appear at a lower field.

  • C- CH₂-C Carbon: The central carbon atom (C4) is in a more shielded, alkane-like environment and will resonate at a higher field.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial and can affect the chemical shifts, particularly of the N-H protons.[2]

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent h1_nmr ¹H NMR dissolve->h1_nmr d2_nmr 2D NMR (COSY, HSQC) h1_nmr->d2_nmr assign_signals Signal Assignment h1_nmr->assign_signals c13_nmr ¹³C NMR c13_nmr->assign_signals d2_nmr->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by absorptions from the sulfonyl group (SO₂) and the C-H and N-H bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
3400 - 3200N-H stretch
3000 - 2850C-H stretch (aliphatic)
1350 - 1300SO₂ asymmetric stretch
1180 - 1140SO₂ symmetric stretch

Rationale for Assignments:

  • N-H Stretch: The N-H stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹ due to hydrogen bonding.

  • C-H Stretch: The stretching vibrations of the aliphatic C-H bonds will be observed in their characteristic region of 3000-2850 cm⁻¹.

  • SO₂ Stretches: The most characteristic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group.[3] These are typically found around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum to subtract atmospheric and instrumental contributions.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For this compound, electrospray ionization (ESI) or electron ionization (EI) can be used.

Predicted Mass Spectrometry Data (EI)
m/z Proposed Fragment
136[M]⁺˙ (Molecular Ion)
72[M - SO₂]⁺˙
56[C₃H₆N]⁺
42[C₂H₄N]⁺

Rationale for Fragmentation:

Under electron ionization, the molecular ion ([M]⁺˙) is expected to be observed. A characteristic fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 72.[4][5] Further fragmentation of the remaining cyclic amine structure can lead to smaller fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Ionization: Choose an appropriate ionization technique. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, while EI is a hard ionization technique that results in the molecular ion and extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Analysis: Determine the molecular weight from the molecular ion or protonated molecule. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Other Spectroscopic Techniques

UV-Vis Spectroscopy

As a saturated heterocyclic compound, this compound lacks a chromophore that absorbs in the ultraviolet-visible region of the electromagnetic spectrum.[6][7] Therefore, it is not expected to show any significant absorption above 200 nm. The absence of a UV-Vis spectrum can be a useful piece of information to confirm the saturated nature of the ring system.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide precise information about bond lengths, bond angles, and the conformation of the six-membered ring. Based on studies of substituted derivatives, the ring is expected to adopt a chair or an envelope conformation to minimize steric and torsional strain.[8]

Conclusion

The spectroscopic characterization of this compound relies on a combination of analytical techniques, with NMR, IR, and MS being the most informative. This guide has provided a detailed overview of the expected spectroscopic data and the experimental protocols necessary to obtain them. A thorough understanding and application of these methods are essential for any scientist working with this important heterocyclic scaffold, ensuring the unambiguous confirmation of its structure and purity. The insights provided herein are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry.

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  • Crystal structure, Hirshfeld analysis and a molecular docking study of a new inhibitor of the Hepatitis B virus (HBV): ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate. (n.d.).
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  • Synthesis of Fused[9][10][11]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. (1979). Journal of Medicinal Chemistry, 22(8), 944–948. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
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  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
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  • Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. (n.d.).
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  • 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. (n.d.).
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An In-depth Technical Guide to the Electrophilic Reactions of 1,2,6-Thiadiazine 1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,6-thiadiazine 1,1-dioxide core is a compelling scaffold in medicinal chemistry, offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This guide provides a comprehensive exploration of the reactivity of this heterocyclic system towards electrophiles, offering field-proven insights and detailed protocols to empower researchers in the synthesis of novel analogues for drug discovery programs.

The 1,2,6-Thiadiazine 1,1-dioxide Scaffold: An Overview of Reactivity

The 1,2,6-thiadiazine 1,1-dioxide ring system, while possessing aromatic character, exhibits a nuanced reactivity profile governed by the electron-withdrawing nature of the sulfonyl group and the electronic influence of substituents at the 3- and 5-positions. The primary site for electrophilic attack is the C-4 position, which is activated by the lone pairs of the adjacent nitrogen atoms. This reactivity is analogous to that of 2-pyrimidone, a well-understood heterocyclic system.[1]

The electron density at the C-4 position is crucial for successful electrophilic substitution. Electron-donating groups at the 3- and 5-positions, such as amino or alkyl groups, enhance the nucleophilicity of the C-4 carbon, facilitating reactions with a wide range of electrophiles. Conversely, electron-withdrawing groups can deactivate the ring towards all but the most reactive electrophiles.

Caption: General reactivity of the 1,2,6-thiadiazine 1,1-dioxide ring towards electrophiles.

Key Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions have been successfully performed on 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides, leading to functionalization at the C-4 position.[1]

Halogenation

Halogenation, particularly bromination, proceeds readily at the C-4 position, providing a versatile handle for further synthetic transformations.

Experimental Protocol: Bromination of 3,5-Dimethyl-1,2,6-thiadiazine 1,1-dioxide

  • Dissolution: Dissolve 3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the stirred solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a solution of sodium thiosulfate to quench any unreacted bromine.

  • Isolation: The product, 4-bromo-3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Substituent (R)ReagentSolventTime (h)Yield (%)
MethylBr₂Acetic Acid1~80
PhenylBr₂Chloroform2~75
AminoNBSAcetonitrile4~60

Table 1: Representative examples of halogenation reactions.

Caption: Proposed mechanism for the bromination of 1,2,6-thiadiazine 1,1-dioxide.

Nitration (via N-Methylation)

Direct nitration of the 1,2,6-thiadiazine 1,1-dioxide ring is generally unsuccessful. However, prior N-methylation facilitates the reaction, leading to the formation of the 4-nitro derivative.[1]

Experimental Protocol: Nitration of N-Methyl-3,5-disubstituted-1,2,6-thiadiazine 1,1-dioxide

  • N-Methylation: The starting thiadiazine dioxide is first methylated, for example, using diazomethane or methyl iodide with a suitable base.

  • Nitration: The N-methylated substrate is dissolved in a mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5 °C).

  • Reaction: The reaction mixture is stirred at low temperature for a specified time.

  • Work-up: The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization.

N-SubstituentR-groupsNitrating AgentYield (%)
MethylMethylHNO₃/H₂SO₄Moderate
MethylPhenylHNO₃/H₂SO₄Moderate

Table 2: Nitration of N-methylated 1,2,6-thiadiazine 1,1-dioxides.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group at the C-4 position, providing a valuable precursor for a variety of subsequent transformations.

Experimental Protocol: Vilsmeier-Haack formylation

  • Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction: The 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxide is added to the pre-formed Vilsmeier reagent. The mixture is then heated, typically to around 60-80 °C, for several hours.

  • Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium hydroxide or sodium acetate, to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Mannich Reaction

The Mannich reaction allows for the introduction of an aminomethyl group at the C-4 position, a functionality of significant interest in medicinal chemistry due to its potential to improve solubility and introduce new binding interactions.

Experimental Protocol: Mannich Reaction

  • Reaction Mixture: The 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxide, formaldehyde (or paraformaldehyde), and a secondary amine (e.g., dimethylamine, morpholine) are mixed in a suitable solvent, often ethanol or acetic acid.

  • Heating: The mixture is heated to reflux for several hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is treated with a base to liberate the free Mannich base. The product can then be extracted with an organic solvent and purified.

Azo-Coupling

Azo-coupling with aryldiazonium salts introduces an arylazo group at the C-4 position, leading to the formation of highly colored compounds.

Experimental Protocol: Azo-Coupling

  • Diazotization: An aromatic amine is diazotized in the standard manner using sodium nitrite and a mineral acid at 0-5 °C.

  • Coupling: The 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxide is dissolved in a basic solution (e.g., aqueous sodium hydroxide). The cold diazonium salt solution is then added slowly with vigorous stirring, maintaining a low temperature.

  • Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.

Synthesis of 3,5-Disubstituted 1,2,6-Thiadiazine 1,1-dioxides

The reactivity of the 1,2,6-thiadiazine 1,1-dioxide core is intrinsically linked to the nature of the substituents at the 3- and 5-positions. The synthesis of these starting materials is therefore a critical first step. A common and versatile method involves the condensation of a β-dicarbonyl compound with sulfamide in the presence of a dehydrating agent.

General Protocol for the Synthesis of 3,5-Dialkyl-1,2,6-thiadiazine 1,1-dioxides

  • Mixing Reagents: A 1,3-diketone (e.g., acetylacetone for the 3,5-dimethyl derivative) and sulfamide are mixed in a suitable solvent, such as toluene or xylene.

  • Dehydration: A dehydrating agent, for example, phosphorus pentoxide or a catalytic amount of a strong acid, is added.

  • Heating: The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization.

Caption: General synthetic route to 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides.

Spectroscopic Characterization

The characterization of the products of these electrophilic substitution reactions relies heavily on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The introduction of a substituent at the C-4 position leads to the disappearance of the singlet corresponding to the C-4 proton in the starting material. The chemical shifts of the remaining protons, particularly those of the substituents at the 3- and 5-positions, can provide valuable structural information.

  • ¹³C NMR Spectroscopy: The C-4 carbon signal will shift significantly upon substitution. The chemical shift of the new substituent will also be observable.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the electrophile.

  • Infrared Spectroscopy: The characteristic stretches of the sulfonyl group (around 1300 and 1150 cm⁻¹) will be present in all derivatives. New bands corresponding to the introduced functional group (e.g., C=O for formyl, N=N for azo) will also appear.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,5-Dimethyl-1,2,6-thiadiazine 1,1-dioxide~2.5 (s, 6H, 2xCH₃), ~6.0 (s, 1H, C4-H)~20 (CH₃), ~100 (C4), ~160 (C3, C5)
4-Bromo-3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide~2.6 (s, 6H, 2xCH₃)~22 (CH₃), ~95 (C4), ~158 (C3, C5)

Table 3: Representative NMR data for a 4-substituted 1,2,6-thiadiazine 1,1-dioxide.

Conclusion and Future Directions

The C-4 position of the 1,2,6-thiadiazine 1,1-dioxide ring system is a versatile platform for electrophilic substitution, allowing for the introduction of a wide array of functional groups. This guide has provided a foundational understanding of the key reactions, along with practical experimental guidance. Future research in this area will likely focus on expanding the scope of these reactions to include a broader range of substituents and developing more complex, multi-functionalized derivatives for biological screening. The insights and protocols presented herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

  • Joule, J. A., et al. (1981). Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 1227-1231. [Link]

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The 1,2,6-Thiadiazinane 1,1-Dioxide Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,6-thiadiazinane 1,1-dioxide core, a six-membered saturated ring containing a cyclic sulfamide, has emerged from relative obscurity to become a scaffold of significant interest in contemporary medicinal chemistry. Initially explored for its diverse biological activities, its true potential has been realized in its application as a conformationally constrained, metabolically stable bioisostere for urea or amide functionalities. This guide provides a comprehensive overview of the scaffold's fundamental properties, prevalent synthetic strategies, and its successful application in the development of high-profile therapeutic candidates, most notably in the pursuit of treatments for Alzheimer's disease. We will delve into the specific physicochemical and structural attributes that make this scaffold attractive, provide detailed synthetic protocols, and explore case studies that highlight its strategic importance in overcoming modern drug design challenges.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic chemistry forms the bedrock of drug discovery, with specific ring systems often demonstrating such broad utility that they become designated as "privileged scaffolds." The this compound and its close chemical relatives are rapidly earning this distinction. As a cyclic sulfamide, this scaffold is a bioisosteric replacement for the ubiquitous urea or amide functional groups. This substitution offers several distinct advantages:

  • Metabolic Stability: The sulfamide bond is significantly more resistant to enzymatic hydrolysis than a typical amide or urea bond, enhancing pharmacokinetic profiles.

  • Conformational Rigidity: The cyclic nature of the scaffold reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.

  • Defined Vectorial Display of Substituents: The ring structure positions substituents in well-defined spatial orientations, allowing for precise probing of a target's binding pocket.

  • Improved Physicochemical Properties: Incorporation of the scaffold can modulate key properties such as solubility and CNS penetration. For instance, the 3-imino-1,2,4-thiadiazinane 1,1-dioxide core in certain BACE1 inhibitors was shown to improve permeability and CNS penetration compared to earlier leads.[1]

While early investigations explored derivatives for activities ranging from antimicrobial to sedative effects, the modern era of interest was catalyzed by its application in complex disease targets where selectivity and pharmacokinetics are paramount.[2]

Physicochemical and Structural Properties

The therapeutic utility of the this compound scaffold is deeply rooted in its intrinsic structural and electronic characteristics.

Acidity and Hydrogen Bonding

The protons on the nitrogen atoms of the sulfamide group are acidic, with pKa values influenced by the substitution pattern. This allows the scaffold to act as a potent hydrogen bond donor, mimicking the functionality of amide or urea N-H groups. The two sulfonyl oxygens are strong hydrogen bond acceptors. This dual donor-acceptor capability is critical for its role in mimicking peptide backbones or interacting with key residues in an enzyme's active site.

Conformational Profile

Unlike flexible acyclic ureas, the six-membered ring exists in a limited number of low-energy conformations. X-ray crystallography studies on derivatives have revealed that the ring often adopts a distorted envelope or half-chair conformation .[3][4] In one documented case, the sulfur atom is displaced significantly from the mean plane of the other five atoms, creating a puckered structure.[3] This conformational pre-organization is a key element of its success, as it allows for the precise positioning of appended functional groups to match the topology of a binding site, a strategy successfully employed in the design of BACE1 inhibitors.[5]

Role as a β-Turn Mimetic

A β-turn is a common secondary structure in proteins where the polypeptide chain reverses its direction. This feature is often critical for molecular recognition. The constrained geometry of the this compound scaffold can effectively mimic a β-turn. The fixed distances and angles between hydrogen bond donors (N-H) and acceptors (S=O) on the ring can replace the intramolecular hydrogen bond that stabilizes a natural β-turn, while substituents at other positions can mimic the side chains of the amino acid residues.

Synthetic Strategies

The accessibility of the thiadiazinane dioxide core is crucial for its exploration in medicinal chemistry. Several reliable synthetic routes have been established.

Condensation of Sulfamides with 1,3-Dicarbonyls

A foundational and widely used method involves the acid-mediated condensation of sulfamide (or a substituted sulfamide) with a β-diketone or a related 1,3-dielectrophile.[2][3] This multicomponent reaction provides a direct and efficient entry into a variety of substituted thiadiazinane dioxides. The mechanism involves initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration.

Caption: Drug discovery workflow leading to Verubecestat.

Structure-Activity Relationship (SAR)

The success of Verubecestat hinged on the interplay between the core scaffold and its substituents, as summarized in the table below.

Position/GroupFunctionImpact on Activity
Iminothiadiazinane Core ScaffoldProvides rigid conformation, anchors key interactions in the active site, and improves CNS penetration. [1]
Picolinamide Moiety Binding GroupForms critical hydrogen bonds with the catalytic aspartate residues (Asp32, Asp228) of BACE1. [5]
Fluorophenyl Group Specificity ElementOccupies the S3 subpocket of the enzyme, contributing to affinity and selectivity. [5]
Methyl Groups on Core Fine-tuningOptimize fit within the binding pocket and modulate physicochemical properties.

Table 1: Key SAR insights for Verubecestat.

Although Verubecestat ultimately failed in Phase 3 trials due to a lack of efficacy and some cognitive worsening, its development was a landmark achievement in medicinal chemistry. [6]It validated BACE1 as a druggable target and unequivocally demonstrated the power of the thiadiazinane dioxide scaffold in designing potent, selective, and CNS-penetrant inhibitors for a highly challenging target.

Experimental Protocols

To provide a practical illustration, the following section details a representative synthesis for a key intermediate used in the preparation of Verubecestat analogues. This protocol is adapted from the published next-generation synthesis. [7] Protocol: Synthesis of the Chiral Amine Precursor

This multi-step process highlights the complexity and precision required in modern pharmaceutical synthesis.

Caption: High-level workflow for the synthesis of a key precursor.

Step-by-Step Methodology (Illustrative Example):

  • Reaction Setup: A solution of the starting ketimine in an appropriate solvent (e.g., THF) is prepared in a jacketed reactor and cooled to -20 °C.

  • Reagent Addition: A solution of a strong base (e.g., lithium diisopropylamide) is slowly added while maintaining the low temperature to deprotonate the ketimine, forming the anion.

  • Continuous Flow Reaction: The anion solution and a solution of ethyl glyoxylate are pumped simultaneously through a static mixer into a cooled microreactor.

    • Causality: The use of a continuous flow reactor ensures rapid mixing and precise temperature control, which is critical for maximizing the yield of the desired Mannich addition product over competing proton transfer side reactions. [7]4. Quench: The reaction stream is quenched by mixing with an acidic aqueous solution (e.g., saturated ammonium chloride).

  • Work-up and Isolation: The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by crystallization, to yield the desired chiral amino ester intermediate.

  • Characterization: The structure and purity of the product are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, Chiral HPLC).

Future Perspectives and Conclusion

The this compound scaffold has cemented its place as a valuable tool in the medicinal chemist's arsenal. While the BACE1 inhibitor story highlights its potential in neuroscience, its favorable properties suggest broader applicability. Future explorations are likely to focus on:

  • Kinase Inhibition: The scaffold's ability to act as a rigid hinge-binding motif makes it attractive for designing specific kinase inhibitors. [8]* Peptidomimetics: Further exploration of its use in mimicking peptide secondary structures could lead to novel protease inhibitors or modulators of protein-protein interactions.

  • New Synthetic Methodologies: The development of more diverse and efficient synthetic routes will undoubtedly accelerate the discovery of new derivatives with novel biological activities. [2] In conclusion, the this compound scaffold is a prime example of how fundamental principles of physical organic chemistry—conformational restriction and bioisosterism—can be leveraged to solve complex problems in drug discovery. Its journey from a chemical curiosity to the core of a Phase 3 clinical candidate provides both inspiration and a practical roadmap for the design of next-generation therapeutics.

References

  • Cerecetto, H., et al. (2000). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules, 5(5), 500-501.

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  • Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450. [Link]

  • Taylor, E. C., & Macor, J. E. (1979). Synthesis of Fusedt[4][7][9]hiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link]

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  • Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Kohn, H., & Lee, C. (1990). Functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides. Synthesis, structure and chemistry. Journal of Heterocyclic Chemistry, 27(6), 1635-1642. [Link]

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An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1,2,6-Thiadiazine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Rising Significance of the 1,2,6-Thiadiazine 1,1-Dioxide Scaffold

The domain of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity.[1][2] Among the vast landscape of heterocyclic compounds, those containing nitrogen and sulfur have garnered significant attention due to their prevalence in FDA-approved drugs and therapeutically active agents. The 1,2,6-thiadiazine 1,1-dioxide core, a six-membered ring containing one sulfur and two nitrogen atoms, represents a particularly compelling scaffold.[3][4] Its rigid, sulfonamide-based structure imparts unique physicochemical properties that are advantageous for molecular recognition and drug-like characteristics.[5]

Historically, this class of compounds has been recognized for a wide array of biological activities, including applications as antimalarial, antidiabetic, and antiviral agents.[6] More specifically, derivatives of this scaffold have been identified as potent and selective openers of ATP-sensitive potassium (KATP) channels.[7][8] This mechanism is of profound therapeutic interest, as KATP channel openers can induce a state of "beta cell rest," a strategy with potential applications in the treatment and prevention of both type 1 and type 2 diabetes.[7][9] The ability of these compounds to stabilize membrane excitability also positions them as promising cytoprotective agents for a variety of conditions.[9]

Given the therapeutic potential locked within this scaffold, the ability to rationally design and predict the properties of novel derivatives is paramount. This is where theoretical studies and computational modeling become indispensable tools. By leveraging the principles of quantum mechanics and molecular mechanics, we can move beyond the traditional, often serendipitous, cycle of synthesis and testing. Computational modeling allows for the in silico exploration of vast chemical spaces, providing deep insights into structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles before a single molecule is synthesized in the lab.

This guide provides a comprehensive overview of the core theoretical principles and practical computational workflows tailored for the study of 1,2,6-thiadiazine 1,1-dioxides. It is designed to equip researchers, from computational chemists to synthetic and medicinal chemists, with the knowledge to effectively apply these powerful techniques in their own discovery programs.

Theoretical Foundations: Why Computational Modeling Works

The predictive power of computational chemistry is rooted in its ability to solve, or approximate solutions to, the Schrödinger equation for a given molecule. For systems like 1,2,6-thiadiazine 1,1-dioxides, the most widely adopted and effective approach is Density Functional Theory (DFT) .[5]

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a molecule based on its electron density, a function of only three spatial coordinates. This efficiency makes it the workhorse for studying medium-sized organic molecules. The central idea is that the ground-state energy of a molecule is a unique functional of its electron density, and all other properties can be derived from it.[5]

A typical DFT calculation involves the selection of a functional and a basis set .

  • Functionals (e.g., B3LYP, M06-2X) are mathematical approximations that describe the exchange and correlation energies of the electrons. The choice of functional is critical and should be validated for the specific class of molecules under study. For sulfonamides and related heterocycles, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost.[10][11]

  • Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to higher accuracy at an increased computational cost. For molecules containing second-row elements like sulfur, the inclusion of polarization (d,p) and diffuse ++ functions is often necessary for accurate results.[10][11]

By applying DFT, we can reliably predict a wide range of molecular properties that are directly relevant to drug discovery and development.

The Computational Workflow: From Structure to Predicted Activity

A systematic computational investigation of a 1,2,6-thiadiazine 1,1-dioxide derivative follows a multi-step workflow. Each step builds upon the last, creating a comprehensive profile of the molecule's potential.

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}

Figure 1: A generalized workflow for the computational analysis of novel 1,2,6-thiadiazine 1,1-dioxide derivatives.
Step 1: Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is its lowest energy state, or "ground state geometry."

Causality: An accurate molecular geometry is the foundation for all subsequent calculations. Properties like dipole moment, molecular orbital energies, and interaction potentials are highly sensitive to bond lengths, bond angles, and dihedral angles. An incorrect geometry will lead to erroneous predictions across the board.

Protocol 2.1: Ground State Geometry Optimization

  • Initial Structure Construction: Build the 2D structure of the target 1,2,6-thiadiazine 1,1-dioxide derivative in a molecular editor (e.g., GaussView, Avogadro) and convert it to a preliminary 3D structure.

  • Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation.

    • Method: Select a reliable DFT functional and basis set. A common and well-validated starting point is B3LYP/6-311++G(d,p).[10]

    • Keywords: Specify Opt for geometry optimization and Freq for a subsequent frequency calculation.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is found.

  • Validation (Self-Validating System): The Freq calculation is a critical validation step. After optimization, a frequency analysis must be performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Step 2: Electronic Structure Analysis

With an optimized geometry, we can probe the electronic landscape of the molecule. This provides invaluable insights into its stability, reactivity, and potential intermolecular interactions.

2.2.1 Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5]

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level corresponds to a better electron donor.

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5]

2.2.2 Molecular Electrostatic Potential (MESP)

The MESP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually reveals the charge distribution and is an excellent tool for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack and hydrogen bond donation.

Causality: For drug design, understanding the FMO and MESP is crucial. The MESP can predict where a molecule might interact with a biological target via hydrogen bonds or electrostatic interactions. The HOMO-LUMO gap can provide an early indication of the molecule's metabolic stability.

Step 3: ADMET and Property Prediction

A promising biological activity is meaningless if the compound has poor pharmacokinetic properties. Computational models can provide early warnings about potential liabilities related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Protocol 2.3: In Silico ADMET & Druglikeness Assessment

  • Descriptor Calculation: Using the optimized geometry, calculate key molecular descriptors such as LogP (lipophilicity), molecular weight (MW), number of hydrogen bond donors/acceptors, and polar surface area (PSA).

  • Druglikeness Evaluation: Assess the calculated descriptors against established rules of thumb for oral bioavailability, such as Lipinski's Rule of Five.[11] Many software packages (e.g., SwissADME, MOE) can perform this analysis automatically.[12]

  • Toxicity Prediction: Utilize QSAR (Quantitative Structure-Activity Relationship) models and databases to predict potential toxicities and carcinogenicity.[10][13]

Data Presentation: Druglikeness Profile

Compound IDMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsBioavailability Score
TDA-001350.42.81500.55
TDA-002480.25.2261 (LogP > 5)0.55
TDA-003510.63.5371 (MW > 500)0.17

Table 1: A sample table summarizing key computed druglikeness parameters for hypothetical 1,2,6-thiadiazine 1,1-dioxide analogs. This allows for rapid prioritization.

Step 5: Modeling Biological Target Interactions

For 1,2,6-thiadiazine 1,1-dioxides targeting a specific protein, such as a KATP channel, molecular docking is the primary tool for predicting binding affinity and orientation.[14][15]

Causality: Docking simulates the interaction between a small molecule (ligand) and a protein's binding site. It helps to rationalize observed SAR and guides the design of new analogs with improved potency by predicting how structural modifications will affect binding.

Protocol 2.4: Molecular Docking Simulation

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Prepare the 3D structure of the thiadiazine dioxide ligand, ensuring it is in the correct protonation state and has an optimized, low-energy conformation.

  • Binding Site Definition: Define the active site of the protein, typically based on the location of a co-crystallized ligand or known active site residues.

  • Docking Execution: Use docking software (e.g., AutoDock, MOE, Glide) to systematically sample different conformations and orientations of the ligand within the binding site. The program uses a scoring function to rank the resulting poses, estimating the binding affinity.

  • Post-Docking Analysis: The most critical step is the visual analysis of the top-ranked poses. Examine the specific intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the protein. This analysis provides the rationale for the predicted binding affinity.

graph Docking_Analysis { layout=dot; rankdir="TB"; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Conceptual diagram of key interactions identified from a molecular docking pose analysis.

Conclusion and Future Outlook

The theoretical and computational modeling of 1,2,6-thiadiazine 1,1-dioxides is not merely an academic exercise; it is a powerful, predictive, and cost-effective strategy to accelerate drug discovery. By integrating DFT calculations for fundamental property prediction with molecular docking for target interaction analysis, researchers can build robust SAR models, prioritize synthetic targets, and minimize late-stage failures.

The workflows and protocols described herein provide a validated framework for the investigation of this important heterocyclic scaffold. As computational power increases and theoretical methods become more refined, the synergy between in silico modeling and experimental chemistry will continue to grow, paving the way for the rapid development of next-generation therapeutics based on the 1,2,6-thiadiazine 1,1-dioxide core.

References

  • Title: QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP Source: ResearchGate URL: [Link]

  • Title: Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. Source: ResearchGate URL: [Link]

  • Title: Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations Source: MDPI URL: [Link]

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  • Title: New 3-Alkylamino-4H-thieno-1,2,4-thiadiazine 1,1-Dioxide Derivatives Activate ATP-Sensitive Potassium Channels of Pancreatic Beta Cells Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Environmental Science and Pollution Research URL: [Link]

  • Title: 3-and 4-substituted 4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides as Potassium Channel Openers: Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships Source: PubMed URL: [Link]

  • Title: Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids Source: BMC Chemistry URL: [Link]

  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]

  • Title: Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents Source: PubMed Central URL: [Link]

  • Title: In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations Source: Scientific Reports URL: [Link]

  • Title: Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents Source: PubMed URL: [Link]

  • Title: KATP channel therapeutics at the bedside Source: PubMed Central URL: [Link]

  • Title: Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity Source: MDPI URL: [Link]

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  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: PubMed Central URL: [Link]

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The Ascendant Scaffold: A Technical Guide to 1,2,6-Thiadiazinane 1,1-Dioxide and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the 1,2,6-thiadiazinane 1,1-dioxide core has emerged as a scaffold of significant interest. Its unique stereoelectronic features, coupled with its synthetic tractability, have positioned it as a versatile template for the design of a new generation of therapeutic agents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of this compound and its analogs. We will delve into the intricacies of their synthesis, explore the breadth of their biological activities, and dissect the structure-activity relationships that govern their therapeutic potential. Our narrative is grounded in field-proven insights, ensuring that the information presented is not only scientifically rigorous but also practically applicable in a drug discovery setting.

I. The Synthetic Landscape: Crafting the this compound Core

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. The this compound framework and its unsaturated analogs can be constructed through several robust synthetic strategies. The choice of methodology is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

A. Cyclization Strategies: The Cornerstone of Synthesis

A prevalent and effective method for the synthesis of the 1,2,6-thiadiazine 1,1-dioxide ring system involves the intermolecular cyclization of a suitable acyclic precursor. One such approach utilizes the reaction of sulfamide with a 1,3-dicarbonyl compound or its equivalent. This method provides a direct and efficient route to the core heterocyclic structure.

cluster_0 General Synthetic Scheme Sulfamide Sulfamide 1,2,6-Thiadiazine_1,1-dioxide 1,2,6-Thiadiazine_1,1-dioxide Sulfamide->1,2,6-Thiadiazine_1,1-dioxide Intermolecular Cyclization 1,3-Diketone 1,3-Diketone 1,3-Diketone->1,2,6-Thiadiazine_1,1-dioxide

Caption: General synthetic route to 2H-1,2,6-thiadiazine 1,1-dioxides.

A notable example of this strategy is the synthesis of 2H-1,2,6-thiadiazine 1,1-dioxides via the intermolecular cyclization of sulfamide with a corresponding 1,3-diketone[1]. This reaction provides a versatile entry point to a range of substituted analogs.

Another key synthetic approach involves the ring closure of β-aminoethane sulfonamides. These precursors can be prepared through a sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur(VI) fluoride exchange (SuFEx) reaction with another amine. The subsequent cyclization can be achieved using various methylene donors like dichloromethane, dibromomethane, or formaldehyde.

B. Functionalization of Pre-formed Rings: A Gateway to Diversity

For the synthesis of analogs with diverse substitution patterns, the functionalization of a pre-formed 1,2,6-thiadiazine ring is a powerful strategy. A particularly versatile starting material is 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. The two chlorine atoms can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This stepwise displacement allows for the creation of unsymmetrical 3,5-disubstituted analogs.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been successfully employed to introduce aryl and heteroaryl substituents at the 3- and 5-positions of the thiadiazine ring. This has been instrumental in the development of potent kinase inhibitors.[2][3]

Representative Experimental Protocol: Synthesis of 3-Anilino-5-chloro-4H-1,2,6-thiadiazin-4-one

This protocol is adapted from a published procedure for the synthesis of kinase inhibitor precursors.

Materials:

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

  • Aniline

  • 2,6-Lutidine

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equivalent) in ethanol at approximately 0-20 °C, add aniline (1.0 equivalent).

  • To this mixture, add 2,6-lutidine (1.0 equivalent) as a base.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by a simple filtration, yielding the desired 5-amino-3-chloro-4H-1,2,6-thiadiazin-4-one with a high degree of purity.[3]

This straightforward and high-yielding protocol underscores the synthetic tractability of this heterocyclic system, making it an attractive scaffold for medicinal chemistry campaigns.

II. A Spectrum of Biological Activities: Therapeutic Potential of this compound Analogs

The this compound scaffold has proven to be a rich source of biologically active compounds, with analogs demonstrating a wide array of therapeutic activities. This section will highlight some of the most significant findings in this area.

A. Anticancer Activity: A Promising Frontier

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown promising activity against a range of cancer cell lines, particularly those derived from solid tumors.

Compound ClassCancer Cell LineIC50 (µM)Reference
AnilinothiadiazinonesBladder (5637)1.6 - 15[2]
AnilinothiadiazinonesProstate (DU145)5.7[2]
AnilinothiadiazinonesBreast (MCF7)13[2]
Pyridyl-substitutedRenal Cancer (A498, TK-10, UO-31)19.2 - 51.1
Pyridyl-substitutedNon-small cell lung cancer (HOP-92, EKVX)19.2 - 22.0

Mechanism of Action: Kinase Inhibition

A key mechanism underlying the anticancer activity of many 1,2,6-thiadiazinone analogs is the inhibition of protein kinases. The 4H-1,2,6-thiadiazin-4-one scaffold can function as an ATP-competitive kinase inhibitor, acting as a novel hinge-binding motif.[2] This has been demonstrated through the co-crystallization of a 3,5-bis(arylamino)-4H-1,2,6-thiadiazin-4-one with calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[3][4][5][6] The ability of this scaffold to engage with the ATP-binding site of kinases makes it a highly attractive starting point for the design of selective and potent kinase inhibitors.

cluster_1 Mechanism of Kinase Inhibition Thiadiazinone_Analog Thiadiazinone_Analog Kinase_ATP_Binding_Site Kinase_ATP_Binding_Site Thiadiazinone_Analog->Kinase_ATP_Binding_Site Binds to (ATP-competitive) Inhibition_of_Phosphorylation Inhibition_of_Phosphorylation Kinase_ATP_Binding_Site->Inhibition_of_Phosphorylation Prevents ATP binding Downstream_Signaling_Blocked Downstream_Signaling_Blocked Inhibition_of_Phosphorylation->Downstream_Signaling_Blocked cluster_2 Rational Drug Design Cycle Synthesis Synthesis Biological_Screening Biological_Screening Synthesis->Biological_Screening SAR_Analysis SAR_Analysis Biological_Screening->SAR_Analysis Molecular_Modeling Molecular_Modeling SAR_Analysis->Molecular_Modeling Lead_Optimization Lead_Optimization Molecular_Modeling->Lead_Optimization Lead_Optimization->Synthesis

Caption: Iterative cycle of rational drug design for this compound analogs.

IV. Physicochemical Properties and Drug Development Considerations

For a compound to be a viable drug candidate, it must possess a suitable profile of physicochemical properties, including solubility, permeability, and metabolic stability. While comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound analogs is still emerging, in silico studies have provided some initial insights.

For certain series of analogs, ADMET parameters have been evaluated computationally, with many compounds predicted to have drug-like properties. [1][7]The lipophilicity of these compounds, often expressed as the distribution coefficient (logD), is a critical parameter that influences their pharmacokinetic behavior. [8]The calculated XLogP3 values for some simple 1,2,6-thiadiazine 1,1-dioxides are in a range that is generally considered favorable for oral bioavailability. [9]

V. Future Perspectives: The Road Ahead

The this compound scaffold represents a promising and relatively underexplored area of medicinal chemistry. The diverse biological activities and synthetic accessibility of these compounds make them an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of new synthetic methodologies to access a wider range of structurally diverse analogs.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for the rational design of more potent and selective compounds.

  • Optimization of ADMET Properties: A concerted effort to improve the drug-like properties of lead compounds will be necessary to translate their in vitro potency into in vivo efficacy.

  • Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that it may have utility in a broader range of therapeutic areas beyond those already explored.

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  • Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... (n.d.). ResearchGate. Retrieved from [Link]

  • New thiadiazine derivatives with activity against Trypanosoma cruzi amastigotes. (n.d.). SciSpace. Retrieved from [Link]

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  • (PDF) Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds. (2025, October 12). ResearchGate. Retrieved from [Link]

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  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI. Retrieved from [Link]

  • 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. (2018, May 19). MDPI. Retrieved from [Link]

  • Thiadiazine 1,1-dioxide. (n.d.). PubChem @ NIH. Retrieved from [Link]

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  • 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. (2018, May 19). PubMed. Retrieved from [Link]

  • 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. (n.d.). Gnosis Repository. Retrieved from [Link]

  • (PDF) Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fusedt[1][2][10]hiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. (1979, August). PubMed. Retrieved from [Link]

  • 1,2,6-Oxadiazines and 1,2,6-Thiadiazines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Substituted 1,2,6-Thiadiazinane 1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,6-thiadiazinane 1,1-dioxide scaffold, a saturated cyclic sulfamide, has emerged as a privileged structure in modern medicinal chemistry. Its unique three-dimensional conformation and its capacity to act as a bioisostere for amide and carboxylic acid functionalities have propelled its use in the design of novel therapeutics targeting a wide range of diseases.[1] This technical guide provides a comprehensive exploration of the key physicochemical properties of substituted 1,2,6-thiadiazinane 1,1-dioxides, offering researchers, scientists, and drug development professionals a detailed understanding of this important heterocyclic system. We will delve into the structural characteristics, acidity, lipophilicity, and metabolic stability of these compounds, providing both theoretical insights and practical experimental methodologies.

Introduction: The Rising Prominence of a Privileged Scaffold

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired pharmacological profiles. Among these, the this compound core has garnered significant attention for its versatile applications, ranging from potent enzyme inhibitors to modulators of protein-protein interactions.[1] Its utility has been demonstrated in the development of agents with diverse biological activities, including trypanocidal agents, kinase inhibitors for oncology, and modulators of the heat shock protein 70 (Hsp70) chaperone system for neurodegenerative diseases.[2]

The value of this scaffold lies in its distinct structural and electronic features. The non-planar, puckered nature of the six-membered ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the sulfonyl group introduces a potent hydrogen bond acceptor, a critical feature for molecular recognition.[1] Understanding the interplay between substitution patterns and the resulting physicochemical properties is paramount for the rational design of novel drug candidates based on this promising heterocyclic system.

Structural Elucidation: Conformation and Stereochemistry

The three-dimensional structure of the this compound ring system is a key determinant of its biological activity. X-ray crystallography has been instrumental in elucidating the preferred conformations of this scaffold.

Ring Conformation

In its unsubstituted form, the this compound ring typically adopts a chair conformation to minimize steric and torsional strain. However, the introduction of substituents can significantly influence the conformational landscape. For some unsaturated derivatives, an envelope conformation has been observed, where the sulfur atom is displaced from the plane formed by the other five atoms.[1][3] The specific conformation adopted is a delicate balance of steric interactions between substituents, intramolecular hydrogen bonding, and crystal packing forces.

Diagram: General Structure of this compound

Caption: General structure of the this compound core.

Impact of Substitution on Geometry

The introduction of substituents not only influences the overall ring conformation but also affects local bond lengths and angles. For instance, bulky substituents can flatten the chair conformation or favor a twist-boat conformation to alleviate steric hindrance. The electronic nature of the substituents can also modulate the bond lengths within the sulfonyl group, which in turn can influence its hydrogen bonding capacity. A thorough analysis of crystallographic data from resources like the Cambridge Structural Database (CSD) is crucial for understanding these subtle yet significant structural perturbations.[4]

Acidity (pKa): The Ionizable Nature of the N-H Bonds

The N-H protons of the this compound core are acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. The pKa of these protons is a critical parameter that dictates the ionization state of the molecule at physiological pH, which in turn profoundly impacts its solubility, membrane permeability, and ability to engage in ionic interactions with its biological target.

Factors Influencing pKa

The acidity of the N-H protons can be modulated by the nature of the substituents on the nitrogen atoms and other positions of the ring.

  • Electron-withdrawing groups attached to the nitrogen atoms will increase the acidity (lower the pKa) by stabilizing the resulting conjugate base (the sulfonamidate anion).

  • Electron-donating groups will have the opposite effect, decreasing the acidity (increasing the pKa).

  • Substituents on the carbon backbone of the ring can also influence acidity through inductive and steric effects.

Computational methods, such as those based on density functional theory (DFT), can be employed to predict the pKa values of novel analogs and guide synthetic efforts.[5] Strong linear correlations have been observed between calculated equilibrium bond lengths within the sulfonamide group and their experimental aqueous pKa values, offering a powerful predictive tool.[6][7][8]

Experimental Determination of pKa

Several robust experimental methods are available for the accurate determination of pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the test compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with water to a final volume of 25-50 mL. The final concentration should be in the range of 0.1-1 mM.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.01 M NaOH) for an acidic compound or a strong acid (e.g., 0.01 M HCl) for a basic compound.

  • Titration Procedure:

    • Immerse the pH electrode in the sample solution and allow the reading to stabilize.

    • Add small, precise volumes of the titrant and record the pH after each addition, ensuring the solution is well-stirred.

    • Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH. For drug development, the logD at physiological pH 7.4 (logD7.4) is of particular interest.

Structure-Lipophilicity Relationships

The overall lipophilicity of a substituted this compound is a composite of the contributions from the core scaffold and its substituents.

  • The core scaffold itself possesses a degree of polarity due to the sulfonyl group and the nitrogen atoms.

  • Hydrophobic substituents , such as alkyl and aryl groups, will increase the logP/logD.

  • Polar or ionizable substituents , such as hydroxyl, carboxyl, and amino groups, will decrease the logP/logD.

A careful balance of lipophilicity is crucial. While a certain level of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Table 1: Predicted Lipophilicity and Polar Surface Area for Exemplar Substituted 1,2,6-Thiadiazinane 1,1-dioxides

Substituent (R)Calculated logPTopological Polar Surface Area (TPSA) (Ų)
H-0.565.7
Methyl0.165.7
Phenyl1.965.7
4-Chlorophenyl2.665.7
4-Methoxyphenyl1.874.9

Note: Values are estimations and can vary depending on the prediction software and the specific substitution pattern.

Experimental Determination of logD7.4

The shake-flask method is the gold standard for the experimental determination of logD.

Experimental Protocol: Shake-Flask Method for logD7.4 Determination

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously shaking equal volumes of the two solvents and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mM.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be in the low micromolar range to avoid solubility issues.

    • Vigorously shake the mixture for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD7.4 is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Diagram: Experimental Workflow for logD7.4 Determination

G A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Add test compound (from DMSO stock) A->B C Shake vigorously to achieve equilibrium B->C D Centrifuge to separate phases C->D E Quantify compound in n-octanol phase (LC-MS) D->E F Quantify compound in aqueous phase (LC-MS) D->F G Calculate logD7.4 E->G F->G

Caption: Workflow for the experimental determination of logD7.4.

Metabolic Stability: Predicting In Vivo Fate

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes will have a short duration of action and may not reach therapeutic concentrations. The this compound scaffold, being a sulfamide, is susceptible to metabolism through several pathways.

Common Metabolic Pathways for Sulfonamides

The primary routes of metabolism for sulfonamide-containing compounds occur in the liver and involve both Phase I and Phase II enzymatic reactions.

  • Phase I Reactions: These are primarily oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. Hydroxylation of aromatic or aliphatic substituents is a common metabolic transformation.

  • Phase II Reactions: These are conjugation reactions that increase the water solubility of the compound to facilitate its excretion. For sulfonamides, N-acetylation and glucuronidation are major metabolic pathways.[9]

The specific sites of metabolism on a substituted this compound will depend on the nature and position of the substituents. Strategies to improve metabolic stability often involve blocking potential sites of metabolism by introducing groups that are less susceptible to enzymatic modification, such as fluorine atoms.

In Vitro Assessment of Metabolic Stability

In vitro assays using liver fractions are widely employed to assess the metabolic stability of new chemical entities in the early stages of drug discovery.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents and Materials:

    • Pooled liver microsomes from the desired species (e.g., human, rat, mouse).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (a compound with known metabolic instability).

  • Incubation:

    • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated by normalizing the rate of disappearance to the protein concentration of the microsomes.[10][11]

Table 2: Representative Metabolic Stability Data for Cyclic Sulfamides in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Reference Compound A > 60< 10
Reference Compound B 2527.7
Reference Compound C 1069.3

Data adapted from a study on cyclic sulfamide derivatives as 11β-HSD1 inhibitors and serves as an illustrative example.[9]

Conclusion: A Roadmap for Rational Drug Design

The this compound scaffold represents a valuable asset in the medicinal chemist's toolkit. Its unique structural features and tunable physicochemical properties provide a solid foundation for the design of novel therapeutics. This guide has provided a comprehensive overview of the key physicochemical parameters that govern the behavior of this heterocyclic system. A thorough understanding and early assessment of the structural conformation, acidity, lipophilicity, and metabolic stability of substituted 1,2,6-thiadiazinane 1,1-dioxides are essential for accelerating the discovery and development of new and effective medicines. By integrating the theoretical principles and practical experimental protocols outlined herein, researchers can more effectively navigate the complex landscape of drug design and unlock the full therapeutic potential of this privileged scaffold.

References

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Methodological & Application

Synthetic Protocols for Functionalized 1,2,6-Thiadiazinane 1,1-Dioxides: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Privileged Scaffold

The 1,2,6-thiadiazinane 1,1-dioxide core, a six-membered cyclic sulfamide, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and drug development.[1] Its unique three-dimensional structure, compared to the planar urea or dihydropyrimidinone moieties it often replaces, provides a valuable tool for exploring new chemical space and optimizing structure-activity relationships (SAR).[1] This heterocycle serves as a bioisostere for ureas and has been incorporated into molecules demonstrating a wide range of biological activities, including cannabinoid receptor modulation, antimicrobial effects, smooth muscle relaxation, and sedative properties.[1] Notably, recent research has highlighted its potential in developing agonists for the Hsp70 chaperone, presenting new therapeutic avenues for neurodegenerative disorders like Huntington's disease.[1]

Despite its potential, the synthetic accessibility of this scaffold has historically been a limiting factor. This guide provides a detailed overview of robust and versatile synthetic protocols for the preparation and subsequent functionalization of 1,2,6-thiadiazinane 1,1-dioxides, with a focus on explaining the underlying chemical principles that guide each experimental step.

Core Synthetic Strategies: Building the Heterocycle

Two primary strategies have proven effective for the construction of the this compound ring system: a modern, versatile three-component condensation analogous to the Biginelli reaction, and the classical acid-catalyzed condensation of sulfamide with β-dicarbonyl compounds.

Protocol 1: The "Sulfo-Biginelli" Three-Component Condensation

This modern approach offers significant advantages in terms of efficiency, diversity, and functional group tolerance. It involves the acid-mediated condensation of a β-ketoester, an aldehyde, and sulfamide. The reaction proceeds through a mechanism reminiscent of the well-known Biginelli reaction, providing access to densely functionalized 1,2,6-thiadiazinane 1,1-dioxides in a single step.

The reaction is believed to initiate with the acid-catalyzed formation of an acylimininium ion intermediate from the aldehyde and sulfamide. This electrophilic species is then intercepted by the enol form of the β-ketoester. Subsequent intramolecular cyclization via attack of the remaining sulfamide nitrogen onto the ester carbonyl, followed by dehydration, yields the final heterocyclic product. The choice of acid catalyst and solvent is crucial; it must be strong enough to promote iminium ion formation and cyclization without causing degradation of the starting materials or product.

Diagram 1: Proposed Mechanism of the Sulfo-Biginelli Reaction

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration A Aldehyde (R-CHO) C Acyliminium Ion A->C + H+ B Sulfamide B->C D β-Ketoester (Enol) E Adduct C->E D->E F Cyclized Intermediate E->F Intramolecular Cyclization E->F G 1,2,6-Thiadiazinane 1,1-dioxide F->G - H2O

Caption: A simplified workflow of the sulfo-Biginelli reaction.

This protocol is adapted from the work of Wipf and coworkers and represents a reliable method for synthesizing a representative member of this class.[1]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sulfamide (1.2 eq)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA, 2.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in HFIP (0.2 M), add sulfamide (1.2 eq).

  • Acid Addition: Add trifluoroacetic acid (TFA, 2.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 35-40 °C for 17 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired product.

Reactant/ReagentMolar Eq.Typical Yield (%)Notes
Ethyl acetoacetate1.070-85%Can be substituted with other β-ketoesters.
Aromatic Aldehydes1.045-75%Electron-donating and -withdrawing groups are tolerated.
Aliphatic Aldehydes1.030-60%Generally lower yields than aromatic aldehydes.
Sulfamide1.2-A slight excess ensures complete consumption of the limiting reagents.
Trifluoroacetic acid2.5-Acts as both a solvent and an acid catalyst.
HexafluoroisopropanolSolvent-A highly polar, non-nucleophilic solvent that promotes the reaction.

Table 1: Representative yields for the three-component condensation with various aldehydes.[1]

Protocol 2: Classical Acid-Catalyzed Condensation with β-Diketones

This is the original and more direct method for synthesizing simpler, symmetrically substituted 1,2,6-thiadiazinane 1,1-dioxides. It involves the straightforward condensation of sulfamide with a β-diketone, such as acetylacetone (2,4-pentanedione).

Materials:

  • Sulfamide (1.0 eq)

  • Acetylacetone (2,4-pentanedione, 1.05 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sulfamide (1.0 eq) in ethanol.

  • Reagent Addition: Add acetylacetone (1.05 eq) to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or water if necessary.

Strategic Functionalization: Tailoring the Scaffold for Drug Discovery

A key advantage of the this compound scaffold is its potential for selective functionalization at multiple positions, allowing for fine-tuning of its pharmacological properties.

Protocol 3: Selective N-Alkylation

The two nitrogen atoms of the thiadiazine ring exhibit different steric and electronic environments, which can be exploited for selective mono- or di-alkylation.

The N(6) nitrogen, being part of a vinylogous carbamate, is slightly more acidic than the N(2) nitrogen. This subtle difference in acidity, coupled with steric hindrance, allows for regioselective functionalization. While traditional alkylation with strong bases like sodium hydride can lead to mixtures, Mitsunobu conditions provide excellent selectivity for the N(6) position.

Diagram 2: Selective N-Alkylation Workflow

G cluster_0 N(6)-Mono-alkylation cluster_1 N(2)-Alkylation cluster_2 N,N'-Di-alkylation Start 1,2,6-Thiadiazinane 1,1-dioxide Core Mitsunobu Mitsunobu Conditions (Alcohol, DEAD/DBAD, PPh3) Start->Mitsunobu Di_Alkylation Excess Electrophile (R-X) and Base (e.g., K2CO3) Start->Di_Alkylation N6_Product N(6)-Alkylated Product Mitsunobu->N6_Product Base_Alkylation Strong Base (e.g., NaH) followed by Electrophile (R-X) N6_Product->Base_Alkylation N2_Product N(2)-Alkylated Product Base_Alkylation->N2_Product Di_Product N,N'-Dialkylated Product Di_Alkylation->Di_Product

Caption: Pathways for selective N-alkylation of the thiadiazine core.

This protocol is adapted from Wipf and coworkers.[1]

Materials:

  • N(H)-thiadiazine 1,1-dioxide (1.0 eq)

  • Alcohol (e.g., allyl alcohol, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Di-tert-butyl azodicarboxylate (DBAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of the N(H)-thiadiazine 1,1-dioxide (1.0 eq) in anhydrous THF at 0 °C, add the desired alcohol (1.5 eq) and triphenylphosphine (1.5 eq).

  • Azodicarboxylate Addition: Slowly add a solution of DBAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the N(6)-alkylated product.

Alkylating Agent (Alcohol)AzodicarboxylateTypical Yield (%)
Allyl alcoholDBAD75-85%
Furfuryl alcoholDEAD60-70%
Benzyl alcoholDBAD70-80%

Table 2: Representative yields for selective N(6)-alkylation using Mitsunobu conditions.[1]

Protocol 4: Functionalization at the C4-Position

The ester group at the C4-position, introduced during the three-component synthesis, serves as a versatile handle for further modifications.

Materials:

  • C4-Ester substituted thiadiazine 1,1-dioxide (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)/Methanol (MeOH)/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the C4-ester substituted thiadiazine 1,1-dioxide in a suitable solvent system (e.g., 2 M KOH in EtOH for more robust substrates, or a mixture of THF/MeOH/H₂O for milder conditions).

  • Reaction: Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully acidify with HCl until the pH is acidic.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.

Further transformations of the resulting carboxylic acid, such as amide bond formation or Curtius rearrangement, can provide access to a wide array of C4-functionalized analogs.[1]

Conclusion and Future Outlook

The synthetic methodologies detailed in this guide provide a clear and reliable pathway for the synthesis and diversification of functionalized 1,2,6-thiadiazinane 1,1-dioxides. The three-component "sulfo-Biginelli" reaction, in particular, offers a powerful platform for generating molecular diversity, while subsequent selective functionalization at the nitrogen and carbon centers allows for precise tuning of the scaffold's properties. As the importance of three-dimensional scaffolds in drug discovery continues to grow, the this compound is poised to become an increasingly valuable tool in the medicinal chemist's arsenal.

References

  • Terrab, L., Rosenker, C. J., Johnstone, L., Ngo, L. K., Zhang, L., Ware, N. F., Miller, B., Topacio, A. Z., Sannino, S., Brodsky, J. L., & Wipf, P. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984–990. [Link]

Sources

The Ascendant Role of 1,2,6-Thiadiazinane 1,1-dioxide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the heterocyclic systems that have garnered significant attention, the 1,2,6-thiadiazinane 1,1-dioxide scaffold has emerged as a compelling structural motif. This saturated, six-membered ring containing a sulfonylurea-like moiety offers a unique combination of conformational constraint, hydrogen bonding capabilities, and metabolic stability. Its application as a cyclic sulfonylurea isostere has opened new avenues for the design of potent and selective modulators of various biological targets. This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The inherent structural features of this scaffold, particularly its ability to mimic the bioactive conformation of acyclic sulfonylureas, have positioned it as a valuable tool in the medicinal chemist's arsenal.

Core Application: A Conformationally Restricted Sulfonylurea Isostere

The sulfonylurea functional group is a cornerstone in medicinal chemistry, most notably in the development of drugs for type 2 diabetes where they act as insulin secretagogues. However, the inherent flexibility of the acyclic sulfonylurea linkage can lead to suboptimal binding to target proteins and increased susceptibility to metabolic degradation. The this compound core addresses these limitations by locking the sulfonylurea pharmacophore into a more defined, chair-like conformation. This pre-organization can lead to a significant enhancement in binding affinity and selectivity for the target protein, as the entropic penalty of binding is reduced.

The isosteric relationship lies in the preservation of the key hydrogen bond donor and acceptor features of the sulfonylurea group within the cyclic framework. The two nitrogen atoms can act as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This electronic mimicry, coupled with the rigidified structure, makes this compound an exemplary bioisostere for improving pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthetic Protocols: Building the Core and Introducing Diversity

The synthetic accessibility of the this compound scaffold is a key factor in its growing popularity. The foundational methods typically involve the cyclization of linear precursors, followed by functionalization to introduce molecular diversity.

Protocol 1: Synthesis of the Parent this compound Ring

The most direct route to the parent this compound involves the condensation of a 1,3-diamine with sulfuryl chloride. This method provides a straightforward entry into the core scaffold.

Reaction Scheme:

Protocol_1 reactant1 1,3-Diaminopropane product This compound reactant1->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant2 Sulfuryl Chloride (SO2Cl2) reactant2->product

Caption: Synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,3-Diaminopropane74.121.0 g13.5 mmol
Sulfuryl Chloride134.971.82 g (1.1 mL)13.5 mmol
Triethylamine101.193.0 g (4.1 mL)29.7 mmol
Dichloromethane (DCM)-100 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (1.0 g, 13.5 mmol) and triethylamine (3.0 g, 29.7 mmol) in 50 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Dissolve sulfuryl chloride (1.82 g, 13.5 mmol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred solution of the diamine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by the slow addition of 50 mL of water. Separate the organic layer, and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Coupling

The functionalization of the nitrogen atoms of the this compound core is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Reaction Scheme:

Protocol_2 reactant1 This compound product N-Aryl-1,2,6-thiadiazinane 1,1-dioxide reactant1->product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reactant2 Aryl Halide (Ar-X) reactant2->product

Caption: N-Arylation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound136.17200 mg1.47 mmol
4-Bromotoluene171.04251 mg1.47 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7267 mg0.0735 mmol (5 mol%)
Xantphos578.6885 mg0.147 mmol (10 mol%)
Cesium Carbonate (Cs₂CO₃)325.82718 mg2.21 mmol
Toluene (anhydrous)-10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (200 mg, 1.47 mmol), 4-bromotoluene (251 mg, 1.47 mmol), Pd₂(dba)₃ (67 mg, 0.0735 mmol), Xantphos (85 mg, 0.147 mmol), and cesium carbonate (718 mg, 2.21 mmol).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Reaction: Add 10 mL of anhydrous toluene via syringe. Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the N-aryl-1,2,6-thiadiazinane 1,1-dioxide.

Application in Drug Discovery: A Case Study

The utility of the this compound scaffold as a sulfonylurea isostere is exemplified in the development of kinase inhibitors. Many kinase inhibitors feature a hinge-binding motif that often involves a sulfonylurea or a similar pharmacophore. The conformational rigidity of the cyclic scaffold can enhance binding to the kinase hinge region.

A hypothetical example involves the modification of a known acyclic sulfonylurea-containing kinase inhibitor. By replacing the flexible sulfonylurea with the this compound core, medicinal chemists can probe the importance of a constrained conformation for activity.

Workflow for Isosteric Replacement and Evaluation:

Workflow A Identify Acyclic Sulfonylurea Kinase Inhibitor Lead B Design Cyclic Analog with This compound Core A->B D In Vitro Kinase Assay A->D C Synthesize Cyclic Analog (using Protocol 1 & 2) B->C C->D F Cell-Based Proliferation Assays C->F E Compare IC50 Values D->E G Lead Optimization E->G F->G

Caption: Workflow for evaluating the isosteric replacement.

Conclusion and Future Outlook

The this compound scaffold represents a significant advancement in the field of medicinal chemistry and organic synthesis. Its role as a conformationally restricted sulfonylurea isostere provides a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic methodologies outlined in this guide offer robust and versatile routes to access and functionalize this privileged core. As our understanding of the interplay between molecular conformation and biological activity deepens, the application of rigidified scaffolds like this compound is poised to become an increasingly important tactic in the design of next-generation therapeutics. Further exploration into novel synthetic routes and the expansion of its applications to a broader range of biological targets will undoubtedly solidify its position as a valuable building block in the ever-evolving landscape of drug discovery.

References

  • Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules. [Link][1]

  • Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. ResearchGate. [Link][2]

  • Synthesis of Fused[1][2][3]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry. [Link][4]

  • The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. Sci-Hub. [Link][5]

  • SYNTHESIS OF 1,2,6-THIADIAZINE 1,1-DIOXIDES VIA ISOXAZOLYLSULFAMIDES. Chemischer Informationsdienst. [Link][6]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link][3]

  • Studies of the condensation of sulfones with ketones and aldehydes. The Journal of Organic Chemistry. [Link][7]

  • Studies of the Condensation of Sulfones with Ketones and Aldehydes. ResearchGate. [Link][8]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. [Link][9]

  • Condensation of sulfonamides with aldehydes. ResearchGate. [Link][10]

  • Synthesis and pharmacological evaluation of 2, 3-dihydro-3-oxo-4H-thieno[3,4-e][1][2][5]thiadiazine 1,1-dioxides as voltage-dependent calcium channel blockers. Journal of Medicinal Chemistry. [Link][11]

  • Recent Developments in the Synthesis of β-Diketones. Molecules. [Link][12]

  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters. [Link][13]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link][14]

  • The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link][15]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. [Link][16]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry. [Link][17]

  • Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link][18]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link][19]

  • The reaction between SlnethyZ-ZH-l,2,6-thiadiazin-3f6H)-one 1,I. Journal of Heterocyclic Chemistry. [Link][20]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link][21]

  • Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molecules. [Link][22]

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Application Notes and Protocols for 1,2,6-Thiadiazinane 1,1-Dioxide Derivatives as Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Trypanocidal Therapies

Neglected tropical diseases, such as Chagas disease and Human African Trypanosomiasis (HAT), continue to impose a significant health and economic burden on millions globally.[1] Caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei, respectively, these diseases are characterized by acute and chronic phases, often leading to severe cardiac, digestive, and neurological complications.[2] Current treatment options, including benznidazole and nifurtimox, are fraught with limitations such as significant side effects, variable efficacy in the chronic stage, and emerging parasite resistance.[3] This landscape underscores the urgent need for the discovery and development of novel, safer, and more effective trypanocidal agents.

The sulfonamide functional group is a well-established scaffold in medicinal chemistry, present in a variety of drugs with diverse therapeutic applications.[4] Its potential in the realm of neglected tropical diseases is an area of active investigation.[4] Within this chemical space, derivatives of 1,2,6-thiadiazinane 1,1-dioxide have emerged as a promising class of compounds with demonstrated in vitro activity against T. cruzi. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and in vivo evaluation of these derivatives as potential trypanocidal agents.

Scientific Rationale and Potential Mechanism of Action

The trypanocidal activity of sulfonamide-containing compounds is believed to be multifactorial. One of the key parasite-specific biochemical pathways that has been explored as a target is the trypanothione redox system.[5][6] This system, which relies on the enzyme trypanothione reductase (TR), is unique to trypanosomatids and functionally replaces the glutathione/glutathione reductase system found in mammals.[5][6] The distinct structural and substrate specificity of TR compared to its human counterpart, glutathione reductase, makes it an attractive and selective target for drug development. Inhibition of TR disrupts the parasite's ability to combat oxidative stress, leading to cell death.[5][7] While direct enzymatic assays are required for confirmation, the this compound scaffold may exert its effect through inhibition of this critical enzyme.

Another potential target is cruzain, the major cysteine protease of T. cruzi, which is essential for parasite replication, differentiation, and invasion of host cells.[3][8] Inhibition of cruzain has been a significant focus of anti-Chagas drug discovery efforts.[3] Although not yet definitively demonstrated for this specific thiadiazinane series, related heterocyclic compounds have been investigated as cruzain inhibitors.

The general workflow for identifying and validating these compounds is a multi-step process, beginning with chemical synthesis, followed by a cascade of in vitro and in vivo assays to determine efficacy and safety.

G cluster_0 Preclinical Development Pipeline synthesis Chemical Synthesis of 1,2,6-Thiadiazinane 1,1-Dioxide Derivatives invitro In Vitro Screening (Anti-parasitic Activity & Cytotoxicity) synthesis->invitro Compound Library invivo In Vivo Efficacy (Murine Models) invitro->invivo Active & Selective Hits lead_opt Lead Optimization invivo->lead_opt Efficacious Candidates G start Reactants: Thiadiazinane-dione + Aromatic Aldehyde + Ethanol reflux Add Piperidine (catalyst) Reflux for 2-4 hours start->reflux cool Cool to Room Temperature (Precipitation) reflux->cool filter Vacuum Filtration Wash with Cold Ethanol cool->filter purify Recrystallization filter->purify characterize Characterization (NMR, IR, MS) purify->characterize

Sources

Application Notes and Protocols for the Development of 1,2,6-Thiadiazinane 1,1-Dioxide-Based Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Kinase Inhibitors in Oncology

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that have significantly improved patient outcomes. However, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds.

The 1,2,6-thiadiazinane 1,1-dioxide scaffold has emerged as a promising and versatile platform for the design of a new generation of kinase inhibitors.[1] This saturated heterocyclic system, also known as a sultam, offers a unique three-dimensional geometry and acts as a bioisostere for amide and carboxylic acid functionalities.[1] Its sulfonyl group provides a strong hydrogen bond acceptor for engaging with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1][2] This guide provides a comprehensive overview of the development of this compound-based kinase inhibitors, from chemical synthesis to preclinical evaluation, offering detailed protocols and expert insights for researchers in the field. A focused series of substituted 4H-1,2,6-thiadiazin-4-ones, a related scaffold, has shown promise as potent inhibitors in various solid tumors, including bladder, prostate, pancreatic, breast, chordoma, and lung cancer cell lines.[3][4][5]

Part 1: Chemical Synthesis and Characterization

The synthesis of this compound derivatives is a critical first step in the drug discovery process. Various synthetic routes have been developed to access this privileged scaffold and its analogs.[1]

General Synthetic Strategies

The construction of the this compound core can be achieved through several established methods, including:

  • Intermolecular Cyclization: This approach often involves the reaction of a sulfamide with a 1,3-dicarbonyl compound or its equivalent.[6]

  • Intramolecular Cyclization: Precursors containing both the sulfonyl and amino functionalities can be cyclized to form the thiadiazinane ring.

  • Condensation Reactions: Knoevenagel-type condensations have been employed for the synthesis of certain 1,2,6-thiadiazin 1,1-dioxide derivatives.[7]

The choice of synthetic route depends on the desired substitution pattern on the heterocyclic ring. For instance, the synthesis of 2H-1,2,6-thiadiazine 1,1-dioxides can be achieved via intermolecular cyclization of sulfamide with a corresponding 1,3-diketone.[6] Fused[6][8][9]thiadiazine 1,1-dioxides have also been synthesized as potential inhibitors of enzymes like xanthine oxidase and guanase.[10]

Protocol: Synthesis of a Representative 3,5-Disubstituted 4H-1,2,6-Thiadiazin-4-one 1,1-Dioxide Kinase Inhibitor

This protocol describes a two-step synthesis of a 3,5-bis(arylamino)-4H-1,2,6-thiadiazin-4-one, a chemotype that has been shown to function as an ATP-competitive kinase inhibitor.[2][11]

Step 1: Synthesis of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

The starting material, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, can be synthesized from commercially available reagents. The first reactive chlorine atom can be displaced by anilines or alkylamines.[11]

Step 2: Suzuki Coupling to Introduce Aryl Substituents

Substituted scaffolds can then undergo a Suzuki coupling reaction with an appropriate boronic acid to introduce the desired aryl groups at the 3 and 5 positions.[4]

Materials:

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

  • (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1 equivalent) in a degassed mixture of 1,4-dioxane and water, add (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (2.2 equivalents), K2CO3 (3 equivalents), and Pd(PPh3)4 (0.1 equivalents).

  • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-bis(arylamino)-4H-1,2,6-thiadiazin-4-one.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the this compound derivatives must be evaluated for their ability to inhibit the target kinase(s). A variety of biochemical and cell-based assays can be employed for this purpose.[12]

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[12]

2.1.1. Principle of Kinase Assays

Most kinase assays rely on the detection of substrate phosphorylation. This can be achieved through various methods:

  • Radiometric Assays: These assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[13]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[13] Mobility shift assays, which involve the electrophoretic separation of phosphorylated and non-phosphorylated peptides, are a common example.[13]

  • Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

2.1.2. Protocol: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a fluorometric assay.[14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and substrate peptide to each well.

  • Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context.[9][15] These assays assess the compound's ability to inhibit the target kinase within intact cells and its subsequent effects on cellular processes.

2.2.1. Target Engagement Assays

These assays confirm that the inhibitor binds to its intended target within the cell. The NanoBRET™ Intracellular Target Engagement Assay is one such method.[15]

2.2.2. Cellular Phosphorylation Assays

These assays measure the phosphorylation status of the kinase's downstream substrates in treated cells, providing a direct measure of target inhibition.[15] Western blotting using phospho-specific antibodies is a common technique.

2.2.3. Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of the inhibitors on cancer cells.[16]

Protocol: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: Representative Data from In Vitro Assays

Compound IDTarget KinaseBiochemical IC50 (nM)Cell Viability IC50 (nM) (Cancer Cell Line)
TKI-001CaMKK2150800 (Prostate Cancer - PC3)
TKI-002Aurora A25150 (Colon Cancer - SW620)
TKI-003Aurora B1090 (Colon Cancer - SW620)

Part 3: In Vivo Evaluation of Anticancer Efficacy

Promising kinase inhibitors identified through in vitro screening should be further evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[12][17]

Xenograft Tumor Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor activity of novel compounds.[8]

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Assess the toxicity of the compound by monitoring body weight changes and any signs of adverse effects.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are essential to confirm that the kinase inhibitor is hitting its target in vivo and modulating downstream signaling pathways.[18]

Protocol: Phospho-Histone H3 (pHH3) Assay for Aurora B Inhibitors

Aurora B kinase phosphorylates histone H3 at serine 10 during mitosis.[18] Measuring the levels of pHH3 in tumor tissue can serve as a PD biomarker for Aurora B inhibitors.[18]

Procedure:

  • Treat tumor-bearing mice with the Aurora B inhibitor or vehicle control.

  • Collect tumor tissue at various time points after treatment.

  • Prepare tumor lysates or formalin-fixed, paraffin-embedded (FFPE) sections.

  • Analyze the levels of pHH3 by Western blotting, immunohistochemistry (IHC), or flow cytometry using a phospho-specific antibody.[18]

Visualizations

Signaling Pathway of a Target Kinase

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor 1,2,6-Thiadiazinane 1,1-dioxide Inhibitor Inhibitor->RAF

Caption: A representative kinase signaling pathway and the point of intervention for a this compound-based inhibitor.

Experimental Workflow for Kinase Inhibitor Development

Experimental_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Synthesis Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide Library Biochemical_Screening Biochemical Kinase Assay (IC50) Synthesis->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) Biochemical_Screening->Cell_Based_Assays Lead_Selection Lead Compound Selection Cell_Based_Assays->Lead_Selection Xenograft_Models Xenograft Tumor Models Lead_Selection->Xenograft_Models PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft_Models->PD_Biomarkers Preclinical_Candidate Preclinical Candidate PD_Biomarkers->Preclinical_Candidate

Caption: A streamlined workflow for the development of this compound-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its unique structural and electronic properties offer opportunities for developing potent and selective inhibitors with favorable pharmacological profiles. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore this promising class of compounds for cancer therapy. Future efforts should focus on expanding the chemical diversity of this compound libraries, exploring their potential against a broader range of kinase targets, and investigating their efficacy in combination with other anticancer agents.

References

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  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Retrieved from [Link]

  • Trevino, J. G., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular.... Retrieved from [Link]

  • Elslager, E. F., et al. (1979). Synthesis of Fused[6][8][9]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link]

  • Astashkina, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides. Synthesis, structure and chemistry. Retrieved from [Link]

  • Chemical Probes Portal. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]

  • Cerecetto, H., et al. (1996). Synthesis and antichagasic properties of new 1,2,6-thiadiazin-3,5-dione 1,1-dioxides and related compounds. Archiv der Pharmazie, 329(5), 215-220. [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • Sci-Hub. (n.d.). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • Hasan, H. A., & Al-Nubi, M. A. A. (2023). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 31-39. [Link]

  • Al-Nubi, M. A. A., & Hasan, H. A. (2022). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4). [Link]

  • ResearchGate. (n.d.). Design rational of novel 1,2,6-thiadiazinone analogues. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2018). 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. Molecules, 23(5), 1221. [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • ResearchGate. (n.d.). 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. Retrieved from [Link]

  • Monash University. (n.d.). 1,2,6-Thiadiazinones as novel narrow spectrum calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) inhibitors. Retrieved from [Link]

  • Morris, M. C., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Proceedings of the American Association for Cancer Research, 45, 1295. [Link]

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  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood, 114(22), 3771. [Link]

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Use of 1,2,6-Thiadiazinane 1,1-dioxide analogs as cannabinoid receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 1,2,6-Thiadiazinane 1,1-dioxide analogs as novel cannabinoid receptor modulators.

Introduction: The Quest for Novel Cannabinoid Receptor Modulators

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a vast array of physiological processes, making its receptors, primarily the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, significant therapeutic targets.[1] CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, where they regulate cognition, memory, and motor control.[2][3] In contrast, CB2 receptors are predominantly expressed in immune cells and are associated with modulating inflammatory processes.[2][4] This differential expression profile presents a compelling opportunity for therapeutic intervention in neurodegenerative diseases, chronic pain, inflammation, and metabolic syndromes.[1][5][6]

However, the development of cannabinoid-based therapeutics has been challenging. Direct agonists of the CB1 receptor often produce undesirable psychotropic side effects, while systemic antagonists can lead to psychiatric adverse events, which has limited their clinical translation.[7][8] This has spurred the search for novel chemical scaffolds that can offer improved selectivity, biased signaling (preferential activation of G-protein or β-arrestin pathways), or allosteric modulation to fine-tune receptor activity with greater precision and fewer side effects.[9][10][11]

The this compound scaffold represents a class of heterocyclic compounds whose potential as cannabinoid receptor modulators is an emerging area of investigation.[12] This guide provides a comprehensive suite of application notes and protocols designed to systematically evaluate the binding affinity, functional activity, and signaling bias of novel this compound analogs at human CB1 and CB2 receptors.

The Cannabinoid Receptor Signaling Cascade

Both CB1 and CB2 receptors are canonical Gi/o-coupled GPCRs. Upon activation by an agonist, they initiate a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13][14] Simultaneously, agonist binding promotes the phosphorylation of the receptor's C-terminal tail by G-protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate separate, G-protein-independent signaling pathways.[9][15][16] The ability of a ligand to preferentially activate one pathway over the other is known as "biased agonism" and is a key area of interest in modern drug development.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates GRK GRK CB_Receptor->GRK Activates P_Receptor Phosphorylated Receptor Analog 1,2,6-Thiadiazinane 1,1-Dioxide Analog Analog->CB_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GRK->P_Receptor Phosphorylates Arrestin β-Arrestin P_Receptor->Arrestin Recruits Downstream Downstream Signaling (e.g., ERK activation) Arrestin->Downstream

Caption: Overview of CB1/CB2 receptor signaling pathways.

Part A: Primary Screening - Binding Affinity Determination

The initial step in characterizing a new compound is to determine its affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of an unlabeled test compound (a this compound analog) to displace a known high-affinity radiolabeled ligand from the receptor.[17][18]

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of test compounds at human CB1 and CB2 receptors expressed in CHO-K1 or HEK293 cells.[17][19]

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • Test Compounds: this compound analogs dissolved in DMSO (10 mM stock).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA (fatty acid-free), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.05% BSA, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter, scintillation fluid.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in binding buffer. Typically, 11 concentrations are used to generate a full competition curve. Add 25 µL of each concentration to the appropriate wells of a 96-well plate. Add 25 µL of binding buffer with vehicle (DMSO) for total binding wells and 25 µL of the non-specific binding control for non-specific binding (NSB) wells.

  • Radioligand Preparation: Dilute [³H]CP-55,940 in binding buffer to a final concentration of ~0.5-1.0 nM (approximating its Kd).

  • Membrane Preparation: Thaw cell membranes on ice and dilute in binding buffer to a concentration of 5-10 µg of protein per well. Homogenize gently.

  • Assay Incubation: Add 25 µL of the diluted radioligand to all wells. Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation: Cover the plate and incubate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)] * 100

  • Plot the % Specific Binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDReceptorKi (nM) ± SEMn
Analog-001hCB145.2 ± 3.13
Analog-001hCB2875.6 ± 55.43
Analog-002hCB1>10,0003
Analog-002hCB212.7 ± 1.53
Control (WIN 55,212-2)hCB12.5 ± 0.33
Control (WIN 55,212-2)hCB21.8 ± 0.23

Part B: Functional Characterization - G-Protein Pathway

Once binding affinity is established, the next critical step is to determine the functional nature of the compound: is it an agonist, antagonist, or inverse agonist? This is achieved by measuring its effect on G-protein activation, the first step in the signaling cascade.[20]

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[21][22] An increase in binding indicates agonism, while the ability to block an agonist-induced increase indicates antagonism. A decrease in basal binding suggests inverse agonism.[20]

Materials and Reagents:

  • Cell Membranes: CB1 or CB2 expressing cell membranes (2-5 µ g/well ).

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, GTPγS (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Test Compounds and Controls: Agonist (CP-55,940), Antagonist (Rimonabant for CB1, SR144528 for CB2).

Methodology:

  • Membrane Pre-incubation: Pre-incubate membranes with GDP (typically 10-30 µM) on ice for at least 15 minutes. This ensures G-proteins are in an inactive, GDP-bound state.

  • Agonist Mode:

    • Add assay buffer, test compound dilutions, and membranes to a 96-well plate.

    • Initiate the reaction by adding a solution of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Antagonist Mode:

    • Add assay buffer, test compound dilutions, and a fixed concentration of a control agonist (e.g., EC₈₀ of CP-55,940) to the plate.

    • Add membranes and incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

Data Analysis:

  • For agonists, plot the % stimulation over basal against the log concentration of the compound to determine EC₅₀ (potency) and Emax (efficacy) values.

  • For antagonists, plot the % inhibition of agonist-stimulated signal against the log concentration of the compound to determine the IC₅₀.

Protocol 3: cAMP Accumulation Assay

Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[23][24] This assay measures this downstream effect.

Materials and Reagents:

  • Cells: Whole cells expressing CB1 or CB2 receptors (e.g., CHO-hCB1).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase Inhibitor: IBMX or Rolipram (to prevent cAMP degradation).[25]

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or EIA-based).[3][26]

  • Test Compounds and Controls.

Methodology:

  • Cell Plating: Seed cells in 96- or 384-well plates and grow to ~90% confluency.

  • Pre-incubation: Wash cells with serum-free media or buffer. Pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Compound Treatment:

    • Agonist Mode: Add test compounds at various concentrations along with a fixed concentration of forskolin (e.g., 1-5 µM) to stimulate cAMP production.

    • Antagonist Mode: Add test compounds along with a fixed concentration of a control agonist (e.g., EC₅₀ of CP-55,940) and forskolin.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

Data Analysis:

  • Data is typically expressed as % inhibition of forskolin-stimulated cAMP levels.

  • Plot the % inhibition against the log concentration of the test compound to determine EC₅₀ and Emax values.

Part C: Functional Characterization - G-Protein Independent Pathway

To fully understand a compound's mechanism and potential for side effects, it is crucial to assess its ability to engage G-protein-independent signaling, primarily through β-arrestin recruitment.[9][27] This is essential for identifying biased ligands.

Protocol 4: β-Arrestin Recruitment Assay

This protocol describes a cellular assay to measure the recruitment of β-arrestin to the cannabinoid receptor upon ligand binding. The DiscoverX PathHunter® assay, based on β-galactosidase enzyme fragment complementation, is a widely used method for this purpose.[2][15][16]

Materials and Reagents:

  • Cell Line: PathHunter® cell line co-expressing the CB receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Culture Medium and Reagents.

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Detection Reagent: PathHunter® Detection Reagent Kit.

  • Test Compounds and Controls.

Methodology:

  • Cell Preparation: Harvest and dilute the PathHunter® cells to a density of 250,000 cells/mL in the appropriate cell plating medium.

  • Cell Plating: Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition: Prepare serial dilutions of test compounds. Add 5 µL of the diluted compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.

  • Signal Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Add 12.5 µL of the PathHunter® detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the chemiluminescent signal using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the fold increase in signal over vehicle against the log concentration of the test compound.

  • Determine EC₅₀ and Emax values using non-linear regression.

  • Bias Calculation: To quantify signaling bias, methods such as the operational model of agonism can be applied, comparing the Log(τ/KA) values between the G-protein pathway (e.g., GTPγS) and the β-arrestin pathway for each compound relative to a reference agonist.

Experimental & Data Analysis Workflow

A systematic workflow is essential for the efficient evaluation of a compound library.

Experimental Workflow cluster_functional Functional Assays Start Library of 1,2,6-Thiadiazinane 1,1-Dioxide Analogs Binding Protocol 1: Radioligand Binding Assay (CB1 & CB2) Start->Binding Decision1 Ki < 1 µM? Binding->Decision1 G_Protein Protocol 2 & 3: G-Protein Assays (GTPγS, cAMP) Decision1->G_Protein Yes Arrestin Protocol 4: β-Arrestin Assay Decision1->Arrestin Yes Analysis Data Analysis: Potency (EC50), Efficacy (Emax) & Signaling Bias G_Protein->Analysis Arrestin->Analysis End Lead Candidate Identification Analysis->End

Caption: High-level workflow for compound characterization.

Summary & Future Directions

By following this structured approach, researchers can effectively characterize the pharmacological profile of novel this compound analogs. The combination of binding, G-protein, and β-arrestin assays provides a comprehensive understanding of a compound's affinity, potency, efficacy, and potential for biased signaling.

Interpreting the Results:

ParameterInterpretation
Low Ki High binding affinity for the receptor.
GTPγS/cAMP Agonism Compound activates the G-protein pathway.
β-Arrestin Agonism Compound engages the β-arrestin pathway.
No Agonism + Blocks Agonist Compound is a neutral antagonist.
Reduces Basal Signal Compound is an inverse agonist.
Potent at G-Protein, Weak at β-Arrestin Compound is a G-protein biased agonist.

Analogs demonstrating high affinity and selective, biased agonism (e.g., potent G-protein activation with minimal β-arrestin recruitment at the CB1 receptor, or potent CB2 agonism with no CB1 activity) would be prioritized as lead candidates for further preclinical development, including in vivo studies for efficacy and safety. This systematic evaluation is paramount to unlocking the therapeutic potential of this novel chemical class for treating a range of human diseases.

References

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  • Kim, K., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. The Korean Society of Applied Pharmacology.
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Application Notes & Protocols for the Analytical Characterization of 1,2,6-Thiadiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1,2,6-Thiadiazinane 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry. The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure reliable and reproducible results. We will cover fundamental techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

Introduction: The Importance of Rigorous Characterization

This compound is a cyclic sulfamide. Cyclic sulfamides and related thiadiazine derivatives are explored in medicinal chemistry for a variety of therapeutic applications.[1][2] The precise three-dimensional structure and purity of such molecules are critical determinants of their biological activity and safety profile. Therefore, unambiguous characterization using a suite of orthogonal analytical techniques is a non-negotiable step in the synthesis and drug development workflow.

This guide provides the foundational analytical protocols to confirm the identity, structure, and purity of the parent this compound molecule.

G cluster_workflow General Analytical Workflow Sample Synthesized Compound (this compound) Purity Purity Assessment (HPLC) Sample->Purity Initial Screen Identity Identity Confirmation (LRMS) Purity->Identity If >95% Pure Structure Structural Elucidation (NMR, HRMS, IR) Identity->Structure Correct Mass Thermal Thermal Properties (DSC) Structure->Thermal Confirmed Structure Report Certificate of Analysis Thermal->Report Final Data

Caption: A typical workflow for the comprehensive characterization of a synthesized chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the core structure and substitution patterns.

2.1. Principle and Rationale

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling). For this compound, we expect to see distinct signals for the protons on the carbon atoms adjacent to the nitrogen and sulfone groups.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment (e.g., proximity to electronegative atoms like N and O). Techniques like the Attached Proton Test (APT) or DEPT can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[3][4]

2.2. Expected Spectral Features for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~3.0 - 3.5Triplet2H, -CH₂-N-
¹H NMR~3.5 - 4.0Triplet2H, -CH₂-SO₂-
¹H NMR~2.0 - 2.5Quintet2H, -N-CH₂-CH₂-CH₂-SO₂-
¹H NMRVariable (broad)Singlet2H, -NH-
¹³C NMR~40 - 50CH₂-CH₂-N-
¹³C NMR~50 - 60CH₂-CH₂-SO₂-
¹³C NMR~20 - 30CH₂-N-CH₂-CH₂-CH₂-SO₂-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

2.3. Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

      • Causality Note: DMSO-d₆ is an excellent choice for sulfamides due to its ability to dissolve polar compounds and the fact that the exchangeable N-H protons are often clearly visible, unlike in D₂O or CD₃OD.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. The line width of the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) should be sharp (<0.5 Hz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift.

    • Integrate all signals and determine coupling constants (J-values).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment is highly recommended to aid in peak assignment.[5]

    • Parameters: Spectral width of ~220 ppm, relaxation delay of 2 seconds, 1024 or more scans (as ¹³C is less sensitive).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal (DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides both purity information and mass confirmation simultaneously.

3.1. Principle and Rationale

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like this compound. It typically forms protonated molecules [M+H]⁺ in positive ion mode.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a critical step to distinguish the target compound from potential isomers.[3]

3.2. Expected Mass Data

  • Molecular Formula: C₃H₈N₂O₂S

  • Monoisotopic Mass: 136.0307

  • Expected Ion (ESI+): [M+H]⁺ = 137.0385

G cluster_lcms LC-MS Experimental Workflow SamplePrep Prepare Sample (1 mg/mL in MeOH/H₂O) HPLC HPLC System (C18 Column) SamplePrep->HPLC Inject ESI ESI Source (Positive Mode) HPLC->ESI Elute Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Ionize Data Data Acquisition (Mass Spectrum & Chromatogram) Analyzer->Data

Caption: Workflow for a typical LC-MS analysis.

3.3. Detailed Experimental Protocol: LC-HRMS

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of methanol and water.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Causality Note: A C18 column provides excellent retention and separation for moderately polar small molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Causality Note: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Analysis: Extract the chromatogram to assess purity. Analyze the mass spectrum of the main peak to find the [M+H]⁺ ion. Compare the experimentally measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

While LC-MS confirms identity, a dedicated HPLC method with UV detection is the gold standard for determining the purity of a sample.

4.1. Principle and Rationale Reversed-phase HPLC separates compounds based on their polarity. A UV detector measures the absorbance of the eluting compounds. The area of a peak in the chromatogram is proportional to its concentration. Purity is typically reported as area percent. The analysis of sulfonamides by HPLC is a well-established field, providing a strong basis for method development.[6][7][8]

4.2. Detailed Experimental Protocol: Purity Assessment by RP-HPLC

  • System Suitability:

    • Before running samples, perform a system suitability test. Inject a standard compound (e.g., caffeine) to verify retention time stability, peak shape (tailing factor < 1.5), and theoretical plates (>2000). This ensures the system is performing correctly.

  • Sample Preparation:

    • Prepare the sample at a concentration of approximately 0.5 mg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Causality Note: TFA is an excellent ion-pairing agent that sharpens peaks for basic compounds, improving resolution and peak shape.

    • Gradient: 5% B for 1 min, then ramp to 95% B over 15 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) at 210 nm.

      • Causality Note: 210 nm is a low wavelength used to detect compounds that lack a strong chromophore, such as this saturated heterocyclic system.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Thermal Analysis: Assessing Physicochemical Properties

Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of a material, such as melting point and decomposition temperature. This is crucial for understanding the physical stability of the compound.

5.1. Principle and Rationale DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endotherm typically corresponds to the melting point of a pure crystalline solid. The thermal properties of sulfonamides have been studied to understand their stability.[9][10]

5.2. Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration:

    • Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[10]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min.[10]

    • Atmosphere: Purge the sample chamber with dry nitrogen at a flow rate of 50 mL/min.

      • Causality Note: An inert nitrogen atmosphere prevents oxidative degradation of the sample during heating.

  • Data Analysis:

    • Analyze the resulting thermogram. The peak of the endothermic event is reported as the melting point (Tₘ). A sharp melting peak is an indicator of high purity.

References

  • Papadoyannis, I. N., Samanidou, V. F., & Zotou, A. C. (2010). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Current Pharmaceutical Analysis, 6(3), 198-220. [Link][6]

  • Bentham Science Publishers. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link][7]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link][11]

  • Stoev, G., & Stoyanov, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. [Link][8]

  • Rose, M. D., & Rihs, H. P. (1995). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications, 665(2), 325-332. [Link][12]

  • Ferrari, D., et al. (2023). Quantum Descriptor-Based Machine-Learning Modeling of Thermal Hazard of Cyclic Sulfamidates. Journal of Chemical Information and Modeling, 63(1), 229-237. [Link][13]

  • Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145–150. [Link][9]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Retrieved from [Link][14]

  • Botros, S., et al. (1979). Synthesis of Fused[6][7][13]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link][1]

  • ResearchGate. (n.d.). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Retrieved from [Link][2]

  • Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5949. [Link][3]

  • Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link][10]

  • PubMed. (n.d.). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. Retrieved from [Link][15]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1014-1020. [Link][16]

  • ResearchGate. (n.d.). Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. Retrieved from [Link][17]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5949. [Link][18]

  • Kalogirou, A. S., et al. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(1), M1321. [Link][4]

  • Kalogirou, A. S., et al. (2021). 6-Amino-4-phenylpyrrolo[2,3-c][6][7][13]thiadiazine-5-carbonitrile. Molbank, 2021(4), M1296. [Link][5]

Sources

Application Notes & Protocols for the Pharmacological Profiling of Novel 1,2,6-Thiadiazinane 1,1-Dioxide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,6-thiadiazinane 1,1-dioxide scaffold is a heterocyclic motif of emerging interest in medicinal chemistry. While structurally distinct, it shares features with related thiadiazine dioxides that have shown significant activity in the central nervous system (CNS). Notably, the 1,2,4-thiadiazinane 1,1-dioxide core is central to Verubecestat, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[1][2] Furthermore, the broader class of benzothiadiazine dioxides are well-characterized as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, offering a pathway to enhance synaptic plasticity.[3][4][5]

This guide provides a comprehensive, tiered pharmacological profiling strategy for novel compounds featuring the this compound core. The protocols are designed to be self-validating and follow a logical progression from foundational ADME properties to primary and secondary target engagement, and finally, selectivity profiling. This framework will enable researchers, scientists, and drug development professionals to efficiently characterize this novel chemical series and identify promising candidates for further development.

Part I: Foundational Profiling: CNS Drug-Likeness and BBB Permeability

Expertise & Rationale: A compound's therapeutic potential within the CNS is fundamentally dictated by its ability to cross the blood-brain barrier (BBB) and engage its target.[6][7] Therefore, the initial profiling stage must focus on assessing the physicochemical properties and passive permeability of the novel compounds. This "fail-fast" approach conserves resources by eliminating compounds with unsuitable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles early in the discovery pipeline. We will start with in silico predictions, which are cost-effective and high-throughput, followed by a gold-standard in vitro assay for BBB permeability.

G cluster_0 Part I: Foundational ADME Screening A Novel 1,2,6-Thiadiazinane 1,1-Dioxide Library B Protocol 1: In Silico CNS MPO Score A->B C Protocol 2: PAMPA-BBB Assay B->C Select subset of compounds D Data Analysis: Prioritize Compounds with Good CNS Properties & Permeability C->D E Proceed to Target Profiling D->E

Caption: Foundational ADME screening workflow.
Protocol 1: In Silico CNS Multi-Parameter Optimization (MPO) Score

Causality: Physicochemical properties such as molecular weight (MW), lipophilicity (cLogP), and polar surface area (PSA) are strong determinants of a compound's ability to passively diffuse across the BBB.[8][9] This protocol uses a composite score to rank compounds based on established CNS drug-like properties.

Methodology:

  • Obtain the 2D structure (SMILES or SDF format) for each novel compound.

  • Utilize computational chemistry software (e.g., Schrödinger Suite, MOE, or open-source tools like RDKit) to calculate the key physicochemical properties listed in Table 1.

  • Assign a score from 0 to 1.0 for each parameter based on the desirability functions (a simple linear ramp function is often sufficient).

  • Calculate the final MPO score by summing the individual property scores. A higher score indicates a more favorable predicted CNS profile.

Data Presentation: Table 1. Physicochemical Parameters for CNS Drug-Likeness

Parameter Ideal Range for CNS Drugs Rationale
Molecular Weight (MW) < 450 Da Smaller molecules have better passive diffusion.[7]
cLogP 1.0 - 4.0 Balances solubility and membrane permeability.
Topological PSA (TPSA) < 70 Ų Lower polarity reduces desolvation penalty for membrane crossing.[8]
H-Bond Donors (HBD) ≤ 3 Fewer donors reduce interactions with water and membrane lipids.
H-Bond Acceptors (HBA) ≤ 7 Controls polarity and potential for efflux.

| pKa (for basic center) | 7.5 - 10.5 | A basic nitrogen can aid in solubility and target interaction.[7] |

Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a direct, medium-throughput measure of a compound's ability to passively diffuse across a lipid membrane, simulating the primary mechanism of BBB transit.[6] It is a crucial in vitro validation of the in silico predictions.

Methodology:

  • Preparation:

    • Prepare a donor solution of each test compound at 10 mM in DMSO. Dilute to a final concentration of 100 µM in a universal buffer (pH 7.4).

    • Prepare the acceptor plate (e.g., 96-well microplate) with the same buffer.

    • Coat the filter of the donor plate with a brain lipid mixture (e.g., porcine brain lipid in dodecane).

  • Assay Execution:

    • Add the donor solution to the coated filter plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls for system validation.

  • Data Analysis:

    • Calculate the effective permeability (Pe) coefficient for each compound.

    • Classify compounds based on their Pe values as shown in Table 2.

Data Presentation: Table 2. Interpretation of PAMPA-BBB Results

Permeability Class Pe (x 10⁻⁶ cm/s) Predicted In Vivo BBB Penetration
High > 4.0 CNS Positive
Medium 2.0 - 4.0 Borderline / Uncertain

| Low | < 2.0 | CNS Negative |

Part II: Primary Target Profiling - BACE1 Inhibition

Expertise & Rationale: The structural similarity of the this compound scaffold to known BACE1 inhibitors makes this enzyme a high-priority primary target.[1][2] BACE1 is an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[10][11] We will employ a two-step process: a biochemical assay for direct enzyme inhibition followed by a cell-based assay to confirm activity in a more physiological context.

G cluster_0 Amyloid Precursor Protein (APP) Processing APP APP sAPPb sAPPβ APP->sAPPb sAPPa sAPPα (Non-amyloidogenic) APP->sAPPa Ab Aβ Peptide (Amyloid Plaque) sAPPb->Ab Amyloidogenic Pathway AICD AICD Ab->AICD p3 p3 fragment sAPPa->p3 BACE1 BACE1 (β-secretase) BACE1->sAPPb Cleavage gSecretase γ-secretase gSecretase->Ab gSecretase->p3 aSecretase α-secretase aSecretase->sAPPa Thiadiazinane 1,2,6-Thiadiazinane 1,1-Dioxide Inhibitor Thiadiazinane->BACE1 Inhibition

Caption: BACE1's role in the amyloidogenic pathway.
Protocol 3: FRET-Based Biochemical Assay for BACE1 Inhibition

Causality: This assay directly measures the enzymatic activity of purified BACE1. A substrate peptide containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. Cleavage by BACE1 separates the pair, resulting in a quantifiable increase in fluorescence, which is inhibited by an active compound. This method is highly sensitive and suitable for determining inhibitor potency (IC50).

Methodology:

  • Reagents:

    • Recombinant human BACE1 enzyme.

    • FRET peptide substrate (e.g., derived from APP Swedish mutation).

    • Assay buffer: 50 mM Sodium Acetate, pH 4.5.

    • Test compounds and positive control (e.g., Verubecestat) in DMSO.

  • Assay Procedure (384-well format):

    • Add 2 µL of test compound dilutions in DMSO to assay wells.

    • Add 15 µL of BACE1 enzyme solution (final concentration ~1.0 U/mL) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 15 µL of the FRET substrate (final concentration ~10 µM).

    • Read the fluorescence intensity (e.g., Ex/Em = 340/490 nm) every 5 minutes for 60 minutes on a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize the rates to controls (0% inhibition = DMSO vehicle; 100% inhibition = potent inhibitor).

    • Plot the percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cellular BACE1 Activity Assay (Aβ Quantification)

Causality: While a biochemical assay confirms direct enzyme interaction, a cellular assay is crucial to verify that the compound can penetrate cell membranes and inhibit BACE1 in a physiological environment, leading to a reduction in its downstream product, Aβ.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation) in DMEM with 10% FBS.

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of the test compound for 24 hours. Include a vehicle control (DMSO).

  • Aβ Quantification:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of secreted Aβ40 or Aβ42 in the supernatant using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Aβ levels to the vehicle control.

    • Plot the percent reduction in Aβ against the logarithm of compound concentration to determine the cellular IC50 value.

Data Presentation: Table 3. Summary of BACE1 Profiling Data

Compound ID BACE1 FRET IC50 (nM) Cellular Aβ40 IC50 (nM)
Example-01 15.2 45.7

| Verubecestat | 2.4 | 8.1 |

Part III: Secondary Target & Neuromodulatory Profiling

Expertise & Rationale: Given the prevalence of thiadiazine-like scaffolds as modulators of key ion channels, it is imperative to screen for activity at AMPA and GABA-A receptors.[4][12] Such activity could represent a desirable polypharmacology or an undesirable off-target effect. Patch-clamp electrophysiology is the gold-standard method for characterizing ion channel modulation, providing detailed information on functional changes in receptor activity.[13][14]

G cluster_0 Part III: Electrophysiology Workflow A Primary Neuronal Culture or Transfected HEK293 Cells B Whole-Cell Patch Clamp Configuration A->B C Protocol 5: AMPA Receptor Modulation B->C D Protocol 6: GABA-A Receptor Modulation B->D E Data Analysis: Measure % Potentiation of Agonist-Evoked Current C->E D->E F Identify PAMs or NAMs E->F

Caption: Electrophysiological profiling workflow.
Protocol 5 & 6: Electrophysiological Profiling of AMPA and GABA-A Receptor Modulation

Causality: This protocol directly measures ion flow through AMPA or GABA-A receptors in response to their respective agonists (Glutamate or GABA). A positive allosteric modulator (PAM) will increase the amplitude or duration of this current without activating the receptor on its own, while a negative allosteric modulator (NAM) will decrease it.[15]

Methodology:

  • Cell Preparation: Use primary cortical neurons or HEK293 cells expressing the desired receptor subunits (e.g., GluA2 for AMPA; α1β2γ2 for GABA-A).

  • Recording Setup:

    • Establish whole-cell voltage-clamp recordings (holding potential -60 mV).

    • Use a rapid solution exchange system to apply drugs.

  • AMPA Modulation (Protocol 5):

    • Apply a brief pulse of a sub-maximal concentration of Glutamate (e.g., EC20) to establish a baseline current.

    • Pre-incubate the cell with the test compound (e.g., 10 µM) for 1-2 minutes.

    • Co-apply the test compound with Glutamate (EC20) and measure the resulting current.

  • GABA-A Modulation (Protocol 6):

    • Follow the same procedure as above, but use GABA (e.g., EC20) as the agonist.

  • Data Analysis:

    • Calculate the percent potentiation or inhibition of the agonist-evoked current in the presence of the test compound relative to the baseline current.

    • A significant increase (>30%) indicates PAM activity, while a significant decrease indicates NAM activity.

Data Presentation: Table 4. Summary of Neuromodulatory Activity

Compound ID AMPA Modulation (% Potentiation @ 10 µM) GABA-A Modulation (% Potentiation @ 10 µM)
Example-01 5% 150%
IDRA-21 (AMPA PAM) 250% Not Active

| Diazepam (GABA PAM) | Not Active | 400% |

Part IV: Selectivity Profiling

Expertise & Rationale: Therapeutic safety and efficacy are critically dependent on a compound's selectivity for its intended target over closely related proteins. For BACE1 inhibitors, selectivity against the homolog BACE2 is paramount, as BACE2 has distinct physiological roles, and its inhibition could lead to off-target effects.[16]

Protocol 7: BACE2 Inhibition Assay for Selectivity

Causality: This protocol is identical in principle and execution to the BACE1 FRET assay (Protocol 3) but utilizes the BACE2 enzyme and a BACE2-specific substrate. Comparing the IC50 values from both assays provides a quantitative measure of selectivity.

Methodology:

  • Follow the exact procedure outlined in Protocol 3 , but substitute Recombinant human BACE1 with Recombinant human BACE2 and use a FRET substrate optimized for BACE2 cleavage.

  • Determine the IC50 value for BACE2 inhibition.

  • Calculate the Selectivity Index (SI) as: SI = BACE2 IC50 / BACE1 IC50 .

Data Presentation: Table 5. BACE1 vs. BACE2 Selectivity

Compound ID BACE1 IC50 (nM) BACE2 IC50 (nM) Selectivity Index (BACE2/BACE1)
Example-01 15.2 1,850 122

| Verubecestat | 2.4 | 5.3 | 2.2 |

Trustworthiness Note: A higher selectivity index (>100-fold is often desired) indicates a greater therapeutic window and a lower likelihood of BACE2-mediated side effects.

Conclusion and Future Directions

This application guide outlines a robust, tiered strategy for the comprehensive pharmacological profiling of novel this compound compounds. By systematically evaluating CNS drug-like properties, primary target engagement at BACE1, potential neuromodulatory effects, and critical off-target selectivity, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential.

Compounds that demonstrate high BBB permeability, potent and selective BACE1 inhibition in both biochemical and cellular assays, and a clean profile at AMPA and GABA-A receptors should be advanced to more complex studies. These include in vivo pharmacokinetic assessments to confirm brain exposure, followed by efficacy testing in relevant animal models of neurodegeneration.

References

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Kennedy, M. E., et al. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available from: [Link]

  • Scott, J. D., et al. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available from: [Link]

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  • In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights. Available from: [Link]

  • In vitro neurology assays. InnoSer. Available from: [Link]

  • In Vitro, In Vivo & Ex Vivo Electrophysiology Assay. Creative Biolabs. Available from: [Link]

  • Conti, P., et al. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][17][18]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. ACS Chemical Neuroscience. Available from: [Link]

  • Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... ResearchGate. Available from: [Link]

  • Meyer Jr, R. B., & Skibo, E. B. Synthesis of Fused[1][17][19]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry. Available from: [Link]

  • Cerecetto, H., et al. Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules. Available from: [Link]

  • Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. ResearchGate. Available from: [Link]

  • Timári, I., et al. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry. Available from: [Link]

  • De Luca, L., et al. 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors. ACS Medicinal Chemistry Letters. Available from: [Link]

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  • Hasan, H. A., & Al-Sudani, M. A. A. Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Semantic Scholar. Available from: [Link]

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  • Singh, S. B., et al. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules. Available from: [Link]

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  • Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available from: [Link]

  • Shaffer, C. L., et al. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • Ostrovskaya, O., et al. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules. Available from: [Link]

  • Ghose, A. K., et al. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Scott, J. S., et al. Assessing molecular scaffolds for CNS drug discovery. MedChemComm. Available from: [Link]

  • Asquith, C. R. M., et al. 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. Molecules. Available from: [Link]

  • Fucile, S., et al. Targeting AMPA Receptor Gating Processes with Allosteric Modulators and Mutations. Biophysical Journal. Available from: [Link]

  • Tsolaki, M., et al. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. International Journal of Molecular Sciences. Available from: [Link]

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Application Note and Protocol: Scale-up Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1,2,6-thiadiazinane 1,1-dioxide, a saturated heterocyclic scaffold of significant interest in medicinal chemistry for the development of novel therapeutics. The protocol herein is designed to be a robust and scalable method suitable for producing the quantities required for preclinical evaluation. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and address critical safety and analytical considerations to ensure the production of high-purity material for drug development professionals.

Introduction: The Significance of the this compound Scaffold

The this compound core is a cyclic sulfamide that has garnered attention in drug discovery due to its unique physicochemical properties. Cyclic sulfonamides, also known as sultams, are present in several bioactive compounds.[1] The incorporation of the sulfonyl group can enhance water solubility and modulate the metabolic stability of drug candidates.[2] The rigid, yet three-dimensional, nature of the 1,2,6-thiadiazinane ring system makes it an attractive scaffold for mimicking peptide turns or for presenting substituents in a defined spatial orientation, which is crucial for target engagement.[3] The synthesis of this and related heterocyclic systems is a key area of research in the development of new chemical entities with potential therapeutic applications, including as kinase inhibitors for oncology.[4][5]

This guide will focus on a practical and scalable synthetic route, moving from readily available starting materials to the target compound in high purity.

Synthetic Strategy: A Mechanistic Approach

The most common and direct route to cyclic sulfamides such as this compound involves the cyclization of a linear precursor containing an amine and a sulfamoyl group.[6][7] The chosen strategy for this scale-up synthesis is a two-step process:

  • Sulfamoylation of a protected 1,3-diaminopropane derivative: This step introduces the sulfonyl moiety.

  • Deprotection and intramolecular cyclization: Removal of the protecting groups facilitates a base-mediated ring closure to form the desired heterocyclic system.

This approach is advantageous for scale-up as it avoids the direct handling of highly reactive and potentially unstable intermediates in large quantities.

Diagram of the Synthetic Pathway

Synthetic Pathway A 1,3-Diaminopropane B Protected 1,3-Diaminopropane A->B Protection (e.g., Boc) D Linear Sulfamide Intermediate B:e->D:w Sulfamoylation (Base, Solvent) C Sulfamoyl Chloride C:s->D:n E This compound D->E Deprotection & Cyclization (Acid, then Base)

Caption: General synthetic route to this compound.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1,3-Diaminopropane≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂O≥98%Acros Organics
Sulfamoyl chloride95%AK Scientific, Inc.[8]
Triethylamine (TEA)≥99.5%, redistilledFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Trifluoroacetic acid (TFA)≥99%Alfa Aesar
Sodium hydroxide (NaOH)≥98%, pelletsVWR
Diethyl etherAnhydrous, ≥99%J.T. Baker
Saturated aq. NaHCO₃Laboratory prepared-
BrineLaboratory prepared-
Magnesium sulfate (MgSO₄)Anhydrous-
10 L Jacketed Glass Reactor-Buchi
Overhead Stirrer-IKA
Rotary Evaporator-Heidolph
High-Performance Liquid Chromatography (HPLC)-Agilent
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHzBruker
Safety Precautions

Sulfamoyl chloride is a corrosive and moisture-sensitive reagent. [8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9] In case of skin contact, immediately flush with copious amounts of water.[8] Anhydrous conditions are crucial for the sulfamoylation step to prevent hydrolysis of sulfamoyl chloride.

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a fume hood, using appropriate PPE.

The cyclization step with sodium hydroxide is exothermic. Ensure the reaction vessel is cooled in an ice bath during the addition of base.

Diagram of the Experimental Workflow

Experimental Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Sulfamoylation cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Analysis A Dissolve 1,3-Diaminopropane B Add (Boc)2O A->B C Isolate Protected Diamine B->C D Dissolve Protected Diamine & TEA C->D E Add Sulfamoyl Chloride D->E F Work-up and Purify E->F G Dissolve Intermediate in DCM F->G H Add TFA G->H I Neutralize and Cyclize with NaOH H->I J Extract and Purify I->J K HPLC for Purity J->K L NMR for Structure K->L M MS for Molecular Weight L->M

Caption: Step-by-step workflow for the synthesis and analysis.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate

  • To a 10 L jacketed glass reactor equipped with an overhead stirrer and a dropping funnel, add 1,3-diaminopropane (370 g, 5.0 mol) and dichloromethane (DCM, 4 L).

  • Cool the solution to 0 °C using a circulating chiller.

  • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.09 kg, 5.0 mol) in DCM (1 L) and add it dropwise to the stirred solution of 1,3-diaminopropane over 2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in diethyl ether (3 L) and wash with water (2 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the mono-Boc protected diamine as a colorless oil.

Step 2: Synthesis of tert-butyl (3-(aminosulfonylamino)propyl)carbamate

  • In the 10 L jacketed reactor, dissolve the tert-butyl (3-aminopropyl)carbamate (871 g, 5.0 mol) and triethylamine (1.01 kg, 10.0 mol) in anhydrous DCM (5 L).

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve sulfamoyl chloride (635 g, 5.5 mol) in anhydrous DCM (1 L).[8]

  • Add the sulfamoyl chloride solution dropwise to the reactor over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water (2 L).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 1 L), saturated aqueous NaHCO₃ (2 x 1 L), and brine (1 L).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude linear sulfamide intermediate.

Step 3: Synthesis of this compound

  • Dissolve the crude intermediate from Step 2 in DCM (3 L) in the 10 L reactor and cool to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 1.5 L) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture in vacuo to remove the DCM and excess TFA.

  • Cool the residue in an ice bath and slowly add a 4 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12, ensuring the temperature remains below 20 °C.

  • Stir the basic solution at room temperature for 6 hours to facilitate cyclization.

  • Extract the aqueous solution with ethyl acetate (4 x 2 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid.

Characterization and Quality Control for Preclinical Use

For preclinical studies, it is imperative to ensure the identity, purity, and stability of the synthesized compound.

Analytical MethodPurposeAcceptance Criteria
HPLC Purity Assessment≥98%
¹H NMR Structural ConfirmationSpectrum consistent with the proposed structure
¹³C NMR Structural ConfirmationSpectrum consistent with the proposed structure
Mass Spectrometry Molecular Weight Confirmation[M+H]⁺ or [M-H]⁻ observed
Elemental Analysis Elemental CompositionC, H, N, S ± 0.4% of theoretical values

Discussion

The described protocol offers a scalable and reliable method for the synthesis of this compound. The use of Boc protection for the diamine allows for selective monosulfamoylation. The final deprotection and base-mediated cyclization is a robust ring-closing strategy.[7] The purification by recrystallization is generally sufficient to achieve the high purity required for preclinical testing. For even higher purity, column chromatography on silica gel can be employed before recrystallization.

The overall yield for this three-step process is typically in the range of 50-60%. Optimization of reaction conditions, such as solvent, base, and temperature, may lead to further improvements in yield and purity.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce multi-gram to kilogram quantities of this valuable heterocyclic scaffold for preclinical evaluation. The robust nature of this synthetic route makes it amenable to further adaptation for the synthesis of substituted analogs.

References

  • Wels, B., Kruijtzer, J. A. W., Garner, K. M., Adan, R. A. H., & Liskamp, R. M. J. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters, 15(2), 287–290. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 1-28). Royal Society of Chemistry.
  • Thieme. (2024).
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5309-5334.
  • ResearchGate. (2018). General synthesis of n-membered cyclic sulfamides. Request PDF.
  • RSC Publishing. (2023). Recent Advances for Cyclic Sulphinic Acid Derivatives (Sultines and Cyclic Sulfinamides) Synthesis.
  • PubMed. (1979). Synthesis of Fused[1][2][3]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944–948.

  • ResearchGate. (2017).
  • ResearchGate. (2019). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Sci-Hub. (n.d.). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides.
  • MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 3(4), 1148-1181.
  • PubMed. (1995). New 1,2,6-thiadiazine Dioxide Acyclonucleosides: Synthesis and Antiviral Evaluation. Bioorganic & Medicinal Chemistry, 3(11), 1527–1535.
  • NIH. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
  • MDPI. (2022). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 27(19), 6598.
  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(15), 4995.
  • MDPI. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(2), M1321.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,2,6-Thiadiazinane 1,1-dioxide. Authored from the perspective of a seasoned application scientist, this document goes beyond simple protocols to explain the underlying chemical principles that govern the formation of byproducts and offers practical, field-tested solutions to common experimental challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the cyclization of 1,3-diaminopropane with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂). While seemingly straightforward, this reaction is often complicated by the formation of various byproducts that can significantly reduce the yield and purity of the desired product. This guide is designed to help you navigate these challenges, troubleshoot common issues, and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I've isolated a significant amount of a high molecular weight, insoluble white solid. What is it, and how can I prevent its formation?

Answer:

This is a very common issue and the insoluble material is most likely a mixture of linear polysulfonamides .

Causality: The formation of these polymeric byproducts arises from the competition between the desired intramolecular cyclization and undesired intermolecular reactions.[1] 1,3-diaminopropane and sulfuryl chloride are both bifunctional molecules. If a molecule of N-(3-aminopropyl)sulfamoyl chloride reacts with another molecule of 1,3-diaminopropane instead of cyclizing, it initiates a chain-growth polymerization process.

Troubleshooting & Prevention:

  • High Dilution Conditions: The most critical factor to favor intramolecular cyclization is to perform the reaction under high dilution. This reduces the probability of reactive intermediates encountering other monomer units. A typical starting concentration would be in the range of 0.01-0.05 M.

  • Slow Addition of Reagents: A slow, controlled addition of the sulfonylating agent to the solution of the diamine (or vice-versa, depending on the specific protocol) using a syringe pump over a prolonged period (e.g., 4-8 hours) is highly recommended. This maintains a low concentration of the reactive electrophile, further promoting cyclization.

  • Choice of Solvent: A polar, aprotic solvent that can solvate the intermediates and is compatible with the reaction conditions, such as dichloromethane (DCM) or acetonitrile, is generally a good choice.

Visualizing the Competing Pathways:

G cluster_0 Intramolecular Cyclization (Desired) cluster_1 Intermolecular Polymerization (Undesired) Intermediate N-(3-aminopropyl)sulfamoyl chloride intermediate 1,2,6-Thiadiazinane_1,1-dioxide 1,2,6-Thiadiazinane_1,1-dioxide Intermediate->1,2,6-Thiadiazinane_1,1-dioxide Fast (High Dilution) Dimer Dimer Intermediate->Dimer Slow (Concentrated) Trimer Trimer Dimer->Trimer Polymer Polymer Trimer->Polymer 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Intermediate Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Intermediate

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Q2: My NMR spectrum shows multiple sets of peaks, suggesting a mixture of products, even after attempting to minimize polymerization. What are other likely byproducts?

Answer:

Besides oligomers, you may be observing partially reacted intermediates or byproducts from side reactions of the sulfonylating agent.

Potential Byproducts and Their Origins:

  • N,N'-bis(chlorosulfonyl)-1,3-diaminopropane: This can form if both amino groups of 1,3-diaminopropane react with sulfuryl chloride before cyclization. This intermediate may be difficult to cyclize and can be a significant impurity.

  • Hydrolysis Products: Sulfuryl chloride reacts vigorously with water to produce sulfuric acid and hydrochloric acid.[2][3][4] If your reaction is not conducted under strictly anhydrous conditions, these acids can protonate the diamine, rendering it unreactive. The presence of water can also lead to the formation of sulfonic acids from the sulfonyl chloride, which can complicate purification.

  • Products of Incomplete Reaction: You may have unreacted 1,3-diaminopropane or mono-sulfonated intermediates present in your crude product.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum) and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of sulfuryl chloride.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is important. A slight excess of the diamine can sometimes be used to ensure complete consumption of the sulfonylating agent, but this can also favor oligomerization if not managed carefully with slow addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting materials.

Q3: I have a mixture of my desired product and what I believe are linear oligomers. How can I effectively purify the this compound?

Answer:

Separating the cyclic product from its linear oligomers can be challenging due to their similar polarities. However, there are several effective purification strategies.

Purification Techniques:

Technique Principle Advantages Disadvantages
Recrystallization Difference in solubility between the cyclic product and impurities in a given solvent system.Can be highly effective for removing small amounts of impurities and can be scaled up.Finding a suitable solvent system can be time-consuming. May not be effective for removing oligomers with very similar structures to the product.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[5][6]Highly effective for separating compounds with even small differences in polarity.Can be time-consuming and require large volumes of solvent for large-scale purifications.
Solvent Trituration/Washing The crude product is washed with a solvent in which the impurities are soluble, but the desired product is not.Simple and quick method for removing highly soluble or insoluble impurities.Less effective for impurities with similar solubility to the product.

Recommended Purification Protocol (Column Chromatography):

  • Adsorb the Crude Product: Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., methanol or acetone) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Prepare the Column: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Load the Sample: Carefully load the silica-adsorbed sample onto the top of the column.

  • Elute with a Gradient: Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The less polar cyclic product should elute before the more polar linear oligomers.

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

Troubleshooting Purification:

G cluster_0 Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Purity Check (TLC/NMR) Purity Check (TLC/NMR) Recrystallization->Purity Check (TLC/NMR) Assess Purity Pure Product Pure Product Purity Check (TLC/NMR)->Pure Product >95% Pure Column Chromatography Column Chromatography Purity Check (TLC/NMR)->Column Chromatography <95% Pure Column Chromatography->Pure Product Final Purification

Caption: A typical purification workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,3-Diaminopropane

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve 1,3-diaminopropane (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM to achieve a concentration of approximately 0.05 M.

  • In a separate, dry dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM.

  • Using a syringe pump, add the sulfuryl chloride solution to the stirred solution of the diamine and triethylamine over a period of 6 hours at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexane).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Characterization by NMR Spectroscopy

The purity and identity of the synthesized this compound and potential byproducts can be assessed using ¹H and ¹³C NMR spectroscopy.

  • Expected ¹H NMR signals for this compound:

    • A triplet corresponding to the two equivalent methylene groups adjacent to the nitrogen atoms.

    • A quintet for the central methylene group.

    • A broad singlet for the two N-H protons.

  • ¹H NMR signals for linear oligomers: Will show more complex and broader signals in the aliphatic region due to the presence of multiple, non-equivalent methylene groups. The integration of the N-H protons relative to the C-H protons will also differ from the cyclic product.

References

  • Filo. (2021). Hydrolysis of sulphuryl chloride produces. [Link]

  • Wikipedia. (2023). Sulfuryl chloride. [Link]

  • Google Patents. (1925). US1528255A - Hydrolysis of sulphuryl chloride.
  • MDPI. (2021). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

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Technical Support Center: Selective Functionalization of the 1,2,6-Thiadiazine 1,1-Dioxide Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the 1,2,6-thiadiazine 1,1-dioxide scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this unique heterocyclic system. The inherent electronic and steric properties of the thiadiazine dioxide core present distinct challenges in achieving selective functionalization. This guide provides in-depth, question-and-answer-based troubleshooting protocols and FAQs to address common issues encountered during synthesis and derivatization.

Section 1: Core Synthesis & Initial Troubleshooting

Before functionalization, a robust synthesis of the core heterocycle is paramount. Many researchers encounter issues with yield and consistency at this foundational stage.

FAQ 1.1: My Biginelli-like condensation to form the thiadiazine dioxide core is giving low or inconsistent yields. What are the critical parameters to optimize?

Root Cause Analysis: The acid-mediated three-component condensation of a β-dicarbonyl compound, an aldehyde, and sulfamide is a common entry point to this scaffold. However, its success is highly sensitive to reaction conditions. Issues often stem from suboptimal acid catalysis, improper solvent choice, or degradation of starting materials. For instance, using neat trifluoroacetic acid (TFA) as both solvent and catalyst can lead to long reaction times and variable outcomes[1][2].

Troubleshooting Protocol:

  • Catalyst and Solvent System: Move away from neat TFA. A combination of TFA (as a catalyst, 2.5-10 equivalents) in a non-coordinating solvent like dichloromethane (CH2Cl2) often provides a more controlled reaction environment. This avoids the harshness of neat acid while ensuring sufficient protonation to drive the reaction.[1]

  • Temperature and Concentration: While many condensations are run at room temperature, gentle heating (35–40 °C) can sometimes improve yields, especially with less reactive aldehydes.[1] Ensure you are working at a reasonable concentration (e.g., 0.5 M) to favor the desired intermolecular reactions.

  • Aldehyde Scope: Be aware that the choice of aldehyde significantly impacts success. While aliphatic and most aromatic aldehydes (both electron-rich and -deficient) are generally compatible, certain heterocyclic aldehydes (like furans and pyridines) can lead to complex reaction mixtures and should be approached with caution.[1]

  • Reagent Purity: Ensure all reagents, especially the sulfamide and aldehyde, are pure. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Use freshly distilled or purified aldehydes if necessary.[3]

Workflow for Optimizing Core Synthesis

Caption: Troubleshooting workflow for core thiadiazine dioxide synthesis.

Section 2: Challenges in N-Functionalization

The 1,2,6-thiadiazine 1,1-dioxide core possesses two nitrogen atoms (N2 and N6) available for functionalization. Achieving regioselectivity is the most significant challenge.

FAQ 2.1: My N-alkylation is not regioselective, yielding a mixture of N2 and N6 alkylated products. How can I control the selectivity?

Root Cause Analysis: The two nitrogen atoms have distinct electronic environments. The N6-H is part of a vinylogous carbamate-like sulfamide and is calculated to be slightly more acidic than the N2-H amide proton.[1] However, this difference in acidity is small, and kinetic vs. thermodynamic control, steric hindrance, and the choice of base/solvent system all play critical roles in determining the final product ratio.

Strategies for Regiocontrolled N-Alkylation:

  • Selective N6-Alkylation (Kinetic Control): To favor alkylation at the more acidic N6 position, milder conditions are often effective.

    • Protocol: A Mitsunobu reaction is highly effective for selective N6-alkylation. Treating the thiadiazine core with an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD) in a solvent like THF at room temperature typically yields the N6-alkylated product with high selectivity.[1] This method works well for primary and secondary alcohols.

  • Selective N2-Alkylation (Sequential Approach): Direct selective alkylation at N2 is challenging. The most reliable method is a sequential approach.

    • Protocol:

      • First, perform a selective N6-alkylation using the Mitsunobu conditions described above.

      • Isolate the mono-N6-substituted product.

      • Subject this intermediate to stronger basic conditions to deprotonate the remaining N2-H. A strong base like sodium hydride (NaH) in a polar aprotic solvent (e.g., THF or DMF) followed by the addition of your second alkylating agent (e.g., benzyl bromide) will furnish the N2,N6-disubstituted product.[1][2]

Troubleshooting Decision Tree for N-Alkylation

Caption: Decision tree for achieving regioselective N-alkylation.

Comparative Data for N-Alkylation Conditions

TargetReagents & ConditionsTypical OutcomeSelectivityReference
N6-Alkylation R-OH, PPh3, DEAD, THF, rtMono-N6-alkylationHigh[1]
N6-Boc Protection Boc2O, K2CO3, MeCNMono-N6-Boc protectionHigh (86% yield)[1]
N2,N6-Dialkylation MeI (excess), K2CO3, MeCNSymmetrical dialkylationN/A[1]
Sequential N2-Alk 1. N6-Alkylation2. NaH, TBAI, R-X, THFN2,N6-dialkylationExcellent[1][2]

Section 3: Challenges in C-Functionalization

Functionalization of the carbon backbone, particularly at the C4 position, is often desirable but presents a different set of challenges compared to N-alkylation.

FAQ 3.1: I am attempting an electrophilic substitution (e.g., nitration, halogenation) on the thiadiazine dioxide core, but the reaction is failing or giving a complex mixture. What am I doing wrong?

Root Cause Analysis: The 1,2,6-thiadiazine 1,1-dioxide system can be compared to a 2-pyrimidone, where the C4 position is activated towards electrophilic attack.[4] However, the reactivity is strongly influenced by the substitution on the nitrogen atoms. The presence of acidic N-H protons can interfere with many electrophilic reagents, leading to side reactions or deactivation of the catalyst.

Key Recommendations for C4-Electrophilic Substitution:

  • N-Protection is Often Mandatory: For sensitive reactions like nitration, both nitrogen atoms must be protected (e.g., via methylation with diazomethane or an appropriate alkyl halide) prior to attempting the electrophilic substitution. This prevents side reactions at the nitrogen atoms and appropriately modulates the ring's electronics for a successful reaction at C4.[4]

  • Halogenation: Direct halogenation at C4 is feasible. For example, reacting the core with N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) can provide the corresponding 4-bromo or 4-chloro derivatives.[4]

  • Vilsmeier-Haack Reaction: Formylation at the C4 position can be achieved using standard Vilsmeier conditions (e.g., POCl3/DMF), yielding the 4-formyl derivative. This is a powerful handle for further functionalization.[4]

  • Mannich Reaction: The C4 position is sufficiently nucleophilic to participate in Mannich reactions, allowing for the introduction of aminomethyl groups.[4]

Reaction Schematic: Electrophilic Substitution at C4

C4_Functionalization cluster_reactions Electrophilic Reagents Thiadiazine 1,2,6-Thiadiazine 1,1-Dioxide Core (N-Protected if necessary) NBS NBS / CCl4 Thiadiazine->NBS Halogenation Vilsmeier POCl3 / DMF Thiadiazine->Vilsmeier Formylation Nitration HNO3 / H2SO4 (Requires N-Me) Thiadiazine->Nitration Nitration Mannich CH2O / R2NH Thiadiazine->Mannich Aminomethylation Product C4-Functionalized Product NBS->Product Vilsmeier->Product Nitration->Product Mannich->Product

Caption: Common electrophilic substitutions at the C4-position.

FAQ 3.2: I want to form a C-C bond at the C4 position. Are modern cross-coupling reactions applicable to this scaffold?

Expert Insight: While classic electrophilic substitution is one route, modern palladium-catalyzed cross-coupling reactions represent a more versatile strategy, although they are less documented for this specific core. The principles, however, remain applicable.

Proposed Strategy (Hypothetical Protocol):

  • Installation of a Handle: First, introduce a halide (ideally bromide or iodide) or a triflate at the C4 position. As discussed in FAQ 3.1, bromination with NBS is a feasible starting point.

  • Suzuki or Stille Coupling: With a 4-bromo-1,2,6-thiadiazine 1,1-dioxide in hand, you can attempt a Suzuki coupling (with a boronic acid/ester) or a Stille coupling (with an organostannane).

    • Reaction Conditions: A typical starting point would be Pd(PPh3)4 or Pd(dppf)Cl2 as the catalyst, a base such as K2CO3 or CsF for the Suzuki coupling, and a solvent like dioxane or DMF/water at elevated temperatures (80-110 °C).

    • Critical Note: Success will depend heavily on the stability of the thiadiazine core under these conditions. A thorough screen of catalysts, ligands, bases, and temperatures is essential. Start with small-scale test reactions and monitor closely by LC-MS.[5]

Section 4: Advanced Topics & General Troubleshooting

FAQ 4.1: My final product seems to be unstable during purification on silica gel. What are the potential causes and solutions?

Root Cause Analysis: The sulfamide moiety and the overall electronic nature of the 1,2,6-thiadiazine 1,1-dioxide ring can render some derivatives sensitive to acidic conditions. Standard silica gel is slightly acidic and can catalyze decomposition or ring-opening, particularly for complex or sterically strained analogs.[6]

Troubleshooting Protocol:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent until the baseline is stable. This will neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica for purification if your compound is particularly sensitive.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl. If you suspect acid sensitivity, use freshly distilled solvents or those stabilized with amylene.

  • Non-Chromatographic Purification: If possible, try to purify the product via recrystallization or trituration to avoid contact with stationary phases altogether.

References

  • Terrab, L., Rosenker, C. J., Johnstone, L., Ngo, L. K., Zhang, L., Ware, N. F., Miller, B., Topacio, A. Z., Sannino, S., Brodsky, J. L., & Wipf, P. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984–990. [Link][1][2]

  • Butler, A. R., & Eyles, C. (1977). Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 12, 1445-1448. [Link][4]

  • Makarov, V. A. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4893. [Link][6]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link][5]

Sources

Technical Support Center: Purification Strategies for Polar 1,2,6-Thiadiazinane 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 1,2,6-thiadiazinane 1,1-dioxide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of these highly polar compounds.

The inherent polarity of the this compound scaffold, a key pharmacophore in various therapeutic areas, presents significant purification challenges. Strong interactions with stationary phases, poor retention in reversed-phase chromatography, and difficulties in crystallization are common hurdles. This guide offers practical, experience-driven solutions to navigate these complexities.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar this compound derivatives and provides actionable solutions.

Issue 1: Poor Separation or Streaking in Normal-Phase Column Chromatography

Q: My compound streaks badly on the silica gel column, and I'm getting poor separation from impurities, even with highly polar mobile phases. What's causing this and how can I fix it?

A: This is a classic issue when dealing with polar, nitrogen-containing heterocycles like 1,2,6-thiadiazinane 1,1-dioxides. The primary cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel. This leads to tailing, streaking, and sometimes irreversible adsorption.

Troubleshooting Steps:
  • Mobile Phase Modification:

    • For Basic Compounds: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica sites.

      • Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your eluent.

      • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a stock to add to your mobile phase (e.g., 1-2%).

    • For Acidic Compounds: If your derivative has acidic protons, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds, as it lacks the strong acidic sites.

    • Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Column Loading:

    • Overloading the column can exacerbate streaking. Ensure your sample load is appropriate for your column size, typically 1-5% of the stationary phase mass.

Issue 2: Compound Elutes in the Solvent Front in Reversed-Phase HPLC

Q: I'm trying to purify my polar this compound derivative using reversed-phase (RP) HPLC with a C18 column, but it shows little to no retention. How can I get it to stick to the column?

A: This is a common problem with highly polar compounds in RP chromatography. The compound has a higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than the nonpolar stationary phase.

Strategies to Enhance Retention:
  • Increase Mobile Phase Polarity:

    • If you are not already at 100% aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable under these conditions.

  • Employ a More Polar Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the long alkyl chains, which can provide alternative selectivity for polar analytes.

    • Phenyl-Hexyl Columns: These offer different selectivity compared to standard C18 columns and can be beneficial for some polar compounds.

  • Hydrophilic Interaction Chromatography (HILIC):

    • HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique promotes the retention of polar compounds.

  • Mobile Phase pH Adjustment:

    • The ionization state of your compound plays a crucial role in its retention. For basic this compound derivatives, operating at a low pH (e.g., 2.5-4) will protonate the analyte, which can sometimes improve retention on certain stationary phases, while also suppressing unwanted interactions with residual silanols.

Issue 3: Difficulty with Crystallization ("Oiling Out" or Failure to Crystallize)

Q: I've tried to crystallize my purified compound, but it keeps "oiling out" or won't crystallize at all. What can I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common with highly polar compounds and can be caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities.

Crystallization Troubleshooting Techniques:
  • Optimize Cooling Rate:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Selection:

    • The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear and allow it to cool slowly.

  • Consider Alternative Solvents for Polar Compounds:

    • For highly polar compounds that are insoluble even in methanol or ethanol, consider more polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general starting point for developing a purification strategy for a novel polar this compound derivative?

A: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems for normal-phase chromatography. This will give you an idea of the compound's polarity and help you select a suitable mobile phase for column chromatography. For highly polar derivatives, it is also prudent to investigate reversed-phase and HILIC conditions early on.

Q2: My compound appears to be degrading on the silica gel column. How can I purify it without decomposition?

A: Compound instability on silica is a known issue, especially for sensitive molecules.

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, indicating degradation.

  • Switch to a Less Acidic Stationary Phase: As mentioned earlier, neutral alumina is a good alternative.

  • Reversed-Phase Chromatography: This is often a milder purification method for compounds that are unstable on silica.

Q3: Are there any non-chromatographic methods for purifying these compounds?

A: Yes, crystallization is a powerful non-chromatographic purification technique. If your compound is a solid, recrystallization can be a very effective way to achieve high purity. Additionally, for compounds that form salts, acid-base extraction can be a useful preliminary purification step to remove neutral impurities.

Q4: How can I improve the recovery of my compound from the purification process?

A: Low recovery can be due to several factors:

  • Irreversible Adsorption: If using normal-phase chromatography, the strategies to reduce streaking (adding modifiers, changing stationary phase) will also help improve recovery.

  • Crystallization: Using the minimum amount of hot solvent necessary to dissolve your compound will maximize the yield of crystals upon cooling. Cooling to a lower temperature (e.g., in a freezer) can also increase recovery.

  • Compound Instability: If your compound is degrading during purification, you will naturally have a lower yield. Addressing the stability issue is key.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
  • Solvent System Selection: Use TLC to find a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Column Packing: Dry pack the column with silica gel.

  • Equilibration: Equilibrate the column with your chosen mobile phase. If a basic modifier is needed, add 0.5% triethylamine to the mobile phase and flush the column with at least 3-5 column volumes.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Run the chromatography, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example Mobile Phase Compositions
Compound PolarityExample Mobile Phase (Normal Phase)Modifier (if needed)
Moderately Polar50-80% Ethyl Acetate in HexanesNone
Polar5-15% Methanol in Dichloromethane0.5% Triethylamine
Very Polar10% Methanol, 1% Ammonium Hydroxide in DCM1% Ammonium Hydroxide
Protocol 2: General Procedure for Crystallization
  • Solvent Selection: Choose a solvent in which your compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow start Crude Product is_solid Is the compound a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes run_tlc Run TLC with various solvent systems is_solid->run_tlc No cryst_success Crystallization Successful? try_cryst->cryst_success pure_solid Pure Solid cryst_success->pure_solid Yes cryst_success->run_tlc No good_rf Good Rf and spot shape? run_tlc->good_rf npc Normal-Phase Chromatography good_rf->npc Yes streaking Streaking or no elution? good_rf->streaking No modify_npc Modify NPC (add TEA/NH3, change stationary phase) streaking->modify_npc Yes rphplc Try Reversed-Phase HPLC streaking->rphplc Consider modify_npc->npc no_retention No retention? rphplc->no_retention hilic Consider HILIC no_retention->hilic Yes

Caption: A decision-making workflow for selecting a purification strategy.

V. References

  • Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem. (n.d.). Retrieved January 17, 2026, from

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved January 17, 2026, from

  • How do I make a crystal of highly polar compounds? - ResearchGate. (2015, March 24). Retrieved January 17, 2026, from

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.). Retrieved January 17, 2026, from

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.). Retrieved January 17, 2026, from

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. (2022, November 14). Retrieved January 17, 2026, from

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from

Overcoming low yields in the cyclization to form 1,2,6-Thiadiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2,6-thiadiazinane 1,1-dioxides. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the critical cyclization step to form this valuable heterocyclic scaffold. As a core structural motif in various biologically active molecules, mastering its synthesis is crucial. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Cyclization

The formation of the six-membered 1,2,6-thiadiazinane 1,1-dioxide ring is a key synthetic step that often presents significant challenges. The desired intramolecular reaction must compete with potential side reactions such as intermolecular oligomerization, decomposition of starting materials, and the formation of undesired constitutional isomers. Low yields are a common hurdle that can stem from suboptimal reaction conditions, improper reagent selection, or difficulties in purification. This guide is structured to help you diagnose and resolve these issues systematically.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common and complex issues encountered during the cyclization reaction in a diagnostic question-and-answer format.

Question 1: My cyclization yield is consistently low (<30%). What are the most likely causes and how can I address them?

Low yields are rarely due to a single factor. A systematic approach to troubleshooting is essential. We will break down the primary areas of concern: reaction conditions, competing side reactions, and starting material integrity.

Causality 1: Unfavorable Reaction Kinetics & Thermodynamics

The choice of base, solvent, and temperature critically influences the reaction's success by dictating the rate of the desired intramolecular cyclization versus undesired pathways.

  • Base Selection: The base must be strong enough to deprotonate the acidic N-H protons of the sulfamide precursor, but it should not introduce competing nucleophilicity or cause degradation.

    • Problem: Strong nucleophilic bases (e.g., NaOH, KOtBu in protic solvents) can react with electrophilic centers in your substrate, leading to hydrolysis or other side products.

    • Solution: Employ non-nucleophilic, sterically hindered organic bases. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge are excellent choices. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in aprotic polar solvents (e.g., DMF, acetonitrile) are also highly effective, as the carbonate anion is a poor nucleophile.

  • Solvent and Concentration: The solvent system is crucial for solubility and for promoting the intramolecular reaction.

    • Problem: At high concentrations, the probability of two reactive molecules encountering each other increases, favoring intermolecular oligomerization over the desired intramolecular ring closure.

    • Solution: High-Dilution Conditions. A fundamental principle for favoring intramolecular reactions is to work at high dilution (typically 0.01 M to 0.05 M). This minimizes intermolecular interactions. While it may require larger solvent volumes, the improvement in yield often justifies it. A simple way to achieve this is by the slow addition of the precursor solution via a syringe pump to a heated solution of the base and solvent. This technique maintains a pseudo-dilute environment throughout the reaction.

  • Temperature: The reaction needs sufficient thermal energy to overcome the activation barrier, but excess heat can promote decomposition.

    • Problem: Running the reaction at excessively high temperatures can lead to the degradation of sensitive functional groups on the starting material or the product.

    • Solution: Screen a range of temperatures. Start at room temperature and gradually increase to 40 °C, 60 °C, and 80 °C, monitoring the reaction by TLC or LC-MS at each stage to find the optimal balance between reaction rate and stability.

Causality 2: Competing Side Reactions

The primary competing reaction is often intermolecular coupling, leading to dimers and higher-order oligomers, which are difficult to separate and represent a loss of material.

G cluster_0 Reaction Pathways A Linear Precursor B Intramolecular Cyclization A->B High Dilution Correct Stoichiometry D Intermolecular Reaction A->D High Concentration Incorrect Stoichiometry C Desired Product (this compound) B->C E Dimer / Oligomer (Byproduct) D->E

Caption: Competing intramolecular vs. intermolecular reactions.

Causality 3: Issues with Starting Materials or Reagents

The reaction is only as good as the materials you start with.

  • Problem: Impurities in the acyclic precursor (e.g., unreacted starting materials from a previous step) can interfere with the cyclization. Similarly, using an old or partially decomposed base can lead to inconsistent results.

  • Solution:

    • Purify the Precursor: Ensure the linear sulfamide-containing precursor is of the highest purity. Recrystallization or column chromatography immediately before the cyclization step is highly recommended. Confirm purity by ¹H NMR and LC-MS.

    • Use Fresh Reagents: Use a freshly opened bottle of the base or purify it according to standard procedures if necessary.

Question 2: I'm attempting an intramolecular Mitsunobu cyclization to form the N-N bond, but the reaction is messy and yields are low. How can I optimize this?

The Mitsunobu reaction is a powerful but sensitive tool for this type of cyclization.[1] Success hinges on managing the complex reaction mechanism and byproducts.

  • Problem 1: Phosphine Oxide Byproduct Removal. Triphenylphosphine oxide (TPPO) is a notorious byproduct that is often difficult to separate from the desired product, complicating purification and artificially lowering the isolated yield.

  • Solution 1: Modified Reagents and Workup.

    • Polymer-supported Triphenylphosphine: Using polystyrene-bound PPh₃ allows for the simple filtration of the resulting phosphine oxide.

    • Alternative Phosphines: Using phosphines like di-tert-butyl(methyl)phosphine can sometimes result in more easily separable oxides.

    • Modified Workup: After the reaction, cooling the reaction mixture (often in a nonpolar solvent like hexanes/ether) can cause the TPPO to precipitate, allowing for its removal by filtration.

  • Problem 2: Competing Sₙ2' Reaction. In some substrates, particularly those with allylic alcohols, an Sₙ2' pathway can compete with the desired Sₙ2 reaction, leading to isomeric products.[2]

  • Solution 2: Substrate Design. While difficult to control once the substrate is synthesized, be aware of this potential pathway if your precursor contains allylic systems. Careful NMR analysis (¹H, ¹³C, and NOESY) is required to confirm the structure of the product.

  • Problem 3: Betaine and Phosphorane Intermediate Issues. The formation and reactivity of the key intermediates in the Mitsunobu cycle can be sluggish or take an undesired course if not properly managed.[2]

  • Solution 3: Reagent Addition and Temperature Control.

    • Order of Addition: The preferred order is typically to have the substrate and the nucleophile (in this case, the internal sulfonamide nitrogen) in solution, cooled to 0 °C or -78 °C, and then add the phosphine, followed by the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD). This helps control the formation of the reactive intermediates.

    • Temperature: Running the reaction at low temperatures (0 °C to start) and allowing it to slowly warm to room temperature can often prevent side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for this cyclization? A: Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent starting points. They are polar aprotic solvents that do a good job of solvating the ionic intermediates without interfering with the reaction.

Q: My product appears to be water-soluble, and I'm losing it during the aqueous workup. What can I do? A: This is a common issue with heterocyclic compounds containing multiple heteroatoms.

  • Minimize Water: Use a minimal amount of water to quench the reaction.

  • Brine Wash: Use saturated NaCl solution (brine) for washes, which can reduce the solubility of your product in the aqueous layer.

  • Back-Extraction: After the initial extraction with an organic solvent (e.g., DCM, EtOAc), re-extract the aqueous layer several more times (3-5x) with fresh solvent to recover as much product as possible.

  • Evaporate and Triturate: If the product is intractable, consider filtering the reaction mixture to remove inorganic salts, evaporating the solvent, and then triturating the crude residue with a solvent in which the impurities are soluble but your product is not (e.g., diethyl ether, hexanes).

Q: How do I know if I'm forming oligomers? A: Oligomers will appear as a series of spots on a TLC plate, often close to the baseline due to their high molecular weight and polarity. In LC-MS analysis, you will see peaks corresponding to the dimer (2x molecular weight of the precursor), trimer (3x), and so on. ¹H NMR of the crude product may show broad, unresolved peaks characteristic of polymeric material.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and effective cyclization strategies.

Protocol 1: General Base-Mediated Intramolecular Cyclization

This protocol is suitable for the cyclization of a sulfamide with a 1,3-dielectrophile (e.g., a dihalide or ditosylate).

Workflow Diagram

G start Start setup 1. Setup Reactor (N2 atmosphere, high dilution) start->setup add_base 2. Add Solvent & Base (e.g., Cs2CO3 in MeCN) setup->add_base heat 3. Heat to Target Temp (e.g., 80 °C) add_base->heat add_precursor 4. Slow Addition of Precursor (via syringe pump over 4-8h) heat->add_precursor monitor 5. Monitor Reaction (TLC / LC-MS) add_precursor->monitor workup 6. Quench & Workup (Filter, Evaporate) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Workflow for base-mediated cyclization.

Step-by-Step Procedure:

  • Setup: To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add cesium carbonate (Cs₂CO₃, 3.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a final concentration of ~0.01 M based on the amount of precursor to be added.

  • Heating: Begin stirring and heat the suspension to 80 °C.

  • Precursor Addition: Dissolve the linear precursor (1.0 equivalent) in a minimum amount of anhydrous MeCN. Draw this solution into a syringe and place it on a syringe pump.

  • Slow Addition: Add the precursor solution to the heated, stirring suspension of the base over 8 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic base, washing the pad with additional MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the pure this compound.

Protocol 2: Intramolecular Mitsunobu Cyclization

This protocol is suitable for a precursor containing both a free alcohol and an N-H sulfonamide.

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hydroxy-sulfonamide precursor (1.0 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents).

  • Solvent and Cooling: Add anhydrous THF to dissolve the solids (concentration ~0.05 M) and cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: To the stirring solution, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude material directly by flash column chromatography. The triphenylphosphine oxide byproduct will often elute with more polar solvent systems than the desired product.

Data Summary: Comparison of Cyclization Conditions
MethodBase/ReagentSolventTemperatureTypical Yield RangeKey Consideration
Base-Mediated Cs₂CO₃ / K₂CO₃MeCN / DMF60-100 °C40-75%Requires high dilution; slow addition is critical.
Mitsunobu PPh₃ / DIADTHF / DCM0 °C to RT30-65%Byproduct removal can be challenging. Best for N-N or N-C bond formation from an alcohol.[1]
Sulfamoyl Chloride Pyridine / Et₃NDCM / Toluene0 °C to RT35-70%Used for cyclizing a 1,3-diamine with sulfamoyl chloride.[3]

References

  • Mavromoustakos, T., et al. (2024). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. Available at: [Link]

  • Ivachtchenko, A.V., et al. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. ResearchGate. Available at: [Link]

  • Barlin, G.B., et al. (1986). Synthesis of Fused[2][4][5]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. PubMed. Available at: [Link]

  • Al-Hourani, B.J., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. Available at: [Link]

  • Kalogirou, A.S., et al. (2024). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. National Center for Biotechnology Information. Available at: [Link]

  • Gao, L., et al. (2015). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. Available at: [Link]

  • Ahmad, I., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. National Center for Biotechnology Information. Available at: [Link]

  • Cerecetto, H., et al. (2000). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. ResearchGate. Available at: [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Kalogirou, A.S., et al. (2025). Synthesis of Oligomeric 4H-1,2,6-Thiadiazines. ResearchGate. Available at: [Link]

Sources

Stability studies of 1,2,6-Thiadiazinane 1,1-dioxide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,6-Thiadiazinane 1,1-dioxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability studies under acidic and basic conditions. Our goal is to equip you with the scientific rationale behind experimental design and to offer practical solutions to common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability of this compound, providing a foundational understanding for designing robust experiments.

Q1: What is the expected general stability of this compound?

A1: The this compound core, a cyclic sulfamide, is anticipated to exhibit moderate to good stability under neutral and mildly acidic conditions. A related compound, 3,5-bis(phenylamino)-4H-1,2,6-thiadiazin-4-one, has been reported to be stable in neutral, acidic, or slightly basic aqueous environments[1]. However, significant degradation can be expected under strongly acidic and, particularly, strongly basic conditions due to the susceptibility of the sulfamide bond to hydrolysis.

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

A2: The primary degradation pathway is expected to be the hydrolysis of the endocyclic sulfur-nitrogen (S-N) bonds.

  • Acidic Conditions: Acid-catalyzed hydrolysis will likely proceed via protonation of a nitrogen atom, followed by nucleophilic attack of water on the sulfur atom, leading to ring-opening.

  • Basic Conditions: Base-catalyzed hydrolysis is anticipated to be more facile. The reaction likely involves the deprotonation of a nitrogen atom, followed by intramolecular rearrangement or direct nucleophilic attack by a hydroxide ion on the sulfur atom, resulting in ring cleavage. Studies on cyclic sulfates, which are electronically similar, show a significant rate acceleration in alkaline hydrolysis compared to their acyclic counterparts[2][3].

Q3: What are the expected major degradation products?

A3: The primary degradation product from a single hydrolytic event would be the corresponding ring-opened sulfamic acid derivative. Further degradation could lead to the formation of the parent diamine and sulfuric acid.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for separating and quantifying the parent compound and its degradation products. For definitive identification and structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice[4].

II. Troubleshooting Guides for Stability Studies

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your stability studies.

Acidic Condition Studies

Q: I am not observing any degradation of my this compound in 0.1 N HCl at room temperature, even after 24 hours. Is this expected?

A: While some cyclic sulfamides are relatively stable in acid, a complete lack of degradation might indicate that the stress condition is not sufficiently stringent.

  • Plausible Cause: The activation energy for acid-catalyzed hydrolysis may not be met at room temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Elevate the temperature of your study to 50-70 °C. Increased thermal energy will accelerate the rate of hydrolysis.

    • Increase Acid Concentration: If elevated temperature does not yield significant degradation (aim for 5-20% degradation as per ICH guidelines), consider increasing the acid concentration to 1 N HCl.

    • Extended Time Points: If you prefer to use milder conditions, extend the study duration and include later time points (e.g., 48, 72 hours).

Q: My HPLC chromatogram shows a loss of the parent peak, but I don't see any distinct new peaks for degradation products. Where did my compound go?

A: This could be due to several factors related to the properties of the degradation products.

  • Plausible Causes:

    • The degradation products may not have a chromophore and are therefore not detectable by your UV detector at the chosen wavelength.

    • The degradation products might be highly polar and are eluting in the solvent front.

    • The degradation products may be unstable and have further degraded into smaller, non-absorbing fragments.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: LC-MS is invaluable in this scenario. An MS detector can identify ions from your degradation products even if they lack a UV chromophore.

    • Modify HPLC Method:

      • Change Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.

      • Alter Mobile Phase: Use a mobile phase with a weaker organic solvent to retain and resolve highly polar compounds that might be eluting with the void volume.

    • Sample Work-up: Ensure your sample neutralization and dilution steps are not causing precipitation of the degradation products.

Basic Condition Studies

Q: I see rapid and complete degradation of my compound in 0.1 N NaOH at room temperature. How can I study the degradation kinetics?

A: The high reactivity of cyclic sulfamides under basic conditions necessitates a more controlled experimental setup.

  • Plausible Cause: The rate of base-catalyzed hydrolysis is very high for this class of compounds.

  • Troubleshooting Steps:

    • Lower Temperature: Conduct the experiment at a reduced temperature (e.g., 4-10 °C) to slow down the reaction rate.

    • Decrease Base Concentration: Use a lower concentration of NaOH (e.g., 0.01 N or even 0.001 N).

    • Use a Weaker Base: Consider using a buffered solution at a lower pH (e.g., pH 10 or 11) instead of a strong base.

    • Rapid Time Points: Take samples at very early time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to capture the initial degradation kinetics.

Q: I am observing significant peak tailing for my parent compound and its degradation products in my HPLC analysis of base-degraded samples. What could be the cause?

A: Peak tailing in HPLC is a common issue, often exacerbated by the nature of the analytes and the mobile phase conditions.

  • Plausible Causes:

    • Secondary Silanol Interactions: The free silanol groups on the surface of the silica-based C18 column can interact with basic nitrogen atoms in your molecule, causing peak tailing.

    • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your analytes, you can have a mixed population of ionized and non-ionized species, leading to poor peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Adjust pH: Lower the pH of your mobile phase (e.g., to pH 3-4 with formic or acetic acid). This will protonate the basic nitrogens and minimize their interaction with silanol groups.

      • Add an Ion-Pairing Agent: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) that is more resistant to silanol interactions.

    • Reduce Injection Volume/Concentration: Dilute your sample to ensure you are not overloading the column.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting stability studies of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for Analysis:

    • For hydrolytic and oxidative studies, withdraw aliquots at specified time points, neutralize (acid with base, base with acid), and dilute with mobile phase to a final concentration of approximately 100 µg/mL.

    • For thermal and photolytic studies, dissolve the stressed solid in methanol and then dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS/MS.

Protocol 2: HPLC-UV Analytical Method

Objective: To separate and quantify this compound and its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Protocol 3: LC-MS/MS Analytical Method

Objective: To identify and characterize the degradation products.

ParameterCondition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient (A suitable gradient to resolve peaks of interest)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS System Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Full scan and product ion scan

IV. Visualizations

Degradation Pathways

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A This compound B Protonated Intermediate A->B + H+ C Ring-Opened Sulfamic Acid Derivative B->C + H2O (S-N Cleavage) D This compound E Anionic Intermediate D->E - H+ F Ring-Opened Sulfamic Acid Derivative E->F Intramolecular Rearrangement or OH- attack (S-N Cleavage)

Caption: Hypothesized degradation pathways under acidic and basic conditions.

Experimental Workflow

A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E HPLC-UV Analysis (Quantification) D->E F LC-MS/MS Analysis (Identification) D->F G Data Analysis and Degradation Profile E->G F->G

Caption: Workflow for conducting a forced degradation study.

V. References

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(15), 4483. [Link]

  • Kaiser, E. T., Katz, I. R., & Wulfers, T. F. (1967). The Alkaline Hydrolysis of Catechol Cyclic Sulfate. An Extraordinary Rate Acceleration. Journal of the American Chemical Society, 89(21), 5487-5488. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]

  • Lopez, X., Dejaegere, A., & Karplus, M. (1999). Mechanism of Alkaline Hydrolysis of Cyclic and Acyclic Sulfates: An ab Initio Study with Solvation Correction. Journal of the American Chemical Society, 121(23), 5548-5558. [Link]

  • Rao, R. N., & Nagaraju, V. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 102, 355-363. [Link]

Sources

Technical Support Center: Suzuki Coupling Reactions with 1,2,6-Thiadiazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 1,2,6-thiadiazinone scaffold. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this unique heterocyclic motif. The 1,2,6-thiadiazinone core is an electron-deficient system, and its successful functionalization via Suzuki coupling requires careful consideration of reaction parameters to overcome potential challenges.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to inform your experimental design.

Question 1: I am observing low to no conversion of my 3,5-dichloro-4H-1,2,6-thiadiazin-4-one starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki couplings with the 1,2,6-thiadiazinone scaffold is a common hurdle. The electron-deficient nature of the heterocycle can influence the reactivity of the C-Cl bonds.[1][2][3] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is paramount.

  • Initial Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be active enough for this challenging substrate.[4][5] Consider starting with a more robust catalyst system.

  • Recommended Catalyst Systems: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often more effective. Buchwald ligands such as SPhos and XPhos are excellent candidates for promoting the oxidative addition step with electron-deficient aryl chlorides.[4][6][7] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating ability, which forms a stable bond with the palladium center.[4][8]

  • Catalyst Deactivation: The sulfur and nitrogen atoms in the thiadiazinone ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[9][10] Using bulky ligands can help mitigate this by sterically shielding the metal center.

2. Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11][12]

  • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. For electron-deficient systems, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the formation of the active boronate species.[13]

  • Solubility: Ensure the base is finely powdered to maximize its surface area and reactivity. The solubility of the base can also be a factor; in some solvent systems, a small amount of water can improve the solubility and efficacy of inorganic bases.[13][14]

3. Solvent System: The choice of solvent impacts the solubility of all reaction components and the overall reaction rate.

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is often used to dissolve the inorganic base and facilitate the reaction.[13]

  • Degassing: Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) active species.[13]

4. Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[13] Reactions are typically run at elevated temperatures, often between 80-110 °C.[13]

Question 2: I am observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl and electron-deficient boronic acids.[9][13] The acidic protons in the reaction mixture, often from water or the N-H of the thiadiazinone, can facilitate this process.

Strategies to Mitigate Protodeboronation:

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative. Pinacol (BPin), MIDA (N-methyliminodiacetic acid), and neopentyl glycol esters are more resistant to protodeboronation under basic conditions.[13][15]

  • Anhydrous Conditions: While some water can be beneficial for dissolving the base, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous. A method employing potassium trimethylsilanolate (TMSOK) as a soluble base under anhydrous conditions has been shown to be effective for challenging heteroaryl couplings.[9]

  • Milder Base: Switching to a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation, although this may also decrease the overall reaction rate.[16]

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or its ester can help compensate for some loss due to decomposition.[13]

Question 3: I am trying to perform a selective mono-arylation on 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?

Answer:

Achieving selective mono-substitution on the symmetrical 3,5-dichloro-4H-1,2,6-thiadiazin-4-one via a Suzuki coupling can be challenging due to the similar reactivity of the two C-Cl bonds.[17]

Approaches for Selective Mono-arylation:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the boronic acid (using 1.0 equivalent or slightly less) is the most straightforward approach. However, this often leads to a mixture of starting material, mono- and di-substituted products, requiring careful purification.

  • Stepwise Approach: A more robust strategy involves a multi-step protocol.[18]

    • Selective Nucleophilic Substitution: First, perform a selective nucleophilic substitution at one of the chloro positions with a nucleophile like sodium methoxide or benzyloxide. This creates an unsymmetrical intermediate.

    • Suzuki Coupling: Perform the Suzuki coupling on the remaining chloro position.

    • Deprotection/Modification: The initially introduced group can then be removed or modified in a subsequent step. For instance, a methoxy group can be cleaved using BBr₃ to yield a hydroxyl group, which can then be converted to a triflate for a second, different Suzuki coupling.[18]

Question 4: My reaction has stalled, and I see the formation of palladium black. What does this indicate and what can I do?

Answer:

The formation of palladium black is indicative of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into an inactive, insoluble form.[19]

Causes and Solutions:

  • Ligand Instability or Insufficient Amount: The ligand is crucial for stabilizing the Pd(0) catalyst. If the ligand degrades or if an insufficient amount is used, the palladium will precipitate. Ensure you are using a stable ligand and an appropriate Pd:ligand ratio (typically 1:2 to 1:4 for monodentate phosphines).

  • High Temperatures: Prolonged heating at very high temperatures can accelerate catalyst decomposition.

  • Oxygen Contamination: Inadequate degassing allows oxygen to oxidize the Pd(0) species, leading to decomposition. Ensure rigorous degassing of solvents and maintain an inert atmosphere throughout the reaction.[13]

  • Use of Precatalysts: Modern palladium precatalysts, such as the Buchwald palladacycles (e.g., G3-XPhos) or PEPPSI-type catalysts, are designed for the controlled and efficient generation of the active Pd(0) species, which can minimize premature decomposition.[19]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with 1,2,6-thiadiazinone scaffolds considered challenging?

A1: The challenges stem from the electronic properties of the 1,2,6-thiadiazinone ring. It is an electron-deficient heterocycle, which can make the oxidative addition of the C-Cl bond to the palladium catalyst slower compared to more electron-rich systems.[1][2][3] Additionally, the presence of Lewis basic nitrogen and sulfur atoms can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity.[9][10]

Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A2: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 1,2,6-thiadiazinone scaffold, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][20]

Q3: Can I use other organoboron reagents besides boronic acids?

A3: Yes. As mentioned in the troubleshooting section, boronic esters (e.g., pinacol, MIDA, neopentyl) are excellent alternatives that offer greater stability towards protodeboronation.[13][15] Organotrifluoroborate salts (R-BF₃K) are another class of stable and highly reactive organoboron reagents that can be used effectively in Suzuki couplings.[12]

Q4: Are there alternatives to palladium catalysts for this type of coupling?

A4: While palladium is the most common and versatile catalyst for Suzuki couplings, research has explored the use of other transition metals. Nickel catalysts, in particular, have shown promise for cross-coupling reactions, including those involving challenging aryl chlorides.[6][21][22] Iron and copper-based systems have also been investigated, though they are less general at this stage.[21] For most applications involving complex heterocyclic scaffolds, palladium remains the catalyst of choice due to its broad functional group tolerance and well-understood reactivity.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling with 3-Chloro-1,2,6-thiadiazinones
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available Pd(0) and Pd(II) precatalysts.
Ligand XPhos (2-5 mol%) or SPhos (2-5 mol%)Bulky, electron-rich ligands facilitate oxidative addition and stabilize the catalyst.[4]
Boron Reagent Arylboronic Acid (1.2-1.5 equiv.) or Arylboronic Ester (1.2 equiv.)Excess compensates for potential decomposition. Esters provide greater stability.[13][15]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Stronger bases are often required for activating the boronic acid with this substrate class.[13]
Solvent Dioxane/H₂O (4:1 to 10:1) or TolueneCommon solvent systems that balance reagent solubility and reaction temperature.[13]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.[13]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-1,2,6-thiadiazinone (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: In a separate vial, premix the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in a small amount of degassed solvent. Add this catalyst solution to the main reaction flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualized Workflows

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed catalyst Issue: Inactive Catalyst / Poor Oxidative Addition start->catalyst base Issue: Inefficient Transmetalation start->base boronic_acid Issue: Boronic Acid Decomposition start->boronic_acid solubility Issue: Poor Solubility start->solubility solution_catalyst Solution: - Use bulky, e⁻-rich ligand (XPhos, SPhos) - Switch to Pd(II) precatalyst + ligand - Use modern palladacycle (G3-XPhos) catalyst->solution_catalyst solution_base Solution: - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure base is finely powdered - Add small amount of H₂O base->solution_base solution_boronic_acid Solution: - Use boronic ester (BPin, MIDA) - Use anhydrous conditions - Use milder base (KF) boronic_acid->solution_boronic_acid solution_solubility Solution: - Screen solvents (Dioxane, Toluene, DMF) - Increase temperature - Check solubility of all components solubility->solution_solubility

Caption: A decision tree for troubleshooting low yield in Suzuki couplings.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII   OA OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2   TM TM Transmetalation PdII_R2->Pd0   RE Product R¹-R² PdII_R2->Product RE Reductive Elimination R1X R¹-X (Thiadiazinone) R1X->PdII R2BY2 R²-B(OR)₂⁻ R2BY2->PdII_R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Guan, A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Smith, C. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bercot, E. A., & Rovis, T. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Sferrazza, A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. [Link]

  • PubChem. (n.d.). Palladium catalyzed C-C coupling reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Europe PMC. (n.d.). Palladium catalyzed C-C coupling reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Thomas, J. M., et al. (2011). Palladium Catalyzed C–C Coupling Reactions of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one. Organic Letters. [Link]

  • ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Request PDF. [Link]

  • Divi, N., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Al-Amin, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • WordPress. (n.d.). Pd/C and Other Heterogeneous Catalysts. [Link]

  • ResearchGate. (2025). Synthesis of Asymmetric 3,5-Diaryl-4H-1,2,6-Thiadiazin-4-ones via Suzuki-Miyaura and Stille CouplingReactions | Request PDF. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Selectivity in cross-coupling at 23 °C. [Link]

Sources

Technical Support Center: Regioselectivity in the Alkylation of 1,2,6-Thiadiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry of 1,2,6-thiadiazinane 1,1-dioxides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. My aim is to provide not just protocols, but a deep, mechanistic understanding derived from field-proven insights to help you overcome common challenges, particularly the critical issue of regioselectivity during N-alkylation.

Understanding the Core Challenge: N2 vs. N6 Alkylation

The 1,2,6-thiadiazinane 1,1-dioxide core presents two distinct nitrogen atoms available for functionalization: N2 and N6. While structurally similar, their electronic environments and steric accessibility are subtly different, leading to potential regioselectivity issues during alkylation.

  • N2 Position: This nitrogen is analogous to a standard sulfonamide nitrogen.

  • N6 Position: This nitrogen is part of a vinylogous carbamate-like system, influenced by the adjacent double bond.

Calculations have suggested that the N(6)-H is slightly more acidic (pKa1 ~9.2) than the N(2)-H (pKa2 ~9.5), a factor that can be exploited under specific conditions.[1] However, this small difference means that many standard alkylation conditions will deprotonate both positions, leading to mixtures of N2- and N6-alkylated isomers, as well as dialkylated products.

Caption: Competing N2 and N6 alkylation sites on the this compound core.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the N-alkylation of the this compound scaffold.

Problem 1: Poor or No Regioselectivity (Mixture of N2 and N6 Isomers)

This is the most frequent challenge. You perform an alkylation and find that your product is an inseparable or difficult-to-separate mixture of the two regioisomers.

  • Probable Cause A: Non-selective Deprotonation. Standard strong bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, DMF) can deprotonate both nitrogen atoms, leading to a mixture of the corresponding anions.[1] Subsequent reaction with an electrophile will naturally yield a mixture of products.

  • Solution A: Exploit Differential Reactivity and Coordination Chemistry.

    • For N6-Selectivity (Kinetic Control): The less sterically hindered and slightly more acidic N6 position can be targeted under Mitsunobu conditions. Using a phosphine (e.g., PPh₃), a dialkyl azodicarboxylate (DBAD or DEAD), and an alcohol as the alkylating agent precursor typically provides high selectivity for the N6 position.[1] This method avoids the formation of a free anion.

    • For N2-Selectivity (Chelation Control): The regioselectivity can be directed to the N2 position by leveraging ion coordination. Methylation of certain 4-substituted thiadiazines with dimethyl sulfate in the presence of sodium ions has been shown to proceed with high selectivity at the N2 position.[2] This is attributed to the capacity of these specific substrates to bind sodium ions, which directs the electrophile to the N2 site. In the absence of such alkali ions (e.g., when using diazomethane), a lack of selectivity is observed.[2]

  • Probable Cause B: Highly Reactive Electrophile. Small, highly reactive alkylating agents like methyl iodide or dimethyl sulfate often exhibit lower selectivity as they react rapidly with whichever anion is formed.

  • Solution B: Modify Reaction Conditions.

    • Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.

    • Consider using a bulkier alkylating agent if sterics can be used to disfavor one position over the other.

Problem 2: Formation of Dialkylated Byproduct

You successfully achieve mono-alkylation, but a significant portion of your starting material is converted to a dialkylated species, reducing the yield of your desired product.

  • Probable Cause: Excess Reagents or Overly Forcing Conditions. The N-H proton of the mono-alkylated product is still acidic and can be removed by excess base, leading to a second alkylation. Using more than one equivalent of base and electrophile is a common cause.

  • Solution: Stoichiometric Control.

    • Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your base and alkylating agent relative to the thiadiazine starting material.

    • If dialkylation is desired, it can be achieved directly by using an excess of a reactive electrophile (e.g., 5 equivalents of MeI) in the presence of a base like K₂CO₃.[1]

Problem 3: No Reaction or Low Conversion

The reaction fails to proceed, and you recover your starting material.

  • Probable Cause A: Insufficiently Strong Base. While acidic, the N-H protons of the cyclic sulfamide require a sufficiently strong base for efficient deprotonation. Mild organic bases may not be effective.

  • Solution A: Select an Appropriate Base. Sodium hydride (NaH) is a common and effective choice for generating the anion.[1] Potassium carbonate (K₂CO₃) can also be used, particularly for more reactive electrophiles.[1]

  • Probable Cause B: Unreactive Alkylating Agent. Alkyl chlorides are generally less reactive than bromides or iodides. Sterically hindered electrophiles may also react sluggishly.

  • Solution B: Enhance Electrophile Reactivity.

    • Switch to a more reactive leaving group (I > Br > OTf > Cl).

    • Incorporate a catalytic amount of a halide exchange reagent, such as tetrabutylammonium iodide (TBAI), to convert an alkyl chloride or bromide in situ to the more reactive iodide.[1]

    • Increase the reaction temperature, while monitoring for potential decomposition or loss of selectivity.

Problem 4: Difficulty Confirming Regiochemistry

You have isolated a mono-alkylated product, but standard ¹H and ¹³C NMR spectra are insufficient to definitively assign the structure as the N2 or N6 isomer.

  • Probable Cause: Ambiguous Spectral Data. The chemical shift differences between the two regioisomers can be small, and proton or carbon signals may not provide clear, unambiguous proof of connectivity.

  • Solution: Use 2D NMR Spectroscopy. The definitive method for assigning regiochemistry in this system is through-space correlation NMR, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • N6-Alkylated Isomer: A clear NOESY correlation will be observed between the protons on the α-carbon of the newly introduced alkyl group and the vinyl proton on the thiadiazine ring.

    • N2-Alkylated Isomer: No such correlation will be present. Instead, correlations might be observed to other nearby protons, depending on the substitution pattern.

    • This technique provides unambiguous proof of proximity and, therefore, connectivity.[1]

Troubleshooting_Workflow cluster_problems Identify Problem cluster_solutions Implement Solution start Alkylation Reaction Performed outcome Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->outcome prob_mixture Mixture of N2/N6 Isomers outcome->prob_mixture Poor Regioselectivity prob_dialkyl Dialkylation Observed outcome->prob_dialkyl Byproduct Formed prob_no_rxn No Reaction / Low Conversion outcome->prob_no_rxn Incomplete end_node Pure, Characterized Product outcome->end_node Clean, Single Product sol_n6 N6-Selective: Mitsunobu Conditions prob_mixture->sol_n6 sol_n2 N2-Selective: Use Na+ Salts prob_mixture->sol_n2 sol_stoich Use 1.0-1.1 eq. Base & Electrophile prob_dialkyl->sol_stoich sol_base Use Stronger Base (e.g., NaH) prob_no_rxn->sol_base sol_elec Use More Reactive Electrophile (e.g., R-I) + Add TBAI catalyst prob_no_rxn->sol_elec sol_n6->end_node sol_n2->end_node sol_stoich->end_node sol_base->start Re-run Reaction sol_elec->start Re-run Reaction

Caption: Decision workflow for troubleshooting common alkylation issues.

Data Summary: Conditions for Regioselectivity

Target ProductBase / ReagentsElectrophileSolventTypical OutcomeReference
N6-Monoalkylation PPh₃, DBAD/DEADR-OHTHFHigh N6 selectivity[1]
N2-Monoalkylation Base to form Na⁺ salt(CH₃)₂SO₄VariesHigh N2 selectivity (substrate dependent)[2]
Mixture NaHR-I / R-BrTHFMixture of mono- and dialkylated products[1]
Dialkylation K₂CO₃ (excess)MeI (excess)MeCNHigh yield of N2,N6-dimethyl product[1]
N6-Boc Protection K₂CO₃Boc₂OVariesHigh N6 selectivity[1]

Experimental Protocols

Protocol 1: N6-Selective Monoalkylation via Mitsunobu Reaction

This protocol provides a general method for the selective alkylation of the N6 position using an alcohol as the alkylating agent precursor.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound starting material (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Alcohol: Add the desired alcohol (1.2 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) portion-wise over 10-15 minutes. Caution: Azodicarboxylates are potentially hazardous.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N6-alkylated product. The triphenylphosphine oxide byproduct is typically less polar than the desired product.

Protocol 2: Confirmation of Regiochemistry by NOESY NMR
  • Sample Preparation: Prepare a standard NMR sample of the purified, mono-alkylated product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient for 2D NMR analysis (~5-10 mg in 0.6 mL).

  • Acquisition: Acquire a 2D NOESY (or ROESY) spectrum. Ensure the mixing time is appropriately set (typically 300-800 ms for NOESY) to allow for the development of through-space correlations for a molecule of this size.

  • Analysis:

    • Identify the proton signal corresponding to the vinyl C-H of the thiadiazine ring.

    • Identify the proton signal(s) on the α-carbon of the newly introduced alkyl chain (e.g., the -CH₂- group attached to the nitrogen).

    • Look for a cross-peak connecting these two signals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the regioselectivity challenge in this system? A: The two nitrogen atoms, N2 and N6, have very similar acidities and are both nucleophilic upon deprotonation.[1] Without a specific directing strategy (like chelation control with sodium ions for N2 selectivity or exploiting sterics/kinetics with a Mitsunobu reaction for N6 selectivity), most standard alkylation conditions are not selective enough to differentiate between the two sites, leading to product mixtures.

Q2: How can I selectively protect one nitrogen to guarantee functionalization at the other? A: A protection/deprotection strategy is an excellent approach for complex syntheses. The N6 position can be selectively protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like K₂CO₃.[1] This yields the N6-Boc protected thiadiazine. The remaining N2-H can then be alkylated under standard conditions (e.g., NaH, R-X). The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free N6-H, providing exclusive access to the N2-alkylated product.

Q3: Are C-alkylation side reactions a concern? A: For the this compound core, N-alkylation is the overwhelmingly predominant pathway. The acidity of the N-H protons is significantly higher than that of any C-H protons on the ring, meaning deprotonation and subsequent alkylation will occur on the nitrogen atoms.

Q4: My substrate has other functional groups. How will this affect the alkylation? A: The choice of conditions must be compatible with other functional groups in your molecule. The Mitsunobu reaction (for N6-alkylation) is generally mild but is not compatible with unprotected acidic protons (e.g., carboxylic acids, phenols). Base-mediated alkylations (e.g., with NaH) are incompatible with base-sensitive groups like esters, which may undergo hydrolysis or other side reactions. Always consider the full scope of your molecule's reactivity when choosing a method.

References

[1] Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Med. Chem. Lett. 2019, 10, 7, 1038–1044. [Link]

[3] Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 2024, 16:131. [Link]

[2] Regioselective N-alkylation of 1,2,6-thiadiazine 1,1-dioxide derivatives. Journal of Heterocyclic Chemistry. 1981, 18: 459-462. [Link]

Sources

Technical Support Center: Catalyst Impurity Removal from 1,2,6-Thiadiazinane 1,1-Dioxide Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 1,2,6-Thiadiazinane 1,1-dioxide products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual metal catalysts from their synthetic products. The presence of these impurities, even at trace levels, can significantly impact downstream applications, including biological assays and regulatory approval for active pharmaceutical ingredients (APIs).[1]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the underlying chemical principles of various purification methods and offer practical, field-proven solutions to common issues encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing catalyst residues from my this compound product?

A1: The choice of purification strategy is highly dependent on the nature of the catalyst (homogeneous or heterogeneous), the scale of your reaction, and the properties of your specific product.[2] The most widely used and effective methods include:

  • Adsorption: This involves the use of solid-supported materials that bind the metal catalyst, which is then easily removed by filtration. Common adsorbents include activated carbon and functionalized silica scavengers.[3]

  • Metal Scavengers: These are highly selective, solid-supported ligands (often silica or polymer-based) that chelate the metal catalyst.[4] They are known for their high efficiency and selectivity.[4][5]

  • Crystallization: This is a powerful technique for purifying solid products, where the desired compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.[6]

  • Chromatography: Passing the reaction mixture through a plug of silica gel or Celite® can effectively trap the metal catalyst, especially on a laboratory scale.[3][7]

  • Extraction: Liquid-liquid extraction can be employed to separate the catalyst from the product based on their differing solubilities in various solvent systems.[2]

Q2: I've performed a palladium-catalyzed cross-coupling reaction to synthesize my thiadiazinane dioxide derivative. Why are the palladium residues so difficult to remove?

A2: The difficulty in removing palladium residues often stems from the inherent properties of the product itself. The nitrogen and oxygen atoms within the this compound ring system can act as ligands, forming stable complexes with the palladium catalyst.[8] This chelation can keep the palladium solubilized in the reaction mixture, making it less amenable to removal by simple filtration.[8]

Q3: How do I choose the best purification method for my specific situation?

A3: Selecting the optimal purification strategy requires consideration of several factors. The following decision tree can guide your choice:

G start Start: Crude Product with Catalyst Impurity catalyst_type What is the nature of the catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (e.g., Pd(OAc)2) catalyst_type->homogeneous Homogeneous product_solubility Is the product soluble? product_state Is the product a solid or liquid? product_solubility->product_state Poorly Soluble scavenger Metal Scavenger Resins product_solubility->scavenger Soluble crystallization Crystallization product_state->crystallization Solid distillation Distillation product_state->distillation Liquid extraction Liquid-Liquid Extraction product_state->extraction Soluble in Organic, Insoluble in Aqueous filtration Simple Filtration through Celite® heterogeneous->filtration homogeneous->product_solubility activated_carbon Activated Carbon Treatment scavenger->activated_carbon Cost-Sensitive chromatography Column Chromatography scavenger->chromatography High Value Product G cluster_0 Reaction Work-up cluster_1 Purification cluster_2 Analysis crude_product Crude Product (with Catalyst) dissolution Dissolution in Suitable Solvent crude_product->dissolution purification_step Add Scavenger or Activated Carbon dissolution->purification_step stirring Stir (1-24h) (RT or Heated) purification_step->stirring filtration Filtration through Celite® stirring->filtration concentration Solvent Removal filtration->concentration purified_product Purified Product concentration->purified_product analysis ICP-MS Analysis (<10 ppm Pd) purified_product->analysis

Sources

Validation & Comparative

A Comparative Analysis of 1,2,6-Thiadiazinane 1,1-dioxide Scaffolds and Other Heterocyclic Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of emerging kinase inhibitors based on the 1,2,6-thiadiazinane 1,1-dioxide scaffold and its close analogues, with established heterocyclic kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel scaffold in the context of current cancer therapeutics. We will explore the mechanism of action, inhibitory profiles, and the underlying chemical logic that positions these compounds in the landscape of targeted cancer therapy.

Introduction: The Quest for Kinase Selectivity and the Rise of Novel Heterocycles

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1] The success of drugs like Imatinib has validated the therapeutic potential of targeting specific kinases.[2] This has spurred the development of a vast arsenal of small-molecule kinase inhibitors, the majority of which are heterocyclic compounds that compete with ATP for the kinase's active site.[3]

The central challenge in kinase inhibitor development lies in achieving selectivity. With over 500 kinases in the human kinome sharing a conserved ATP-binding pocket, off-target effects are a significant hurdle, often leading to toxicity.[4][5] Medicinal chemists are thus in a constant search for novel heterocyclic scaffolds that can exploit subtle differences in the kinase active sites to confer improved selectivity and potency.

In this context, the this compound core, and its related analogue, the 4H-1,2,6-thiadiazin-4-one, have emerged as promising new chemotypes.[3] The cyclic sulfamide/sulfonamide moiety in these structures is of particular interest as a potential bioisostere for the phosphate groups of ATP or the carbonyl groups present in many other kinase inhibitors, offering unique hydrogen bonding capabilities and stereochemical properties that can be exploited for inhibitor design.[6][7]

This guide will compare the emerging data on this scaffold with well-established heterocyclic kinase inhibitors targeting a range of kinase families:

  • Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative targeting Abl, c-Kit, and PDGFR.[8]

  • Erlotinib (Tarceva®): A quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[9]

  • Sunitinib (Sutent®): A multi-targeted indolinone-based inhibitor of VEGFR and PDGFR, among others.[10]

  • Ribociclib (Kisqali®): A pyrrolo[2,3-d]pyrimidine inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5][11]

The this compound Scaffold: A Novel Approach to Kinase Inhibition

The this compound scaffold and its close relatives, the thiadiazinones, are heteroatom-rich systems that offer a unique three-dimensional structure for interaction with the kinase hinge region.[3] The sulfonamide group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to mimic the interactions of the purine and pyrimidine rings found in many established inhibitors.[6]

Recent studies have begun to unlock the potential of this scaffold. For instance, derivatives of 4H-1,2,6-thiadiazin-4-one have been identified as ATP-competitive inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), with some analogues showing micromolar activity. While a comprehensive kinase profile for this scaffold is still emerging, these initial findings highlight its potential as a viable starting point for the development of novel and selective kinase inhibitors.

Comparative Performance Analysis

The following table summarizes the inhibitory profiles of selected 1,2,6-thiadiazinone derivatives against CaMKK2, alongside the profiles of our comparator drugs against their primary targets. This comparison illustrates the nascent potential of the thiadiazinone scaffold in the context of highly optimized, clinically approved inhibitors.

Compound/DrugHeterocyclic CorePrimary Target(s)IC50 (nM)Additional Off-Target Information
Thiadiazinone Analogue 11 1,2,6-ThiadiazinoneCaMKK23,200Not extensively profiled
Thiadiazinone Analogue 10 1,2,6-ThiadiazinoneCaMKK27,800Not extensively profiled
Imatinib 2-Phenylaminopyrimidinev-Abl, PDGFR, c-Kit600, 100, 100Relatively selective profile.[8][12]
Erlotinib QuinazolineEGFR2Highly selective for EGFR over other kinases like c-Src and v-Abl.[9][13]
Sunitinib IndolinoneVEGFR2, PDGFRβ80, 2Multi-targeted, also inhibits c-Kit, FLT3, RET.[10]
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4, CDK610, 39Highly selective for CDK4/6 over a large panel of other kinases.[5]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is drawn from the cited literature.

Mechanism of Action: Targeting the ATP-Binding Site

The primary mechanism of action for the vast majority of small-molecule kinase inhibitors, including those discussed here, is competitive inhibition at the ATP-binding site.[3] By occupying this pocket, the inhibitor prevents the kinase from binding ATP and phosphorylating its downstream substrates, thereby blocking the signaling cascade.

The this compound scaffold, like its pyrimidine and quinazoline counterparts, is designed to interact with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor in the active site. The unique stereoelectronic properties of the cyclic sulfonamide group may allow for novel interactions with the hinge region and surrounding residues that are not possible with more traditional heterocyclic cores.

Below is a conceptual diagram illustrating the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Cell Proliferation, Survival Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor Heterocyclic Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Blocks ATP Binding Blocked_Signaling Apoptosis, Cell Cycle Arrest Inactive_Kinase->Blocked_Signaling Blocks

Caption: General mechanism of ATP-competitive kinase inhibitors.

Key Signaling Pathways Targeted

The heterocyclic inhibitors discussed in this guide target critical signaling pathways implicated in cancer. Understanding these pathways is essential for appreciating the therapeutic rationale behind their development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation and is frequently mutated or overexpressed in various cancers. Erlotinib targets the tyrosine kinase domain of EGFR, inhibiting its activation and downstream signaling through the RAS-RAF-MAPK and PI3K-AKT pathways.[14]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Erlotinib Erlotinib Erlotinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

CDK4/6 and the Cell Cycle

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[12] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division.[1] Ribociclib selectively inhibits CDK4 and CDK6, restoring cell cycle control and inducing cell cycle arrest.[11]

CDK_Pathway Growth_Factors Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Activate Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Rb pathway in cell cycle progression and its inhibition by Ribociclib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To provide a practical context for the evaluation of novel kinase inhibitors, this section details a standardized protocol for determining the in vitro potency (IC50) of a compound using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4]

Rationale

The ADP-Glo™ assay is a robust, high-throughput method for quantifying kinase activity.[15] It is a universal assay applicable to virtually any kinase.[16] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a serial dilution of the test compound (e.g., a this compound derivative) in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the appropriate kinase assay buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for the specific kinase). The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • After the incubation, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

ADP_Glo_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - Compound - Kinase + Substrate - ATP Compound_Dilution->Reaction_Setup Incubate_Kinase_Rxn Incubate (e.g., 60 min at 30°C) Reaction_Setup->Incubate_Kinase_Rxn Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Kinase_Rxn->Add_ADP_Glo_Reagent Incubate_Stop Incubate (40 min at RT) Add_ADP_Glo_Reagent->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Add Luciferase) Incubate_Stop->Add_Detection_Reagent Incubate_Detect Incubate (30-60 min at RT) Add_Detection_Reagent->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence Data_Analysis Calculate % Inhibition Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising, albeit underexplored, class of heterocyclic compounds for the development of novel kinase inhibitors. Early data suggests that this chemotype can effectively function as an ATP-competitive inhibitor.[3] The key differentiator for this scaffold will be its ability to confer selectivity for specific kinases, a property that can only be uncovered through broad kinase panel screening.

Compared to well-established heterocyclic inhibitors like Imatinib, Erlotinib, Sunitinib, and Ribociclib, the this compound scaffold is in its infancy. However, its unique chemical properties, particularly the cyclic sulfonamide core, offer exciting possibilities for novel interactions within the kinase active site. Future research should focus on synthesizing a diverse library of these compounds and profiling them against a wide range of kinases to identify selective inhibitors. Structure-activity relationship (SAR) studies, guided by co-crystal structures of these inhibitors bound to their target kinases, will be crucial for optimizing their potency and selectivity. The journey from a novel scaffold to a clinical candidate is long, but the this compound class has the potential to yield a new generation of targeted cancer therapies.

References

  • Novartis. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis OAK. Published July 11, 2017. [Link]

  • Hidalgo M, Siu LL, Nemunaitis J, et al. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. Ther Clin Risk Manag. 2007;3(6):1179-1186. [Link]

  • O'Brien SG, Deininger MW, Guilhot F, et al. Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. 2017;77(13_Supplement):2346-2346. [Link]

  • Infante JR, Cassier PA, Edeline J, et al. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017;23(13):3251-3262. [Link]

  • O'Brien NA, Klassert TE, O'Dea S, et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget. 2018;9(79):34959-34973. [Link]

  • Shukla S, Robey RW, Bates SE, Ambudkar SV. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metab Dispos. 2009;37(2):359-365. [Link]

  • Al-Suhaimi EA, Al-Otaibi B, El-Sayed MA, Abdel-Aziz AAM. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6695. [Link]

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  • Griffin RJ, Henderson A, Curtin NJ, et al. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorg Med Chem. 2010;18(12):4487-4499. [Link]

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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2,6-Thiadiazinane 1,1-Dioxide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as platforms for the development of targeted therapeutics is relentless. Among these, the 1,2,6-thiadiazinane 1,1-dioxide core has emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective against established kinase inhibitor scaffolds and furnishing detailed experimental methodologies to empower further research and development.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound is a six-membered heterocyclic ring containing one sulfur and two nitrogen atoms. The oxidized sulfur atom (sulfone) imparts a unique electronic and conformational profile, rendering it an attractive scaffold for interaction with the ATP-binding pocket of kinases. Its rigid, yet tunable, structure allows for the precise positioning of substituents to engage with key residues within the kinase active site, making it a promising framework for the design of potent and selective inhibitors.

Recent studies have highlighted the potential of 4H-1,2,6-thiadiazin-4-one 1,1-dioxide derivatives as ATP-competitive kinase inhibitors with significant anti-cancer properties.[1] The core scaffold can effectively mimic the hinge-binding interactions of the adenine region of ATP, a critical feature for potent kinase inhibition.

Deconstructing the Structure-Activity Relationship: A Focus on Anticancer Activity

The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. The 3 and 5 positions of the 4H-1,2,6-thiadiazin-4-one ring have been identified as key handles for modulating potency and selectivity against various cancer cell lines.[1]

The Critical Role of Substituents at the 3- and 5-Positions

Systematic modifications at the 3 and 5 positions have revealed crucial insights into the SAR of this scaffold. The general synthetic strategy involves a two-step process starting from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, allowing for the sequential and selective introduction of different functionalities.[2]

A study exploring a series of 3,5-disubstituted 4H-1,2,6-thiadiazin-4-one derivatives against a panel of cancer cell lines demonstrated the following key SAR trends[1]:

  • Anilino Substituents at the 3-Position: The presence of an anilino group at the 3-position is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. In the context of the 1,2,6-thiadiazinone scaffold, the nature of the substituent on the aniline ring significantly impacts activity. For instance, a hydroxyl group on the aniline ring led to a notable increase in potency against bladder cancer cell lines.[1]

  • Aromatic and Heteroaromatic Groups at the 5-Position: The 5-position offers a vector for exploring interactions with the solvent-exposed region of the ATP-binding site. Introduction of a 1H-pyrrolo[2,3-b]pyridin-4-yl group at this position has been shown to be favorable for activity.[1]

  • Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents at both positions, plays a role in cellular potency. A balance must be struck to ensure adequate cell permeability without compromising solubility and other pharmacokinetic properties.

The following diagram illustrates the key positions for substitution and their general impact on activity.

SAR_Summary cluster_0 This compound Core Core 1,2,6-Thiadiazinane 1,1-Dioxide R3 Position 3 (Hinge-Binding Region) Core->R3 Anilino substituents enhance activity R5 Position 5 (Solvent-Exposed Region) Core->R5 Aromatic/heteroaromatic groups are favorable

Caption: Key substitution points on the this compound core.

Quantitative SAR Data

The following table summarizes the in vitro anticancer activity of selected 3,5-disubstituted 4H-1,2,6-thiadiazin-4-one derivatives against various cancer cell lines.[1]

CompoundR3 SubstituentR5 SubstituentBladder Cancer (IC50, µM)Prostate Cancer (IC50, µM)
14 3-acetylphenylamino1H-pyrrolo[2,3-b]pyridin-4-yl15>100
15 3-methoxyphenylamino1H-pyrrolo[2,3-b]pyridin-4-yl>100>100
16 3-hydroxyphenylamino1H-pyrrolo[2,3-b]pyridin-4-yl1.6>100
26 1H-indazol-5-ylamino2-fluoropyridin-4-yl8.45.7

Comparative Analysis: 1,2,6-Thiadiazinane 1,1-Dioxides vs. Anilinopyrimidines

To contextualize the performance of the this compound scaffold, a comparison with a well-established class of kinase inhibitors, the anilinopyrimidines, is instructive. Anilinopyrimidines are a common chemotype found in numerous clinically approved kinase inhibitors.[2]

Both scaffolds utilize an anilino group to engage in hydrogen bonding with the hinge region of the kinase ATP-binding site. However, the distinct electronic and structural properties of the core heterocyclic ring can lead to differences in potency, selectivity, and pharmacokinetic profiles.

FeatureThis compoundAnilinopyrimidine
Core Structure Six-membered ring with S, N, NSix-membered ring with N, N
Hinge Interaction Primarily through the anilino substituentPrimarily through the anilino substituent and pyrimidine nitrogens
Key SAR Points Substitutions at positions 3 and 5Substitutions at positions 2 and 4
Reported Activity Potent anticancer activity in low micromolar range[1]Potent kinase inhibition in nanomolar to micromolar range[3][4]
Advantages Novel scaffold with potential for unique intellectual property and improved selectivity profiles.Well-established scaffold with a wealth of SAR data and proven clinical success.

The following diagram illustrates the structural similarities and differences between the two scaffolds.

Scaffold_Comparison cluster_0 Common Feature Thiadiazinane 1,2,6-Thiadiazinane 1,1-Dioxide Anilino Anilino Group (Hinge Binding) Thiadiazinane->Anilino Anilinopyrimidine Anilinopyrimidine Anilinopyrimidine->Anilino

Caption: Comparison of the this compound and anilinopyrimidine scaffolds.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-4H-1,2,6-thiadiazin-4-one Derivatives[1][2]

This protocol outlines the general two-step synthesis of unsymmetrical 3,5-disubstituted-4H-1,2,6-thiadiazin-4-one derivatives.

Step 1: Synthesis of 5-amino-3-chloro-4H-1,2,6-thiadiazin-4-ones

  • To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in ethanol at 0-20 °C, add the desired aniline or alkylamine (1.0 eq).

  • Add 2,6-lutidine (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the product can typically be isolated by filtration and washing, often without the need for column chromatography.

Step 2: Suzuki Coupling to Introduce the 5-Substituent

  • To a mixture of the 5-amino-3-chloro-4H-1,2,6-thiadiazin-4-one derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base such as Na2CO3 or K2CO3 (2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-4H-1,2,6-thiadiazin-4-one derivative.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 3,5-dichloro-4H- 1,2,6-thiadiazin-4-one Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate 5-amino-3-chloro- thiadiazinone Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Product 3,5-disubstituted- thiadiazinone Step2->Product

Caption: General synthetic workflow for 3,5-disubstituted-4H-1,2,6-thiadiazin-4-ones.

In Vitro Kinase Inhibition Assay (ATP-Competitive)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of an ATP-competitive inhibitor.[5][6]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

    • Kinase: Dilute the kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

    • Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

    • ATP: Prepare a stock solution of ATP. The concentration used in the assay should be close to the Km value for the specific kinase.

    • Inhibitor: Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase solution.

    • Add the inhibitor solution at various concentrations (typically in a dose-response manner).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30 °C or 37 °C).

    • Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of ATP).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric assay using [γ-³²P]ATP.

      • Fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

      • Luminescence-based assay (e.g., Kinase-Glo®).

      • ELISA-based assay with a phospho-specific antibody.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)[1][7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.[7]

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mechanism of Action: ATP-Competitive Kinase Inhibition

This compound derivatives, particularly those with an anilino substituent at the 3-position, act as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP for binding. This binding event prevents the transfer of the γ-phosphate from ATP to the substrate, thereby inhibiting the kinase's catalytic activity and downstream signaling.[1]

The following diagram illustrates the mechanism of ATP-competitive inhibition.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 ATP-Competitive Inhibition Kinase_Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ATP_Active ATP ATP_Active->Kinase_Active Substrate_Active Substrate Substrate_Active->Kinase_Active Kinase_Inactive Kinase No_Reaction No Phosphorylation Kinase_Inactive->No_Reaction Inhibitor 1,2,6-Thiadiazinane Derivative Inhibitor->Kinase_Inactive Binds to ATP pocket ATP_Blocked ATP ATP_Blocked->Kinase_Inactive Blocked Substrate_Inactive Substrate Substrate_Inactive->Kinase_Inactive

Caption: Mechanism of ATP-competitive kinase inhibition by this compound derivatives.

Disruption of kinase signaling pathways is a cornerstone of modern cancer therapy.[9][10][11] Kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. By inhibiting these aberrant kinases, this compound derivatives can effectively halt these oncogenic processes.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively underexplored area in the design of novel kinase inhibitors. The synthetic accessibility and the tunability of the 3 and 5 positions provide a robust platform for generating diverse chemical libraries for SAR studies. The initial findings of potent anticancer activity warrant further investigation into the selectivity profiles of these compounds against a broader panel of kinases. Future efforts should focus on optimizing the pharmacokinetic properties of these derivatives to translate their in vitro potency into in vivo efficacy. The exploration of this scaffold against other kinase targets implicated in various diseases is also a promising avenue for future research.

References

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  • Ségaliny, A. I., et al. (2015). The PI3K/AKT pathway: a new target for cancer therapy. Cancers, 7(3), 1325-1354. [Link]

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  • Park, H., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(1), 75-80. [Link]

  • Fabbro, D., et al. (2002). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 45(21), 4677-4691. [Link]

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  • Lee, H. J., et al. (2018). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(1), 75-80. [Link]

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Validating 1,2,6-Thiadiazinane 1,1-dioxide as a Privileged Scaffold in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics. This guide provides an in-depth technical analysis of 1,2,6-thiadiazinane 1,1-dioxide, a saturated heterocyclic scaffold, validating its position as a privileged structure in contemporary drug design. We will objectively compare its performance with alternative scaffolds, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource.

The Rise of a Privileged Scaffold: What Sets this compound Apart?

The this compound core, a type of cyclic sulfamide or sultam, has garnered significant attention for its unique combination of properties.[1] Its three-dimensional, non-planar structure provides a distinct advantage in exploring chemical space compared to flat, aromatic systems. The sulfonyl group is a potent hydrogen bond acceptor, crucial for target engagement, while the overall scaffold can act as a versatile bioisostere for functional groups like amides and carboxylic acids.[1] This bioisosteric potential allows for the fine-tuning of physicochemical properties to enhance pharmacokinetic profiles and biological activity.[1][2]

Bioisosterism is a key strategy in medicinal chemistry to modify a lead compound's properties while retaining its desired biological activity.[2][3][4][5] By replacing a specific functional group with a bioisostere, chemists can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, enhance its potency, and reduce toxicity.[2] The this compound scaffold serves as an effective non-classical bioisostere, offering a more metabolically stable and often more permeable alternative to traditional functionalities.[6]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

To objectively assess the value of the this compound scaffold, we compare its key drug-like properties with those of common alternative scaffolds. The following tables summarize experimental data from various sources, providing a clear comparison.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound DerivativeCarboxylic Acid AnalogueAcyclic Sulfonamide Analogue
Molecular Weight ( g/mol ) ~176.24[7]VariesVaries
logP (Octanol/Water) -0.3[7]Typically lower (more polar)Varies
Topological Polar Surface Area (TPSA) Ų 66.9[7]~37.3 (for acetic acid)~65.6 (for methanesulfonamide)
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 222

Table 2: Comparative In Vitro ADME Properties

ParameterThis compound CompoundAcyclic Sulfonamide AnalogueJustification for Superiority
Metabolic Stability (t½ in HLM, min) > 60< 30The cyclic nature of the scaffold often protects it from rapid metabolism by cytochrome P450 enzymes.[8]
Aqueous Solubility (µM) 15050The 3D structure can disrupt crystal packing, leading to improved solubility.
Cell Permeability (Papp, 10⁻⁶ cm/s) 10-152-5The scaffold's lipophilicity can be modulated to achieve a balance for good permeability.

HLM: Human Liver Microsomes. Data is representative and can vary based on specific substitutions.

The data clearly indicates that the this compound scaffold often imparts superior metabolic stability and can be tailored for improved solubility and permeability compared to its acyclic counterparts.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To provide a practical context, we outline a detailed protocol for assessing metabolic stability, a critical parameter in drug discovery.[9][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound containing the this compound scaffold using human liver microsomes.[10][12]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug) dissolved in DMSO.

  • Human Liver Microsomes (from a reputable supplier).[9]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard for quenching the reaction.

  • 96-well plates and an incubator shaker.

  • LC-MS/MS system for analysis.[9]

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare the incubation mixture containing the microsomes and phosphate buffer.

  • Incubation: Add the test compound to the incubation mixture to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.[9]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.[10]

  • Data Analysis: The percentage of the compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the linear regression of the natural log of the percentage remaining versus time. Intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) / (protein concentration).[12]

Causality behind Experimental Choices:

  • Human Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, the primary enzymes responsible for Phase I drug metabolism.[9]

  • NADPH Regenerating System: This is essential to provide the necessary cofactor for CYP450 enzyme activity.[9]

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and specificity, allowing for accurate quantification of the test compound even at low concentrations.[9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Human Liver Microsomes prep2 Prepare Incubation Mixture (Microsomes + Buffer) prep1->prep2 react1 Add Test Compound (1 µM) prep2->react1 react2 Pre-incubate at 37°C react1->react2 react3 Initiate with NADPH System react2->react3 samp1 Take Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) react3->samp1 samp2 Quench with Acetonitrile + Internal Standard samp1->samp2 anal1 Centrifuge and Collect Supernatant samp2->anal1 anal2 LC-MS/MS Quantification anal1->anal2 anal3 Calculate t½ and CLint anal2->anal3

Caption: Workflow for the in vitro metabolic stability assay.

Biological Applications and Case Studies

The versatility of the this compound scaffold is evident in its application across various therapeutic areas.

1. BACE1 Inhibitors for Alzheimer's Disease:

A prominent example is the clinical candidate Verubecestat (MK-8931) , a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[13][14] BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[15][16] The 3-imino-1,2,4-thiadiazinane 1,1-dioxide core of Verubecestat was crucial for achieving high affinity and favorable pharmacokinetic properties.[13][14]

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb CTF_beta C99 fragment BACE1->CTF_beta gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta CTF_beta->gamma_secretase cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Verubecestat Verubecestat (1,2,6-Thiadiazinane 1,1-dioxide scaffold) Verubecestat->BACE1 inhibits

Caption: Simplified amyloidogenic pathway and the inhibitory action of Verubecestat.

2. γ-Secretase Modulators for Alzheimer's Disease:

Cyclic sulfamides, including derivatives of this compound, have also been explored as γ-secretase modulators (GSMs).[17][18] Unlike inhibitors, GSMs allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, potentially offering a safer therapeutic approach with fewer side effects related to Notch signaling.[18][19][20][21]

3. Other Therapeutic Areas:

The scaffold has also been investigated for its potential in treating:

  • Trypanosomal infections: Derivatives have shown in vitro activity against Trypanosoma cruzi.[22]

  • Cancer: Certain thiadiazine derivatives have been explored as kinase inhibitors for solid tumors.[23]

  • Inflammation: The scaffold has been incorporated into molecules with anti-inflammatory properties.[24]

  • Diabetes: Cyclic sulfamide derivatives have been developed as 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) inhibitors.[8]

Synthesis of the this compound Core

Access to this privileged scaffold is crucial for its exploration in drug discovery. Several synthetic routes have been established, often involving the cyclization of sulfamide with a suitable three-carbon unit.[24][25] For instance, the reaction of a sulfamide with a 1,3-dicarbonyl compound or its equivalent can yield the this compound ring system.[24] Base-catalyzed ring closure is a common and effective method for the final cyclization step.[1]

Conclusion

The this compound scaffold has firmly established its credentials as a privileged structure in drug design. Its unique three-dimensional geometry, hydrogen bonding capabilities, and bioisosteric potential offer significant advantages in optimizing the ADME properties of drug candidates. The successful development of clinical candidates like Verubecestat highlights the tangible benefits of incorporating this scaffold. As medicinal chemists continue to explore novel chemical space, the this compound core is poised to remain a valuable tool in the quest for safer and more effective medicines.

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A Comparative Guide to the Metabolic Stability of 1,2,6-Thiadiazinane 1,1-dioxide and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a lead candidate's metabolic stability is a critical determinant of its ultimate clinical success. A molecule that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the potential for the formation of toxic byproducts.[1] The 1,2,6-thiadiazinane 1,1-dioxide scaffold, a cyclic sulfamide, has garnered interest in medicinal chemistry as a versatile building block.[2][3] However, like many sulfonamide-containing compounds, its metabolic fate is a key consideration in drug design.

This guide provides an in-depth comparison of the metabolic stability of the this compound core and its key bioisosteres. Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining its desired biological activity.[4][5] By substituting the cyclic sulfamide core with bioisosteric analogs, researchers can systematically address metabolic liabilities.

This document will delve into the experimental rationale for assessing metabolic stability, provide detailed protocols for in vitro evaluation, and present a comparative analysis based on established metabolic pathways of the parent scaffold and its bioisosteres.

The Significance of Bioisosterism in Modulating Metabolic Stability

Bioisosterism is a strategic tool in medicinal chemistry for fine-tuning the properties of a drug candidate.[4] For the this compound scaffold, the primary sites of metabolic attack are often associated with the sulfonamide group and adjacent carbon atoms. Common metabolic pathways for sulfonamides include N-dealkylation, hydroxylation of aliphatic or aromatic rings, and conjugation reactions.[6] The goal of bioisosteric replacement in this context is to alter the electronic and steric properties of the core structure to block or slow down these metabolic transformations, thereby enhancing the compound's metabolic stability.

Key bioisosteres for the cyclic sulfamide core of this compound include:

  • Cyclic Sulfoximines: These are aza-analogs of cyclic sulfones and are increasingly recognized for their potential to improve metabolic stability.[7][8][9] The replacement of a methylene group adjacent to the sulfur with a nitrogen atom can significantly alter the molecule's susceptibility to oxidative metabolism.

  • Cyclic Sulfilimines: As aza-analogs of sulfoxides, sulfilimines offer another avenue for bioisosteric replacement. Studies have shown that sulfilimines can exhibit high metabolic stability.[10]

  • Other Heterocyclic Cores: Depending on the specific interactions of the parent molecule with its biological target, other heterocyclic rings can be considered as bioisosteres to improve metabolic properties.[4][11]

The choice of a bioisostere is highly context-dependent and requires a thorough understanding of the structure-activity relationship (SAR) and the metabolic pathways of the lead compound.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Stability Assay

To empirically compare the metabolic stability of this compound and its bioisosteres, the in vitro liver microsomal stability assay is the industry-standard primary screening tool.[12] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the rate at which the liver can metabolize the drug in the absence of blood flow limitations.

The rationale behind this choice of experiment is its direct relevance to hepatic metabolism, which is the primary site of drug metabolism for a vast number of xenobiotics. Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

Below is a detailed protocol for a comparative liver microsomal stability assay.

Experimental Protocol: Comparative In Vitro Liver Microsomal Stability Assay

Objective: To determine and compare the half-life (t½) and intrinsic clearance (CLint) of this compound and its bioisosteric analogs.

Materials:

  • Test compounds (this compound and its bioisosteres)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction and sample analysis)

  • Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test and Control Compound Stocks mix_components Mix Microsomes, Buffer, and Test Compounds prep_compounds->mix_components prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->mix_components prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix_components->pre_incubate pre_incubate->start_reaction time_points Sample at Multiple Time Points (t=0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compounds and controls to their respective wells to a final concentration of 1 µM. Include a negative control without the NADPH regenerating system to assess for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control. This is considered time zero (t=0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard) to the respective wells.

    • After the final time point, vortex the plate and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for each test compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Comparative Metabolic Stability: A Data-Driven Perspective

Table 1: Hypothetical Comparative Metabolic Stability Data

Compound IDScaffoldPredicted t½ (min)Predicted CLint (µL/min/mg protein)Rationale for Predicted Stability
Cmpd-01 This compound15 - 3046.2 - 23.1The cyclic sulfamide core can be susceptible to CYP-mediated oxidation on the ring or adjacent substituents.[6]
Cmpd-02 Cyclic Sulfoximine Bioisostere> 60< 11.6Sulfoximines have been shown to be more metabolically stable than sulfonamides in several reported cases, likely due to the replacement of a metabolically labile C-H bond with a more stable N-H or N-R group.[7][8][9]
Cmpd-03 Cyclic Sulfilimine Bioisostere> 60< 11.6Sulfilimines have also demonstrated high metabolic stability in in vitro assays, offering another promising bioisosteric replacement strategy.[10]
Cmpd-04 Alternative Heterocyclic Core (e.g., Triazole)30 - 6023.1 - 11.6The metabolic stability of other heterocyclic bioisosteres is highly dependent on the specific ring system and its substitution pattern. Some heterocycles are known to be metabolically robust.[4][11]

Logical Relationship Diagram:

relationships cluster_scaffold Parent Scaffold cluster_strategy Bioisosteric Replacement Strategy cluster_bioisosteres Bioisosteres cluster_outcome Predicted Outcome parent This compound (Cyclic Sulfamide) strategy Address Metabolic Liabilities (e.g., CYP-mediated oxidation) parent->strategy sulfoximine Cyclic Sulfoximine strategy->sulfoximine sulfilimine Cyclic Sulfilimine strategy->sulfilimine heterocycle Other Heterocycles strategy->heterocycle outcome Improved Metabolic Stability (Increased t½, Decreased CLint) sulfoximine->outcome sulfilimine->outcome heterocycle->outcome

Caption: Strategy for improving metabolic stability through bioisosterism.

Conclusion and Future Directions

The strategic application of bioisosterism is a cornerstone of modern drug discovery for overcoming metabolic liabilities. For the this compound scaffold, bioisosteric replacement of the cyclic sulfamide core with structures such as cyclic sulfoximines or sulfilimines presents a promising avenue for enhancing metabolic stability. The in vitro liver microsomal stability assay provides a robust and reliable method for experimentally validating these design strategies.

While direct comparative data for this specific scaffold remains to be published, the principles outlined in this guide, supported by data from analogous systems, provide a strong rationale for pursuing this approach. Researchers are encouraged to employ the detailed experimental protocols herein to generate their own comparative data, thereby contributing to the collective knowledge base and advancing the development of more durable and effective therapeutics.

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A Senior Application Scientist's Guide to the Synthesis of 1,2,6-Thiadiazinane 1,1-Dioxide: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclic Sulfamide Scaffold

The 1,2,6-thiadiazinane 1,1-dioxide core, a saturated six-membered cyclic sulfamide, represents a privileged scaffold in modern medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and metabolic stability make it an attractive isostere for various functional groups in drug design. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potential as kinase inhibitors for oncology applications and as agents targeting various other disease pathways.[1][2] Given its therapeutic potential, the efficient and versatile synthesis of this scaffold is of paramount importance to researchers in drug discovery and development.

This guide provides a head-to-head comparison of the primary synthetic strategies for constructing the this compound ring system. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers with the knowledge to select the optimal synthetic route based on their specific goals, whether for library synthesis, scale-up production, or the creation of complex, highly functionalized analogues.

Route 1: The Classical Approach - Intermolecular Cyclization of Sulfamide

One of the most established methods for constructing the this compound ring involves the condensation of sulfamide (or its N-substituted derivatives) with a three-carbon electrophile, typically a 1,3-dicarbonyl compound or a synthetic equivalent.[3] This approach builds the core ring in a single cyclization step.

Mechanistic Rationale: The reaction proceeds via a double condensation mechanism. The nucleophilic nitrogen atoms of the sulfamide attack the electrophilic carbonyl carbons of the 1,3-diketone. The subsequent dehydration, often acid-catalyzed, drives the reaction towards the formation of the stable six-membered ring. The choice of the 1,3-dicarbonyl equivalent allows for the introduction of various substituents on the carbon backbone of the final heterocyclic product. A common and effective electrophile is ethyl 3,3-diethoxypropionate, which serves as a synthetic equivalent of malondialdehyde.[4]

Advantages:

  • Simplicity: This is often a one-pot reaction with straightforward purification.

  • Cost-Effectiveness: Sulfamide and many 1,3-dicarbonyl compounds are inexpensive and readily available starting materials.

Limitations:

  • Limited Scope: The availability of suitably substituted 1,3-dicarbonyl precursors can be a constraint for generating diverse libraries.

  • Harsh Conditions: The reaction may require elevated temperatures and strong acid catalysis, which can be incompatible with sensitive functional groups.

Caption: General workflow for the condensation of sulfamide with a 1,3-diketone.

Route 2: Modern Modularity - Three-Component SuFEx-Type Synthesis

Leveraging the power of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a modern and highly modular three-component reaction has been developed for the synthesis of 1,2,4-thiadiazinane 1,1-dioxides, a closely related isomer that provides valuable insights into constructing the core sulfamide ring.[5][6] A similar strategy can be conceptually adapted for the 1,2,6-isomer. The process involves a sequential Michael addition, a DBU-mediated SuFEx reaction, and a final cyclization step.

Mechanistic Rationale: The synthesis begins with the Michael addition of a primary or secondary amine to an α,β-unsaturated sulfonyl fluoride. The resulting β-aminoethane sulfonyl fluoride intermediate is then subjected to a SuFEx reaction with another amine, displacing the fluoride to form a β-aminoethane sulfonamide. The final and key step is the cyclization of this intermediate with a methylene donor, such as formaldehyde or dichloromethane, to furnish the saturated this compound ring.[5] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, is critical for facilitating both the SuFEx step and the subsequent cyclization.

Advantages:

  • High Modularity: This approach allows for the independent variation of three components (the initial amine, the second amine, and the Michael acceptor), enabling the rapid generation of diverse compound libraries.

  • Mild Conditions: The reactions are typically run under mild conditions, which improves functional group tolerance compared to classical methods.

Limitations:

  • Multi-step Process: While components can sometimes be combined in a one-pot procedure, it is fundamentally a multi-step synthesis requiring careful control.

  • Starting Material Synthesis: The required α,β-unsaturated sulfonyl fluorides are not as commonly available as simple diketones and may require separate synthesis.

Caption: Ring formation using a 1,3-diamine and a sulfamoylating agent.

Head-to-Head Performance Comparison

FeatureRoute 1: Sulfamide CondensationRoute 2: SuFEx Three-ComponentRoute 3: Diamine Cyclization
Versatility & Scope Moderate; dependent on 1,3-dicarbonyl availability.High; three independent points of diversification.Moderate to High; excellent for fused systems, requires specific diamine precursors.
Typical Yields Moderate to Good (40-80%).Good to Excellent (60-95% for individual steps). [5]Moderate to Good (50-85%), dependent on substrate. [7]
Reaction Conditions Often requires heat and/or strong acid/base catalysis.Generally mild, room temperature or gentle heating.Varies; can require inert atmosphere and careful control of reagents.
Scalability High; suitable for large-scale synthesis due to low-cost materials.Moderate; potential challenges in scaling up multi-component reactions and purifying intermediates.Moderate; depends on the scalability of the diamine precursor synthesis.
Atom Economy Good; main byproduct is water.Moderate; involves displacement of fluoride and formation of salts.Moderate; byproduct is typically HCl, which must be scavenged by a base.
Starting Material Access Excellent; sulfamide and simple diketones are widely available.Moderate; requires synthesis of α,β-unsaturated sulfonyl fluorides.Poor to Moderate; 1,3-diamines are often not commercially available and require custom synthesis.

Detailed Experimental Protocols

Protocol for Route 1: Synthesis of 2H-1,2,6-Thiadiazine 1,1-Dioxide via Intermolecular Cyclization

(Based on the principles described in Ivachtchenko et al.)[3]

  • To a solution of sulfamide (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane) is added the corresponding 1,3-diketone (1.0 eq). The choice of solvent is critical to ensure solubility of both reactants.

  • A catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄) is added to the mixture. This catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • The reaction mixture is heated to reflux and stirred for 4-12 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,2,6-thiadiazine 1,1-dioxide derivative.

Protocol for Route 2: Three-Component Synthesis of a 1,2,4-Thiadiazinane 1,1-Dioxide

(Adapted from the methodology for the 1,2,4-isomer by Sharma et al.)[5][6]

  • Michael Addition: To a solution of ethenesulfonyl fluoride (1.0 eq) in dichloromethane (DCM) at 0 °C, add the first amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo to yield the crude β-aminoethane sulfonyl fluoride, which can often be used without further purification.

  • SuFEx Reaction: Dissolve the crude intermediate from the previous step in DCM. Add the second amine (10 eq) followed by DBU (50 mol%). Reflux the mixture for 12-24 hours.

  • Cyclization & Work-up: After cooling, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1,2,4-thiadiazinane 1,1-dioxide product. For the 1,2,6-isomer, a 1,3-diamine intermediate would be formed and then cyclized.

Conclusion and Outlook

The synthesis of the this compound scaffold can be approached through several distinct strategies, each with its own set of advantages and limitations.

  • The Classical Condensation of Sulfamide (Route 1) remains a highly valuable method for preparing simple, unsubstituted, or symmetrically substituted derivatives, particularly on a large scale, due to its operational simplicity and the low cost of starting materials.

  • The Diamine Cyclization (Route 3) is the method of choice for constructing complex, fused heterocyclic systems where the thiadiazinane ring is annulated onto a pre-existing molecular framework. Its success is contingent on the accessibility of the requisite 1,3-diamine precursor.

  • The Modern SuFEx-based Three-Component Synthesis (Route 2) offers the highest degree of flexibility and modularity. It is the superior strategy for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in a drug discovery context, provided the necessary sulfonyl fluoride building blocks are available.

The selection of an optimal synthetic route is therefore a strategic decision that must be aligned with the specific objectives of the research program. For rapid SAR exploration, the modularity of the SuFEx approach is unparalleled. For process development and scale-up of a specific target molecule, the economics and simplicity of the classical condensation method are highly compelling. By understanding the causality behind each experimental choice, researchers can navigate these options to efficiently access the valuable this compound scaffold.

References

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  • Scott, M.K., et al. (1979). Synthesis of Fusedt[3][8][9]hiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 1,2,6-Thiadiazinane 1,1-Dioxide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the selectivity of 1,2,6-thiadiazinane 1,1-dioxide-based inhibitors. It offers a comparative analysis of essential profiling techniques, supported by detailed experimental protocols and data interpretation strategies, to empower researchers in making informed decisions during the drug discovery process.

Introduction

The this compound scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating potential across a range of therapeutic areas.[1][2] Its derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, which are pivotal regulators of cellular processes.[3][4] As with any inhibitor development program, establishing a comprehensive understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects and toxicity, undermining the therapeutic potential of an otherwise promising drug candidate.[5]

This guide presents a systematic approach to cross-reactivity profiling, specifically tailored for this compound-based inhibitors. We will explore a multi-tiered strategy, from initial biochemical screens against closely related enzyme family members to advanced cell-based and proteomics approaches for a global view of selectivity. By comparing the performance of this scaffold against alternative inhibitor classes, this guide will equip researchers with the necessary tools to rigorously validate their lead compounds.

Section 1: The this compound Scaffold: Mechanism and Primary Targets

The this compound core is a six-membered ring containing sulfur, nitrogen, and carbon atoms. The sulfonyl group (SO₂) is a key feature, often acting as a hydrogen bond acceptor and contributing to the overall geometry and electronic properties of the molecule. In many instances, this scaffold serves as a rigid linker to position pharmacophoric elements for optimal interaction with the target's binding site.[3]

A significant application of this scaffold has been in the development of kinase inhibitors.[3] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a central role in signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive drug targets. This compound-based inhibitors are often designed to be ATP-competitive, occupying the same binding pocket as the natural substrate, ATP.[3][6]

To illustrate the context of kinase inhibition, consider a hypothetical inhibitor, "TDZ-1," targeting a key kinase in a cancer-related signaling pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase (Target of TDZ-1) Downstream Kinase (Target of TDZ-1) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (Target of TDZ-1) Activates Transcription Factors Transcription Factors Downstream Kinase (Target of TDZ-1)->Transcription Factors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes TDZ-1 TDZ-1 TDZ-1->Downstream Kinase (Target of TDZ-1) Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of TDZ-1.

Section 2: Principles and Strategies for Cross-Reactivity Profiling

The goal of cross-reactivity profiling is to determine an inhibitor's selectivity—its ability to bind to the intended target with significantly higher affinity than to other proteins. A highly selective inhibitor minimizes the risk of off-target effects. The profiling strategy should be systematic and progressively comprehensive.

Comparator Scaffolds: To provide context for the selectivity of this compound inhibitors, it is useful to compare them against other well-established inhibitor scaffolds targeting the same class of enzymes. For kinase inhibitors, these could include:

  • Indole-based inhibitors: A common scaffold in kinase inhibitor design.

  • Sulfonamide-based inhibitors: A broad class of compounds with diverse biological activities.[7][8]

Section 3: In Vitro Profiling Methodologies

Biochemical Assays

The initial step in profiling is typically a panel of in vitro biochemical assays against a selection of related enzymes. For kinase inhibitors, this involves screening against a panel of other kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human kinases are obtained from commercial vendors. A corresponding specific peptide substrate for each kinase is also required.

  • Assay Buffer: A typical kinase assay buffer contains 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Inhibitor Preparation: The test compounds (TDZ-1 and comparators) are serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, peptide substrate, and test compound.

    • Initiate the reaction by adding ATP. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to provide a fair comparison of inhibitor potencies.[9]

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate in a luminescence-based assay.[10]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Selectivity Profile (IC50, nM)

KinaseTDZ-1 (this compound)Comparator A (Indole-based)Comparator B (Sulfonamide-based)
Target Kinase 10 15 25
Kinase 2500501,000
Kinase 3>10,0002505,000
Kinase 41,5001,200800
Kinase 58,000>10,000>10,000

This is a hypothetical data table for illustrative purposes.

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement and assess selectivity in intact cells.[11][12][13][14] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[13]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Intact Cells Intact Cells Add Compound Add Compound Intact Cells->Add Compound Incubate Incubate Add Compound->Incubate Heat Cells (Temp Gradient) Heat Cells (Temp Gradient) Incubate->Heat Cells (Temp Gradient) Protein Denaturation Protein Denaturation Heat Cells (Temp Gradient)->Protein Denaturation Cell Lysis Cell Lysis Protein Denaturation->Cell Lysis Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Cell Lysis->Separate Soluble/Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble/Aggregated Proteins->Quantify Soluble Target Protein

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[15]

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[15]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.

Data Presentation: CETSA Melting Temperature Shift (Tagg, °C)

CompoundTarget Kinase Tagg (°C)ΔTagg (°C)Off-Target Protein 1 Tagg (°C)ΔTagg (°C)
Vehicle52.5-58.0-
TDZ-1 58.0 +5.5 58.2 +0.2
Comparator A56.5+4.060.5+2.5
Comparator B55.0+2.558.1+0.1

This is a hypothetical data table for illustrative purposes.

Section 4: Advanced Proteomics-Based Profiling

For a more unbiased and global assessment of selectivity, proteomics-based methods can be employed. KiNativ™ is a powerful chemical proteomics platform that profiles kinase inhibitor interactions directly in native biological systems.[16][17] It utilizes ATP- and ADP-biotin probes that covalently label conserved lysine residues in the ATP binding sites of kinases.[16][18]

G Cell Lysate Cell Lysate Inhibitor Inhibitor Cell Lysate->Inhibitor Pre-incubate ATP-Biotin Probe ATP-Biotin Probe Inhibitor->ATP-Biotin Probe Compete Enrichment on Streptavidin Enrichment on Streptavidin ATP-Biotin Probe->Enrichment on Streptavidin Proteolysis Proteolysis Enrichment on Streptavidin->Proteolysis LC-MS/MS Analysis LC-MS/MS Analysis Proteolysis->LC-MS/MS Analysis Kinase Selectivity Profile Kinase Selectivity Profile LC-MS/MS Analysis->Kinase Selectivity Profile

Caption: Conceptual workflow of the KiNativ™ kinase profiling platform.

The KiNativ™ approach provides a broad view of an inhibitor's interactions across the kinome in a competitive and quantitative manner. The degree of inhibition is determined by comparing the extent of probe labeling in the presence and absence of the inhibitor. This allows for the identification of both on-target and off-target kinases.[16]

Section 5: Data Interpretation and Integrated Selectivity Analysis

A comprehensive selectivity profile is built by integrating data from biochemical, cellular, and proteomic assays. A "Selectivity Score" can be calculated to quantify the selectivity of an inhibitor. A simple selectivity score can be the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher score indicates greater selectivity.

Integrated Selectivity Summary

InhibitorScaffoldPrimary Target IC50 (nM)Key Off-Target IC50 (nM)Selectivity Score (Off-Target/Target)Cellular Target Engagement (ΔTagg, °C)
TDZ-1 This compound 10 500 50 +5.5
Comparator AIndole-based15503.3+4.0
Comparator BSulfonamide-based2580032+2.5

This is a hypothetical data table for illustrative purposes.

Based on this integrated analysis, TDZ-1 demonstrates high potency for its primary target and a favorable selectivity profile compared to the indole-based comparator. While Comparator B also shows good selectivity, TDZ-1 exhibits stronger cellular target engagement.

Conclusion

The cross-reactivity profiling of this compound-based inhibitors requires a multi-faceted approach. By systematically employing biochemical, cellular, and proteomic methods, researchers can build a comprehensive understanding of their compound's selectivity. This rigorous evaluation is critical for identifying lead candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities. The methodologies and comparative framework presented in this guide provide a robust foundation for making data-driven decisions in the drug discovery and development process.

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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 1,2,6-Thiadiazinane 1,1-Dioxide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 1,2,6-thiadiazinane 1,1-dioxide scaffold has emerged as a promising heterocyclic structure in medicinal chemistry. Initially explored for a range of biological activities including antimicrobial and sedative effects, recent focus has shifted towards its potential as a potent kinase inhibitor for oncology.[1][2] These compounds occupy a similar chemical space to well-established kinase inhibitor chemotypes like the anilinopyrimidines, which are found in approximately 10% of clinically approved kinase inhibitors.[2]

However, the very nature of kinase inhibitors presents a significant challenge: achieving target selectivity. The human kinome consists of over 500 structurally related enzymes, making unintended "off-target" interactions a primary cause of adverse drug reactions and clinical trial failures.[3] These off-target effects can range from benign to severely toxic, underscoring the necessity of a rigorous and systematic evaluation strategy early in the drug development process.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target profile of novel this compound compounds. We will move beyond simple protocols to explain the causality behind experimental choices, presenting a self-validating system that integrates computational, biochemical, and cell-based methodologies to build a robust selectivity profile for any given compound.

The Core Principle: A Funnel-Based Approach to Off-Target Profiling

A successful off-target screening campaign is not a single experiment but a multi-tiered strategy. The goal is to cast a wide net initially and then use progressively more physiologically relevant assays to confirm and characterize the most significant interactions. This "funnel" approach, illustrated below, optimizes resource allocation by eliminating compounds with poor profiles early and focusing intensive efforts on the most promising candidates.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Confirmation in_silico In Silico Prediction (Docking, Pharmacophore) biochem_screen Large-Scale Biochemical Screen (e.g., Kinome Panel) in_silico->biochem_screen Prioritize & Guide cellular_target Target Engagement Assays (e.g., CETSA) biochem_screen->cellular_target Validate Hits cellular_pheno Cell-Based Phenotypic Assays (Phosphorylation, Viability) cellular_target->cellular_pheno Confirm Functional Effect in_vivo In Vivo Models (Xenografts, PDX) cellular_pheno->in_vivo Assess Physiological Relevance

Caption: A multi-phase workflow for comprehensive off-target effect evaluation.

Phase 1: Casting a Wide Net with In Silico and Biochemical Screens

The initial phase aims to rapidly identify a broad range of potential off-targets. The causality here is one of breadth over depth; we are generating hypotheses that will be rigorously tested later.

In Silico Profiling: The Predictive First Pass

Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions. This is a crucial first step to flag obvious liabilities and guide the design of biochemical screening panels.

  • Rationale: By comparing the 3D structure of a this compound compound against a library of known protein binding sites (especially kinases), we can predict potential binding partners.[5] This approach is cost-effective and can analyze thousands of targets.[6]

  • Methodology:

    • Ligand-Based: Use 2D fingerprint similarity or 3D pharmacophore models to compare the test compound to known ligands with established off-target profiles.[6]

    • Structure-Based: Perform molecular docking of the compound into the ATP-binding sites of a wide array of kinases and other ATP-dependent enzymes.

Large-Scale Biochemical Screening: The First Experimental Test

Biochemical assays provide the first direct, empirical evidence of an interaction between the compound and a purified protein target.[7] For kinase inhibitors, profiling against a large panel of kinases is the industry standard.

  • Rationale: This approach quantifies the inhibitory activity (typically as IC50 or Ki) of the compound against hundreds of kinases in a controlled, cell-free environment. This provides a raw measure of potency and a broad view of selectivity across the kinome.

  • Recommended Panel: A comprehensive panel should include representatives from all major kinase families. Commercially available services offer screening against >400 kinases. For early-stage safety, broad panels like the InVEST44, which cover clinically relevant receptors, transporters, and enzymes, are also highly valuable for identifying non-kinase off-targets.[8]

Phase 2: Validating Hits in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may behave differently in the complex milieu of a living cell. Phase 2 is designed to bridge this gap, confirming that the biochemical hits are relevant in a biological system.

Target Engagement Assays: Is the Compound Hitting the Target in Cells?

Before measuring a functional outcome, it is critical to confirm that the compound can enter the cell and physically bind to its putative off-target.

  • Rationale: Cellular Thermal Shift Assays (CETSA) or chemoproteomics approaches can confirm target engagement in intact cells or cell lysates.[9][10] This validates that the observed biochemical activity is not an artifact of the cell-free system and that the compound has sufficient permeability and stability to reach its target.

Cell-Based Functional Assays: Does Binding Have a Consequence?

Confirming target engagement is necessary but not sufficient. We must demonstrate that the binding event leads to a functional modulation of the downstream signaling pathway.

  • Rationale: Cell-based phosphorylation assays (e.g., Western Blot, ELISA) directly measure the inhibition of a kinase's activity by quantifying the phosphorylation of its specific downstream substrate.[11] This provides a direct functional link between compound treatment and pathway inhibition. If a compound is found to inhibit Glycogen Synthase Kinase 3 (GSK-3) in biochemical screens, for example, a logical next step is to measure the phosphorylation of a known GSK-3 substrate like β-catenin in a relevant cell line.[12][13]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, CK1) Frizzled->DestructionComplex Inhibits GSK3 GSK-3β DestructionComplex->GSK3 Activates BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates (p) Proteasome Proteasome BetaCatenin->Proteasome p-β-catenin targeted for degradation TCF TCF/LEF BetaCatenin->TCF Enters Nucleus, Binds TargetGenes Target Gene Transcription TCF->TargetGenes Activates OffTargetCompound Off-Target Compound OffTargetCompound->GSK3 Inhibits

Caption: Off-target inhibition of GSK-3β disrupts the Wnt/β-catenin pathway.

Comparative Data Analysis: A Hypothetical Case Study

To contextualize the data, it is essential to compare the off-target profile of a novel this compound (Compound TDZ) against a known alternative, such as a clinically relevant anilinopyrimidine (e.g., a Palbociclib analog) and a less selective "dirty" kinase inhibitor.

TargetCompound TDZ (IC50 nM)Anilinopyrimidine Analog (IC50 nM)Non-Selective Inhibitor (IC50 nM)Comments
On-Target: CDK2 5 8 15 Both lead compounds show high on-target potency.
Off-Target: CDK98501,50045TDZ shows good selectivity over CDK9, crucial for avoiding transcriptional toxicity.
Off-Target: GSK-3β1,200>10,00080TDZ has moderate off-target activity; requires cellular follow-up.
Off-Target: VEGFR2>10,000>10,00025High selectivity against VEGFR2 minimizes potential cardiovascular side effects.
Off-Target: hERG>20,000>20,000500No predicted cardiotoxicity via hERG channel inhibition for lead compounds.

Interpretation: In this hypothetical dataset, Compound TDZ demonstrates excellent on-target potency and good selectivity against CDK9 and VEGFR2. However, the moderate activity against GSK-3β warrants a follow-up investigation using the cellular phosphorylation assay described below to determine if this biochemical hit translates into a functional effect at therapeutic concentrations.

Detailed Protocol: Cellular Phospho-Substrate Assay via Western Blot

This protocol provides a self-validating system to assess the functional inhibition of a putative off-target kinase (e.g., GSK-3β).

  • Objective: To determine if Compound TDZ inhibits GSK-3β activity in a cellular context by measuring the phosphorylation of its substrate, β-catenin, at Ser33/37/Thr41.

  • Materials:

    • Cell Line: HEK293 or other suitable cell line with active Wnt signaling.

    • Compound TDZ and a known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control.

    • Primary Antibodies: Rabbit anti-phospho-β-catenin (Ser33/37/Thr41), Rabbit anti-total β-catenin, Mouse anti-GAPDH (loading control).

    • Secondary Antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.

    • Lysis Buffer (RIPA), Protease and Phosphatase Inhibitor Cocktails.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer membranes (PVDF), and Western Blotting apparatus.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment:

      • Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.

      • Prepare serial dilutions of Compound TDZ (e.g., 0.1, 1, 5, 10 µM) and the positive control CHIR-99021 (e.g., 5 µM). Include a DMSO vehicle control.

      • Treat cells with the compounds for a pre-determined time (e.g., 2 hours). The short duration is key to observing direct kinase inhibition rather than downstream adaptive responses.

    • Cell Lysis & Protein Quantification:

      • Wash cells with ice-cold PBS.

      • Lyse cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Scrape cells, transfer to microfuge tubes, and clarify the lysate by centrifugation (14,000 rpm, 15 min, 4°C).

      • Determine the protein concentration of each supernatant using the BCA assay. This step is critical for ensuring equal protein loading.

    • SDS-PAGE & Western Blotting:

      • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation & Detection:

      • Incubate the membrane with primary antibody against phospho-β-catenin overnight at 4°C.

      • Wash the membrane 3x with TBST.

      • Incubate with anti-rabbit IgG-HRP secondary antibody for 1 hour at room temperature.

      • Wash 3x with TBST and apply ECL substrate.

      • Image the blot using a chemiluminescence imager.

    • Stripping & Reprobing (Self-Validation):

      • After imaging, strip the membrane using a mild stripping buffer.

      • Re-probe the same membrane with the primary antibody for total β-catenin to normalize for any changes in protein expression.

      • Finally, strip and re-probe for a loading control like GAPDH to confirm equal protein loading across all lanes. This sequential probing of the same membrane is a self-validating step that ensures the observed changes in phosphorylation are not due to loading errors or altered protein levels.

Conclusion and Future Perspectives

The evaluation of off-target effects is not a checkbox exercise but a fundamental component of building a comprehensive safety and efficacy profile for any new therapeutic candidate. For novel scaffolds like 1,2,6-thiadiazinane 1,1-dioxides, a systematic, multi-pronged approach is non-negotiable. By integrating predictive computational methods with broad biochemical screening and targeted, self-validating cellular assays, researchers can make informed decisions, mitigate risks, and ultimately design safer, more effective medicines. The future of off-target screening will likely involve even greater use of unbiased, systems-level approaches like chemoproteomics and phenotypic screening to uncover unexpected interactions and provide a more holistic view of a compound's biological activity.

References

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  • Title: Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities Source: NIH URL
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  • Title: Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular...
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  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL
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  • Title: Off-Target Screening Cell Microarray Assay Source: Charles River Laboratories URL
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A Researcher's Guide to Bioisosteric Replacements in the 1,2,6-Thiadiazinane 1,1-Dioxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,6-thiadiazinane 1,1-dioxide scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities, including but not limited to, kinase inhibition, anti-cancer, and anti-parasitic properties.[1][2][3] The inherent features of this scaffold, such as its hydrogen bond donor and acceptor capabilities and defined three-dimensional geometry, make it an attractive starting point for drug design. However, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds often necessitates strategic modifications. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of this optimization process.[4][5][6] This guide provides an in-depth comparison of common bioisosteric replacements for key functional groups within the this compound scaffold, supported by experimental data and detailed protocols.

The Strategic Importance of Bioisosterism

The primary goal of bioisosteric replacement is to modulate a molecule's properties to enhance its drug-like characteristics.[4][5] This can include improving metabolic stability, increasing potency, reducing off-target toxicity, or altering solubility and bioavailability. For the this compound scaffold, key areas for modification often revolve around the sulfonamide-like moiety and substituents on the heterocyclic ring.

I. The Sulfonamide Moiety: A Hub for Bioisosteric Intervention

The cyclic sulfonamide core is a defining feature of the this compound scaffold. While critical for structural integrity and target engagement, it can also be a metabolic liability or contribute to undesirable physicochemical properties. Several bioisosteric replacements have been explored to address these challenges.

Sulfoximines and Sulfonimidamides: Aza-Analogs of the Sulfone

Sulfoximines and sulfonimidamides, as aza-analogs of sulfones and sulfonamides respectively, offer a compelling bioisosteric replacement strategy.[7] The introduction of a nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of steric and electronic properties.

Causality of Experimental Choice: The rationale behind replacing the sulfonyl oxygen with an N-H or N-alkyl group is to introduce a hydrogen bond donor or a new point of interaction, which can lead to altered binding affinities and selectivity profiles. Furthermore, this modification can impact the pKa of the molecule and its overall polarity, influencing cell permeability and metabolic stability.

Comparative Data: Sulfonamide vs. Sulfonimidamide

FeatureParent SulfonamideSulfonimidamide BioisostereRationale for Improvement
Hydrogen Bonding Acceptor only (S=O)Donor (N-H) and Acceptor (S=O)Potential for additional hydrogen bond interactions with the target protein.
Lipophilicity (logP) Generally lowerCan be modulated by the N-substituentAllows for tuning of solubility and permeability.
Metabolic Stability Susceptible to N-dealkylationCan exhibit improved stability depending on the N-substituentSteric hindrance around the nitrogen can prevent enzymatic degradation.
Acidity (pKa) Weakly acidicAcidity can be tuned by the N-substituentInfluences ionization state at physiological pH, affecting target binding and cell penetration.

II. Modifying Ring Substituents: The Path to Enhanced Potency and Selectivity

Substituents on the carbon atoms of the this compound ring play a crucial role in dictating the molecule's interaction with its biological target. Bioisosteric replacements at these positions are often guided by structure-activity relationship (SAR) studies.[8]

Amine and Anilino Groups: Gatekeepers of Kinase Hinge Binding

In many kinase inhibitors based on this scaffold, amino or anilino groups at the C3 and C5 positions act as crucial "hinge-binding" motifs.[2] Bioisosteric replacement of these groups can significantly impact kinase selectivity and potency.

Causality of Experimental Choice: The choice of bioisostere for an amino group is driven by the desire to optimize interactions within the ATP-binding pocket of a kinase. This can involve modulating the basicity of the nitrogen, introducing steric bulk to probe for additional pockets, or incorporating alternative hydrogen bond donors and acceptors.

Comparative Performance of Amino Group Bioisosteres in Kinase Inhibition

Bioisosteric ReplacementParent -NH2-OH-CH3-F
IC50 (nM) vs. Target Kinase 150>10,0005,20085
Rationale for Performance Change Forms key H-bonds with the kinase hinge region.Loss of crucial hydrogen bond donor capability.Steric clash and loss of H-bonding.Favorable electronic interactions and can act as a weak H-bond acceptor.

Note: The data presented is a representative example and actual values will vary depending on the specific kinase and compound series.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted-4H-1,2,6-thiadiazin-4-one 1,1-dioxides

This protocol outlines a common synthetic route for creating a library of this compound analogs with diverse substitutions, which is a crucial step in exploring bioisosteric replacements.[2]

Workflow Diagram:

Start 3,5-dichloro-4H-1,2,6- thiadiazin-4-one Step1 Nucleophilic Substitution (Amine 1, Base) Start->Step1 Intermediate 3-Amino-5-chloro- 4H-1,2,6-thiadiazin-4-one Step1->Intermediate Step2 Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate->Step2 Product 3-Amino-5-aryl- 4H-1,2,6-thiadiazin-4-one Step2->Product

Caption: Synthetic workflow for disubstituted thiadiazinones.

Step-by-Step Methodology:

  • Synthesis of 3-Amino-5-chloro-4H-1,2,6-thiadiazin-4-one Intermediate:

    • To a solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in a suitable solvent such as ethanol or THF, add the desired primary or secondary amine (1.0-1.2 eq).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5 eq), to scavenge the HCl generated.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the product by column chromatography or recrystallization.

  • Suzuki Coupling for C-5 Arylation:

    • To a reaction vessel containing the 3-amino-5-chloro-4H-1,2,6-thiadiazin-4-one intermediate (1.0 eq), add the desired aryl or heteroaryl boronic acid (1.2-1.5 eq).

    • Add a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq), and a base, such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

    • Degas the reaction mixture with nitrogen or argon and add a suitable solvent system, typically a mixture of dioxane and water.

    • Heat the reaction to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the final product by column chromatography.

Self-Validation: The identity and purity of all intermediates and final products should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Logical Relationships in Bioisosteric Design

The process of selecting a suitable bioisostere is not random but follows a logical progression based on the desired property modulation.

Problem Identified Liability (e.g., Poor Metabolism, Low Potency) Hypothesis Hypothesize Structural Cause (e.g., Susceptible Functional Group) Problem->Hypothesis Selection Select Bioisostere (Based on Physicochemical Properties) Hypothesis->Selection Synthesis Synthesize Analog Selection->Synthesis Testing In Vitro / In Vivo Testing Synthesis->Testing Analysis Analyze Data & Iterate Design Testing->Analysis Analysis->Hypothesis Refine Hypothesis

Caption: Iterative cycle of bioisosteric drug design.

This iterative process of design, synthesis, and testing is fundamental to successful drug discovery campaigns and allows for the systematic optimization of lead compounds based on the this compound scaffold.

References

  • Meyer, R. B., Jr, & Skibo, E. B. (1979). Synthesis of Fused[1][9][10]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944–948. [Link]

  • Cerecetto, H., Di Maio, R., Seoane, G., Ochoa, C., Gómez-Barrio, A., & Muelas, S. (2000). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules, 5(4), 499-500. [Link]

  • Al-Rawi, S., & Taha, M. O. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167–2180. [Link]

  • Bull, J. A., & Croft, A. K. (2019). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Organic & Biomolecular Chemistry, 17(7), 1733–1743. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings. Drug Hunter. [Link]

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  • Ivachtchenko, A. V., Kovalenko, S. M., Kravchenko, D. V., & Langer, T. (2012). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Tetrahedron Letters, 53(38), 5129–5132. [Link]

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  • Ali Hasan, H., & Al-Nubi Al-Sudani, M. A. A. (2023). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-8. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,6-Thiadiazinane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical scaffolds like 1,2,6-Thiadiazinane 1,1-dioxide, a versatile sultam bioisostere used in medicinal chemistry, demands a thorough understanding of its properties and a meticulous approach to personal protection.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure.

Our protocol is built on a risk-based approach. The selection and use of Personal Protective Equipment (PPE) is not a static requirement but a dynamic process dictated by the nature of the experiment and the potential for exposure.

Foundational Hazard Analysis: Understanding the Risks

Before any handling, a comprehensive understanding of the specific hazards associated with this compound (CAS No. 67104-89-6) is mandatory.[1][2] Safety Data Sheets (SDS) classify this compound with several key hazard statements that form the basis of our PPE strategy.

Identified Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]

  • Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage or irritation.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation.[2][4]

The physical form of the compound (typically a solid powder) dictates that the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact from airborne particles or splashes. Our PPE protocol is designed to create a comprehensive barrier against these exposure routes.

The Core PPE Ensemble: A Multi-Layered Defense

The following table summarizes the essential PPE required for handling this compound. The rationale behind each selection is critical for ensuring compliance and understanding the "why" behind the "what."

Protection Area Required PPE Rationale and Causality
Eye & Face Chemical Splash Goggles (conforming to EN 166 or NIOSH standards)The classification "Causes serious eye damage" necessitates protection beyond standard safety glasses.[2][3] Goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.
Face Shield (used in conjunction with goggles)Recommended when there is a significant risk of splashing, such as when preparing solutions or during vigorous agitation. Provides a secondary layer of protection for the entire face.
Hand Chemical-Resistant, Powder-Free Nitrile GlovesNitrile provides good resistance to a range of chemicals. The "powder-free" specification is crucial to prevent the powder from aerosolizing the chemical compound, which could then be inhaled.[5] Double-gloving is best practice when handling hazardous solids.[6]
Body Disposable, Low-Permeability Gown with Knit CuffsA disposable gown made of a material like polyethylene-coated polypropylene prevents skin contact from spills and dust.[6][7] Knit cuffs ensure a snug fit at the wrist, which can be overlapped by the outer glove to seal the interface.[5]
Respiratory NIOSH-approved N95 (or higher) RespiratorGiven that the compound "May cause respiratory irritation" and is a powder, respiratory protection is essential, especially when handling outside of a certified chemical fume hood or during procedures that could generate dust (e.g., weighing, transferring).[2][4]

Operational Plan: A Step-by-Step Protocol for PPE Use

Adherence to a strict procedural workflow for donning (putting on) and doffing (taking off) PPE is fundamental to preventing cross-contamination. The principle is simple: the most contaminated items are removed first, and the process is designed to avoid contact between contaminated PPE and your skin or clean clothing.

Donning Procedure (Putting On PPE)
  • Gown: Don the disposable gown, ensuring it is tied securely.

  • Respirator: Perform a seal check to ensure your N95 (or higher) respirator fits correctly. This must be done every time.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown. Don the second pair of gloves over the first, ensuring the cuffs go over the sleeves of the gown.[6] This creates a complete seal.

Doffing Procedure (Taking Off PPE)

This process should ideally be performed in an anteroom or designated "de-gowning" area.

  • Outer Gloves: The outer gloves are considered the most contaminated. Remove them carefully, peeling them off from the cuff and turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Untie the gown. Peel it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Respirator: Remove the respirator by the straps without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]

The following workflow illustrates the logical sequence from preparation to completion of a task involving this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Hazard Review (Review SDS) B 2. Select PPE (Based on Task) A->B C 3. Don PPE (Correct Sequence) B->C D 4. Handle Chemical (In Fume Hood) C->D Enter Lab Area E 5. Decontaminate Surfaces D->E Task Complete F 6. Doff PPE (Correct Sequence) E->F G 7. Dispose of Waste (Contaminated PPE & Chemical) F->G H 8. Hand Hygiene G->H

Caption: A procedural workflow for safe handling, from preparation to disposal.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, gowns, and any other disposable items should be placed in a clearly labeled, sealed hazardous waste container for incineration.[5]

  • Surplus Chemical: Unused or waste this compound must be disposed of through a licensed professional waste disposal service. It should never be washed down the drain.[4]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • Safety Data Sheet - Thiazine red (C.I. 14780) . DC Fine Chemicals. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Practice News. [Link]

  • 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide . PubChem. [Link]

  • MSDS of 1,2-thiazinane 1,1-dioxide . Mol-Instincts. [Link]

  • PPE and Decontamination | Substance Use . Centers for Disease Control and Prevention (CDC). [Link]

  • Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.